molecular formula C7H5FN2O B581176 5-Fluoro-6-methoxynicotinonitrile CAS No. 1256788-78-9

5-Fluoro-6-methoxynicotinonitrile

Cat. No.: B581176
CAS No.: 1256788-78-9
M. Wt: 152.128
InChI Key: ZKDZWNRDLUSNHU-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxynicotinonitrile is a fluorinated and methoxylated pyridine carbonitrile derivative of interest in medicinal chemistry and pharmaceutical research. This compound is supplied with a minimum purity of 95% and is identified by CAS Number 1256788-78-9 . Its molecular formula is C7H5FN2O, with an average molecular weight of 152.13 g/mol . As a building block, this nitrile-containing scaffold is valuable for the exploration of structure-activity relationships (SAR) in drug discovery. Related fluoro- and alkoxy-substituted nicotinonitrile analogs have been investigated as key intermediates in the synthesis of potent glycogen synthase kinase-3β (GSK-3β) inhibitors, highlighting the potential of this chemical class in developing targeted therapies . Researchers utilize this compound strictly for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDZWNRDLUSNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857090
Record name 5-Fluoro-6-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-78-9
Record name 5-Fluoro-6-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-6-methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a fluorine atom, a methoxy group, and a nitrile function on a pyridine core imparts a distinct electronic and steric profile, profoundly influencing its interactions with biological targets and its pharmaceutical properties. This guide provides a comprehensive analysis of the core physicochemical properties of this compound. We delve into its structural attributes, solubility, lipophilicity, and ionization characteristics. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of these critical parameters, offering researchers a practical framework for characterization. The interplay between the compound's structure and its empirical properties is explored, providing a deeper understanding of its behavior in chemical and biological systems.

Introduction to this compound

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's properties to optimize efficacy, selectivity, and pharmacokinetic profiles. This compound (Figure 1) is a prime example of such strategic functionalization.

  • The pyridine ring acts as a bioisostere for other aromatic systems and provides a key hydrogen bond acceptor through its nitrogen atom.

  • The nitrile group (cyano group) is a versatile functional group that can act as a hydrogen bond acceptor and is often used in drug candidates to improve metabolic stability or target affinity.[1]

  • The fluorine atom at the 5-position is a critical modification. Fluorine's high electronegativity can significantly alter the local electronic environment, influence metabolic stability (by blocking sites of oxidation), and enhance binding affinity through favorable electrostatic interactions.[2]

  • The methoxy group at the 6-position is an electron-donating group that can modulate the basicity of the pyridine nitrogen and influence the overall solubility and lipophilicity of the molecule.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, from designing synthetic routes to predicting its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Core Physicochemical Profile

A summary of the key identifying and physical properties of this compound is presented in Table 1. This data serves as a foundational reference for laboratory use, analytical method development, and computational modeling.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 5-Fluoro-6-methoxypyridine-3-carbonitrileN/A
CAS Number 1256788-78-9[3][4]
Molecular Formula C₇H₅FN₂O[3]
Molecular Weight 152.13 g/mol [3]
Purity ≥95% (Typical)[3]
Physical Form Solid (Typical)N/A
Melting Point Data not available in searched literatureN/A
Boiling Point Data not available in searched literatureN/A
Predicted XlogP 0.8[5]

In-depth Analysis of Key Properties

The true utility of physicochemical data lies in understanding the causal relationships between a molecule's structure and its observed properties.

Lipophilicity and Membrane Permeability (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior, including absorption, membrane permeability, and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The predicted XlogP value of 0.8 for this compound suggests a molecule with a balanced hydrophilic-lipophilic character.[5] This is a favorable range for many drug candidates, as it is often associated with good oral absorption and cell permeability without excessive sequestration in fatty tissues.

Structural Contributions:

  • Pyridine Ring and Nitrile Group: These polar moieties contribute to the molecule's hydrophilicity.

  • Methoxy Group: The methyl portion adds lipophilicity.

  • Fluorine Atom: While highly electronegative, a single fluorine atom generally increases lipophilicity compared to a hydrogen atom, a phenomenon attributed to the masking of the underlying carbon's polarity.

Aqueous Solubility

Solubility is a prerequisite for absorption and is a key challenge in drug formulation.[6] Low aqueous solubility can lead to poor bioavailability and unreliable results in in-vitro assays.[7] The solubility of this compound will be governed by the interplay between the crystalline solid-state energy (related to melting point) and the energy of solvation. The presence of the polar pyridine nitrogen and nitrile group suggests it will have some degree of aqueous solubility, but this must be confirmed experimentally.

Ionization Constant (pKa)

The pKa value defines the extent to which a molecule will be ionized at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding. For this compound, the most relevant pKa is that of the pyridine nitrogen, which acts as a weak base.

The basicity of the pyridine nitrogen is modulated by the substituents:

  • -CN (Nitrile): A strong electron-withdrawing group, which significantly decreases the basicity of the pyridine nitrogen.

  • -F (Fluoro): An electron-withdrawing group by induction, which also decreases basicity.

  • -OCH₃ (Methoxy): An electron-donating group by resonance, which increases basicity.

The net effect of these competing influences must be determined experimentally. A precise pKa value is essential for predicting the compound's charge state in physiological environments (e.g., blood pH ~7.4) and its likely absorption site in the gastrointestinal tract.

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols are provided as robust, self-validating systems for determining the key physicochemical parameters discussed.

Workflow for Physicochemical Profiling

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. Purity is assessed first, as impurities can confound all other measurements. Basic properties are then determined, followed by more complex parameters like ionization and lipophilicity.

G Purity Purity Assessment (LC-MS, NMR) Identity Identity Confirmation (HRMS, NMR) Purity->Identity Solubility Aqueous Solubility (Shake-Flask) Identity->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa LogP LogP Measurement (HPLC Method) pKa->LogP Stability Chemical Stability (pH, Temp Stress) LogP->Stability Data Data Analysis & Interpretation Stability->Data

Caption: Experimental workflow for comprehensive physicochemical profiling.

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the most reliable measurement.[8][9]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., pH 7.4 Phosphate-Buffered Saline).

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of pH 7.4 PBS in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the saturated supernatant from the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard calibration curve of the compound.

  • Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor. Report the result in µg/mL or µM.

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and common technique for determining pKa values by monitoring pH changes during titration with an acid or base.[10][11]

Objective: To determine the pKa of the pyridine nitrogen in this compound.

Methodology:

  • Instrument Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: Since the pyridine nitrogen is basic, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity (minimum slope) on the titration curve.[12] This point can be precisely identified using the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).

Protocol: Lipophilicity (LogP) Determination via RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating LogP values, correlating a compound's retention time on a C18 column with known LogP values of standard compounds.[13][14]

Objective: To estimate the LogP of this compound.

Methodology:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier like methanol or acetonitrile.

  • Calibration Curve: Prepare a set of 5-7 standard compounds with well-established LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R_).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (determined by injecting a non-retained compound like uracil).

  • Generate Calibration Plot: Plot the known LogP values of the standards against their calculated log(k') values. Perform a linear regression to obtain a calibration equation (LogP = m * log(k') + c).

  • Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its retention time and log(k').

  • LogP Estimation: Use the calibration equation from step 4 to calculate the LogP of the test compound from its measured log(k').

Structure-Property Relationships Visualized

The physicochemical characteristics of this compound are not independent variables but are direct consequences of its molecular architecture. The diagram below illustrates how each functional group contributes to the key properties of the molecule.

G CPD 5-Fluoro-6-methoxy- nicotinonitrile Solubility Aqueous Solubility CPD->Solubility Influences pKa Basicity (pKa) CPD->pKa Influences Lipophilicity Lipophilicity (LogP) CPD->Lipophilicity Influences Nitrile Nitrile (-CN) Nitrile->CPD PyridineN Pyridine N PyridineN->CPD Fluoro Fluoro (-F) Fluoro->CPD Methoxy Methoxy (-OCH3) Methoxy->CPD

Caption: Interplay of functional groups and core physicochemical properties.

Stability and Handling

While specific stability data is not published, compounds of this class are generally stable solids under standard laboratory conditions (ambient temperature, protected from light). However, the pyridine ring and nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere like argon. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.

Conclusion

This compound is a molecule with a balanced physicochemical profile, making it an attractive scaffold for further investigation in drug discovery. Its predicted moderate lipophilicity and the presence of hydrogen bond acceptors suggest the potential for good membrane permeability and target interactions. This guide has provided a comprehensive overview of its key properties and, critically, has outlined robust, standardized protocols for their experimental determination. The empirical data generated through these methods are essential for building accurate structure-activity relationships, guiding medicinal chemistry efforts, and ultimately unlocking the therapeutic potential of this and related compounds.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Koppenol, W. H., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • NIH. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Springer. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • NIH. (2005). A High-Throughput Method for Lipophilicity Measurement. PMC. Retrieved from [Link]

  • ResearchGate. (2021). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-fluoro-6-methoxynicotinic acid (C7H6FNO3). Retrieved from [Link]

  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinonitrile: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methoxynicotinonitrile is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety on a pyridine ring, imparts specific physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical features of this compound. It further delves into its significance as a pharmaceutical intermediate, particularly in the synthesis of enzyme inhibitors and other bioactive molecules.

Core Molecular Attributes

This compound is a fine chemical intermediate with a well-defined molecular architecture. A thorough understanding of its fundamental properties is crucial for its effective utilization in synthetic chemistry and drug design.

Molecular Structure and Weight

The molecular structure of this compound is characterized by a pyridine ring substituted at the 5-position with a fluorine atom, at the 6-position with a methoxy group, and at the 3-position with a nitrile group.

PropertyValueSource
IUPAC Name 5-Fluoro-6-methoxypyridine-3-carbonitrileN/A
CAS Number 1256788-78-9[1]
Molecular Formula C₇H₅FN₂O[1]
Molecular Weight 152.13 g/mol [1]
SMILES COC1=NC=C(C#N)C=C1F[1]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; O7 [label="O", pos="2.4,1.2!"]; C8 [label="C", pos="3.6,0.6!"]; H9 [label="H", pos="4.2,1.2!"]; H10 [label="H", pos="4.2,0!"]; H11 [label="H", pos="3.6,-0.0!"]; F12 [label="F", pos="2.4,-1.2!"]; C13 [label="C", pos="-2.4,-1.2!"]; N14 [label="N", pos="-3.6,-1.8!"]; H15 [label="H", pos="-1.8,1.2!"]; H16 [label="H", pos="-0.0,-2.0!"];

// Bonds C6 -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O7; O7 -- C8; C8 -- H9; C8 -- H10; C8 -- H11; C5 -- F12; C3 -- C13; C13 -- N14 [len=1.5]; C2 -- H15; C4 -- H16;

}

Caption: 2D Molecular Structure of this compound.

Synthesis and Reactivity Insights

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests that its synthesis would likely involve multi-step sequences starting from simpler pyridine precursors. The synthesis of related fluorinated and methoxylated nicotinic acid derivatives often involves halogen exchange reactions and nucleophilic aromatic substitution. For instance, processes for preparing 2,6-dichloro-5-fluoronicotinic acid have been patented, which could potentially be adapted.[2][3]

The reactivity of this compound is dictated by its functional groups:

  • Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or addition of organometallic reagents.

  • Fluorinated Pyridine Ring: The fluorine atom and the electron-withdrawing nitrile group activate the pyridine ring towards nucleophilic aromatic substitution. The methoxy group, being an electron-donating group, can also influence the regioselectivity of such reactions.

  • Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for chemical modification.

Role in Pharmaceutical Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Its utility stems from the advantageous properties conferred by the fluorine and methoxy substituents.

A Scaffold for Bioactive Molecules

The fluorinated nicotinonitrile scaffold is a privileged structure in drug discovery. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] This makes this compound a valuable starting material for the synthesis of:

  • Enzyme Inhibitors: The nitrile group can act as a handle for introducing functionalities that interact with the active sites of enzymes. The fluorinated pyridine core can be tailored to fit into specific binding pockets.

  • Heterocyclic Scaffolds: This compound is employed in the preparation of diverse heterocyclic systems for drug discovery research, with applications in areas such as central nervous system agents and antiviral compounds.[4]

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an area of intense research. While the direct use of this compound in specific, publicly disclosed kinase inhibitors is not prominently documented, the broader class of fluorinated pyridines is known to be important in this field. The structural motifs present in this molecule are relevant to the design of inhibitors that target the ATP-binding site of kinases.[5]

Analytical Characterization

For researchers working with this compound, proper analytical characterization is essential to confirm its identity and purity. Standard analytical techniques that would be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocols: A General Framework

Given the nature of this compound as a chemical intermediate, detailed experimental protocols would be highly specific to the subsequent synthetic steps. However, a general workflow for a reaction involving this compound as a starting material can be outlined.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis a Dissolve 5-Fluoro-6- methoxynicotinonitrile in appropriate solvent b Add other reactants and catalyst a->b c Heat/stir under inert atmosphere b->c d Monitor reaction progress (TLC/LC-MS) c->d e Quench reaction and perform extraction d->e f Purify by column chromatography e->f g Characterize product (NMR, MS) f->g

Caption: A generalized experimental workflow using this compound.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of novel, high-value chemical entities in the pharmaceutical industry. Its fluorinated pyridine core offers a unique combination of properties that can be exploited to design next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the utility of such specialized chemical intermediates is expected to increase. Further research into novel synthetic routes and applications of this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Current time inform
  • 5-Fluoro-2,6-dihydroxynicotinonitrile. MySkinRecipes. [Link]

  • Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • PRMT5 inhibitors.
  • 5-fluoro-6-methoxynicotinic acid (C7H6FNO3). PubChemLite. [Link]

  • Method for preparing 5-fluoroprostacyclins.
  • The selectivity of protein kinase inhibitors: a further update. Discovery - the University of Dundee Research Portal. [Link]

  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. [Link]

  • Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. ScholarWorks@UARK. [Link]

  • 5-Fluorocytosine in DNA is a mechanism-based inhibitor of HhaI methylase. PubMed. [Link]

  • Discovery of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. PubMed. [Link]

  • The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. ResearchGate. [Link]

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Spectroscopic Profile of 5-Fluoro-6-methoxynicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Fluoro-6-methoxynicotinonitrile, a key building block in contemporary drug discovery and materials science. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the spectroscopic analysis of this and structurally related molecules. We will delve into the theoretical underpinnings of the predicted spectral features, explaining the causal relationships between the molecular structure and the expected spectroscopic output.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative incorporating several key functional groups: a nitrile, a methoxy group, and a fluorine atom. This combination of features makes it a versatile scaffold in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, the nitrile group can act as a hydrogen bond acceptor or be converted into other functional groups, the methoxy group can influence solubility and metabolic stability, and the fluorine atom can modulate electronic properties, binding affinity, and metabolic pathways.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process. This guide provides a detailed predictive analysis of these spectroscopic data for this compound, offering a valuable reference for scientists working with this compound.

Molecular Structure and Computational Methodology

The structure of this compound is presented below. All predicted spectroscopic data in this guide were generated using a combination of established computational algorithms. NMR predictions were performed using advanced machine learning models trained on extensive spectral libraries. IR and mass spectrometry predictions are based on density functional theory (DFT) calculations and established fragmentation principles.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol for NMR Data Acquisition (General)

A standardized protocol for acquiring high-quality NMR spectra of a solid sample like this compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a time-consuming experiment, so an adequate number of scans is crucial.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the methoxy group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~8.3Doublet1HH-2The proton at position 2 is adjacent to the electron-withdrawing nitrile group and the nitrogen of the pyridine ring, leading to a significant downfield shift. It will be split by the neighboring H-4 proton.
~7.8Doublet1HH-4The proton at position 4 is influenced by the electron-withdrawing fluorine at the meta position and the nitrile group. It will be split by the neighboring H-2 proton.
~4.1Singlet3H-OCH₃The methoxy protons are in a shielded environment and will appear as a singlet as there are no adjacent protons.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial for resolving the coupling between the aromatic protons, which might be complex due to long-range couplings with the fluorine atom.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~160C-6This carbon is attached to both a nitrogen and an oxygen atom, causing a significant downfield shift.
~155 (d, JCF ≈ 250 Hz)C-5The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant and will be significantly deshielded.
~145C-2The carbon adjacent to the ring nitrogen and the nitrile group is expected to be downfield.
~120C-4This aromatic carbon will appear in the typical range for pyridine rings.
~115-CNThe nitrile carbon has a characteristic chemical shift in this region.
~110 (d, JCF ≈ 20 Hz)C-3This carbon will show a smaller two-bond coupling to the fluorine atom.
~55-OCH₃The methoxy carbon is shielded and appears in the typical upfield region for sp³ carbons bonded to oxygen.

Trustworthiness of Protocol: The use of DEPT sequences would provide an internal validation of the assignments for the protonated carbons, confirming the number of attached protons.

G cluster_nmr NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq_1h 1H NMR Acquisition (High-Field Spectrometer) prep->acq_1h acq_13c 13C NMR Acquisition (Proton Decoupled, DEPT) prep->acq_13c proc_1h 1H Data Processing (Integration, Multiplicity Analysis) acq_1h->proc_1h structure Structure Elucidation proc_1h->structure proc_13c 13C Data Processing (Chemical Shift Assignment) acq_13c->proc_13c proc_13c->structure

Caption: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition (General)

A typical protocol for acquiring an IR spectrum of a solid sample would be:

  • Sample Preparation: The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectrum

The predicted IR spectrum of this compound would exhibit the following key absorption bands:

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~2230C≡N stretchNitrile
~1600-1450C=C and C=N stretchPyridine ring
~1250C-O stretchAryl ether
~1100C-F stretchAryl fluoride

Authoritative Grounding: The characteristic absorption frequency for a nitrile (C≡N) group is typically observed in the 2260-2220 cm⁻¹ region.[1] The presence of a strong, sharp peak in this region would be a key identifier for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition (General)

A standard protocol for obtaining a mass spectrum would involve:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Predicted Mass Spectrum

The key features of the predicted mass spectrum are:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₇H₅FN₂O) is 152.13 g/mol . A prominent molecular ion peak is expected at m/z = 152.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃): A significant fragment at m/z = 137, resulting from the cleavage of the methoxy group.

    • Loss of formaldehyde (-CH₂O): A fragment at m/z = 122, arising from a rearrangement and elimination from the methoxy group.

    • Loss of HCN: A fragment at m/z = 125, corresponding to the loss of hydrogen cyanide from the pyridine ring.

G M [M]+• m/z = 152 M_minus_CH3 [M-CH3]+ m/z = 137 M->M_minus_CH3 - •CH3 M_minus_CH2O [M-CH2O]+• m/z = 122 M->M_minus_CH2O - CH2O M_minus_HCN [M-HCN]+• m/z = 125 M->M_minus_HCN - HCN

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging computational tools, we have been able to construct a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this important molecule. The interpretations provided are grounded in fundamental spectroscopic principles and serve as a valuable reference for scientists in the fields of drug discovery and materials science. It is important to note that while predictions are powerful tools, experimental verification remains the gold standard for structural elucidation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

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An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-6-methoxynicotinonitrile is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile group on a pyridine ring, imparts specific electronic and steric properties that are often sought after in drug design. This guide provides a detailed exploration of a robust and scientifically sound synthetic pathway to this valuable compound, delving into the underlying reaction mechanisms, experimental protocols, and critical process considerations.

Strategic Overview of the Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with a commercially available or readily accessible starting material. The overall strategy involves the initial construction of a suitably halogenated pyridine core, followed by a regioselective nucleophilic aromatic substitution to introduce the desired methoxy group. This guide will focus on a pathway starting from 2,6-dihydroxy-5-fluoronicotinonitrile, proceeding through a key di-chloro intermediate.

Synthesis_Overview A 2,6-dihydroxy-5-fluoronicotinonitrile B 2,6-dichloro-5-fluoronicotinonitrile A->B Chlorination C This compound B->C Regioselective Methoxylation

Caption: Overall synthetic strategy.

Pathway I: Synthesis from 2,6-dihydroxy-5-fluoronicotinonitrile

This pathway is advantageous due to the commercial availability of the starting material and the well-established chlorination and nucleophilic substitution chemistries involved.

Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinonitrile

The initial step involves the conversion of the dihydroxy precursor to the corresponding dichloro derivative. This transformation is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive to facilitate the reaction.

Reaction Mechanism: The reaction proceeds via the conversion of the hydroxyl groups into better leaving groups by phosphorylation with POCl₃. Subsequent nucleophilic attack by chloride ions, either from POCl₃ itself or an added chloride salt, displaces the phosphate esters to yield the desired dichloro compound. The presence of a base or a Lewis acid can catalyze this process.

Chlorination_Mechanism cluster_0 Phosphorylation cluster_1 Nucleophilic Substitution A Pyridine-OH B Phosphorylated Intermediate A->B POCl₃ C Phosphorylated Intermediate D Pyridine-Cl C->D Cl⁻

Caption: Generalized chlorination mechanism.

Experimental Protocol:

A detailed procedure for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile from 2,6-dihydroxy-5-fluoronicotinonitrile is described in patent literature[1][2].

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, combine 2,6-dihydroxy-5-fluoronicotinonitrile and phosphorus oxychloride (POCl₃). A basic catalyst, such as triethylamine or pyridine, can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2,6-dichloro-5-fluoronicotinonitrile.

Quantitative Data:

Starting MaterialReagentsSolventTemperatureReaction TimeYieldPurityReference
2,6-dihydroxy-5-fluoronicotinonitrilePOCl₃, PCl₅-Reflux20 h~67%~72.6%[1]
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium saltPCl₃, Cl₂, basic catalystMethylene chloride40°C1 h85%94.7%[1]
Step 2: Regioselective Methoxylation to this compound

This is the pivotal step in the synthesis, where a methoxy group is introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this reaction is crucial for obtaining the desired product.

Causality of Experimental Choices and Mechanistic Insights:

The pyridine ring in 2,6-dichloro-5-fluoronicotinonitrile is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the nitrile and halogen substituents. This electron deficiency makes the ring susceptible to attack by nucleophiles.

The two chlorine atoms at the 2- and 6-positions are potential sites for substitution. The position of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. The nitrile group at the 3-position can effectively stabilize a negative charge at the adjacent 2- and 4-positions through resonance. The fluorine atom at the 5-position also contributes to the activation of the ring through its strong inductive electron-withdrawing effect.

In this case, substitution is expected to occur preferentially at the 6-position. This is because the negative charge in the Meisenheimer complex formed by attack at the 6-position can be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization. While attack at the 2-position also allows for resonance stabilization by the nitrile group, the additional stabilization from the ring nitrogen for the 6-position attack is a key determining factor for regioselectivity.

SNAr_Mechanism A 2,6-dichloro-5-fluoronicotinonitrile B Meisenheimer Complex (Attack at C6) A->B + MeO⁻ C 5-Fluoro-6-methoxy-2-chloronicotinonitrile B->C - Cl⁻

Caption: SNAr mechanism for methoxylation.

Experimental Protocol:

  • Preparation of Sodium Methoxide: Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a separate flask, dissolve 2,6-dichloro-5-fluoronicotinonitrile in anhydrous methanol.

  • Reaction Conditions: Cool the solution of the dichloro-compound and slowly add the freshly prepared sodium methoxide solution. The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl). Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary:

Starting MaterialReagentSolventTemperatureAnticipated Yield
2,6-dichloro-5-fluoronicotinonitrileSodium MethoxideMethanolRoom Temperature to RefluxGood to Excellent

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route for its production. The pathway leverages well-understood chemical transformations, and the key to a successful synthesis lies in the careful control of the reaction conditions, particularly during the regioselective methoxylation step. By understanding the underlying mechanistic principles, researchers can optimize this synthesis for their specific needs in the development of novel therapeutic agents.

References

  • CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid.

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The Ascendant Role of Fluorinated Nicotinonitriles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern drug design.[1][2][3] This guide delves into the burgeoning field of fluorinated nicotinonitriles, a class of compounds demonstrating significant promise across diverse therapeutic areas, most notably in antimicrobial and anticancer applications. We will explore the rationale behind their synthesis, dissect their mechanisms of action, and provide actionable experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorination in Nicotinonitrile Scaffolds

The nicotinonitrile core, a pyridine ring bearing a cyano group, is a versatile pharmacophore present in numerous biologically active molecules.[4] The introduction of fluorine atoms onto this scaffold is not a trivial modification; it is a deliberate strategy to modulate the molecule's physicochemical and pharmacokinetic properties.[5][6] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][6] These alterations can lead to enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile, transforming a promising lead compound into a viable drug candidate.[2][3]

This guide will illuminate the path from conceptualization to biological validation of this promising class of molecules.

Guide_Structure Introduction Introduction to Fluorinated Nicotinonitriles Synthesis Synthetic Strategies Introduction->Synthesis Biological_Activity Biological Activity Synthesis->Biological_Activity Antimicrobial Antimicrobial Activity Biological_Activity->Antimicrobial Anticancer Anticancer Activity Biological_Activity->Anticancer Other_Activities Other Potential Activities Biological_Activity->Other_Activities Protocols Experimental Protocols Antimicrobial->Protocols Anticancer->Protocols Conclusion Conclusion & Future Outlook Protocols->Conclusion References References Conclusion->References

Caption: Overall structure of the technical guide.

Synthetic Strategies for Fluorinated Nicotinonitriles

The synthesis of fluorinated nicotinonitriles often involves multi-step reactions, starting from readily available fluorinated precursors. A common approach is the construction of the pyridine ring from acyclic fluorinated building blocks. For instance, a three-component Dimroth reaction of chalcones, malononitrile, and a secondary amine can yield nicotinonitrile derivatives.[7] Another strategy involves the modification of a pre-existing pyridine or nicotinonitrile scaffold through direct fluorination or by introducing fluorine-containing substituents.

A general protocol for the synthesis of fluorinated neonicotinoid analogues involves the interaction of amines with 2-chloro-5-(chloromethyl)pyridine.[8][9] While not nicotinonitriles themselves, the methodology for introducing fluorinated moieties to a pyridine ring is relevant.

Representative Synthetic Protocol

A versatile procedure for synthesizing fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines involves a solvent-free microwave-assisted reaction of heterocyclic o-aminonitriles and cyanopyridines in the presence of a catalyst like tBuOK.[10] This highlights the utility of substituted nicotinonitriles (cyanopyridines) as key intermediates.

Antimicrobial Activity: A New Frontier in Combating Resistance

Fluorinated nicotinonitriles have emerged as potent antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[10][11][12] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[11][12]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a topoisomerase II enzyme crucial for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Certain fluorinated nicotinonitriles have been shown to bind to the active site of DNA gyrase, inhibiting its function and leading to bacterial cell death.[11][12]

DNA_Gyrase_Inhibition FN Fluorinated Nicotinonitrile Binding Binding to Active Site FN->Binding DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Binding Inhibition Inhibition of DNA Supercoiling Binding->Inhibition Replication_Block Blocked DNA Replication Inhibition->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of DNA gyrase inhibition.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potential of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values.

Compound/DerivativeTarget OrganismMIC (µg/mL)IC50 (µM)Reference
Compound 7Candida albicans1.95-[11][12]
Compound 9Candida albicans1.95-[11][12]
Compound 11Rhizopus sp.1.95-[11][12]
Compound 14Aspergillus niger, C. albicans1.95-[11][12]
Compound 14DNA Gyrase A-0.31[11][12]
Ciprofloxacin (Reference)DNA Gyrase A-0.50[11][12]
Compound 14DNA Gyrase B-0.04[11][12]
Novobiocin (Reference)DNA Gyrase B-1.77[11][12]
Compounds 51d, 51j, 51k, 51l, 51gVarious Bacteria & Fungi12.5-

Anticancer Activity: Targeting Key Oncogenic Pathways

The cytotoxic potential of fluorinated nicotinonitriles against various cancer cell lines has been a significant area of investigation.[13][14] These compounds can induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[15][16]

Mechanism of Action: Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Fluorinated nicotinonitriles have been identified as potent inhibitors of these enzymes, blocking downstream signaling and leading to cell cycle arrest and apoptosis.[15][16]

Tyrosine_Kinase_Inhibition FN Fluorinated Nicotinonitrile Binding Binding to ATP-binding site FN->Binding TK Tyrosine Kinase TK->Binding Inhibition Inhibition of Phosphorylation Binding->Inhibition Signaling_Block Blocked Downstream Signaling Inhibition->Signaling_Block Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Block->Apoptosis

Caption: Mechanism of tyrosine kinase inhibition.

Quantitative Data: Anticancer Efficacy

The anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11MCF-7 (Breast), HepG2 (Liver)Promising Activity[13]
Compound 12MCF-7 (Breast), HepG2 (Liver)Promising Activity[13]
Ethyl 5-cyano-2-methyl-4-pentyl-6-ureidonicotinateHePG2 (Liver)34.31[14]
Ethyl 5-cyano-2-methyl-4-pentyl-6-ureidonicotinateCaco-2 (Colon)24.79[14]
Compound 8-311 nM (enzyme IC50)[15][16]
Compound 5g-352 nM (enzyme IC50)[15][16]

Other Potential Biological Activities

While the primary focus has been on antimicrobial and anticancer activities, the structural features of fluorinated nicotinonitriles suggest their potential in other therapeutic areas. For instance, their ability to inhibit enzymes could be harnessed for developing treatments for neurodegenerative or inflammatory diseases. Further research is warranted to explore the full therapeutic potential of this versatile class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed and robust experimental protocols are essential.

General Protocol for Synthesis of Fluorinated Nicotinonitriles

This protocol is a generalized representation based on common synthetic strategies.[8][9]

  • Reactant Preparation: Dissolve the starting amine (e.g., a substituted aniline, 2.0 mmol) in an anhydrous solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask.

  • Addition of Reagents: Add the fluorinated pyridine derivative (e.g., 2-chloro-5-(chloromethyl)pyridine, 1.9 mmol) and a base (e.g., anhydrous potassium carbonate, 6.0 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to boiling with vigorous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts and wash the solid residue with a suitable solvent (e.g., dichloromethane).

  • Purification: Combine the liquid fractions, remove the solvent under reduced pressure, and purify the crude product by chromatography (e.g., preparative TLC on silica gel).

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.[17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated nicotinonitrile derivatives for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value is calculated from the dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis cluster_antimicrobial Antimicrobial Testing cluster_anticancer Anticancer Assay (MTT) Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Inoculum_Prep Inoculum Preparation Inoculation Inoculation Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC_Determination MIC_Determination Incubation->MIC_Determination MIC Determination Cell_Seeding Cell Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition Compound_Treatment->MTT_Addition Solubilization Solubilization MTT_Addition->Solubilization Absorbance_Measurement Absorbance_Measurement Solubilization->Absorbance_Measurement Absorbance Measurement IC50_Calculation IC50 Calculation Absorbance_Measurement->IC50_Calculation

Caption: Generalized experimental workflows.

Conclusion and Future Outlook

Fluorinated nicotinonitriles represent a highly promising class of compounds with demonstrable and potent biological activities. Their efficacy as antimicrobial and anticancer agents, coupled with the well-understood role of fluorine in enhancing drug-like properties, positions them as strong candidates for further preclinical and clinical development. The synthetic accessibility and the potential for diverse functionalization of the nicotinonitrile scaffold offer a vast chemical space for exploration and optimization. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic profiles, and exploring novel therapeutic applications for this versatile and powerful class of molecules. The insights and protocols provided in this guide aim to empower researchers to contribute to this exciting and rapidly advancing field.

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The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of fluorine into molecular architecture has become an indispensable strategy in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design and development. We will dissect the fundamental physicochemical principles that underpin fluorine's unique contributions, including its profound influence on metabolic stability, target binding affinity, acid/base properties (pKa), and lipophilicity. Through a combination of mechanistic explanations, illustrative case studies of successful fluorinated drugs, and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. Our objective is to furnish the reader with the critical knowledge required to rationally design and synthesize the next generation of fluorinated therapeutics.

The Unparalleled Influence of a Single Atom: Why Fluorine?

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for fine-tuning the characteristics of a drug candidate.[1][2] Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[1][3][4] However, its profound electronic effects dramatically alter a molecule's behavior in a biological system.[1][3]

The strategic incorporation of fluorine can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profiles.[1][5][6] These enhancements stem from several key factors:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1][7][8][9] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][7][10][11]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[2][12][13] This modulation can be critical for optimizing a drug's solubility, membrane permeability, and binding interactions with its target.[6][12][13]

  • Increased Binding Affinity: The introduction of fluorine can enhance a drug's binding affinity for its target protein through various mechanisms.[1][14] These include favorable electrostatic interactions between the polarized C-F bond and the protein backbone or specific amino acid residues.[13][15] Fluorine can also influence the conformation of a molecule, locking it into a bioactive shape that fits more snugly into the target's binding pocket.[10][13]

  • Tailored Lipophilicity: The effect of fluorine on lipophilicity (logP/logD) is context-dependent.[2][10] A single fluorine substitution on an aromatic ring often increases lipophilicity, which can improve membrane permeability.[10][15] Conversely, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can sometimes decrease lipophilicity.[13] This allows for the fine-tuning of a drug's solubility and distribution properties.[2][13]

Strategic Applications of Fluorine in Drug Design: From Concept to Clinic

The rational application of fluorine in drug design has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas.

Blocking Metabolic Hotspots for Improved Pharmacokinetics

A primary application of fluorine is to enhance metabolic stability.[1][7] By identifying metabolically vulnerable positions within a lead compound, medicinal chemists can strategically introduce fluorine to prevent enzymatic degradation.

A classic example is the development of the cholesterol-lowering drug atorvastatin (Lipitor) . Early analogs suffered from rapid metabolism. The introduction of a fluorine atom on the phenyl ring significantly improved its metabolic stability and oral bioavailability, contributing to its remarkable success.[12]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a common method to assess the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.

Enhancing Binding Affinity and Selectivity

Fluorine's ability to modulate electronic properties and conformational preferences can be leveraged to increase a drug's potency and selectivity for its intended target.[1][10]

In the development of the anti-cancer drug gefitinib (Iressa) , a tyrosine kinase inhibitor, the introduction of a fluorine atom on the quinazoline scaffold was found to be crucial for its high binding affinity to the epidermal growth factor receptor (EGFR).[12] X-ray crystallography studies revealed that the fluorine atom forms a favorable interaction within a lipophilic pocket of the enzyme's active site.[12]

Diagram: Impact of Fluorine on Drug-Target Interactions

G cluster_0 Unhydroxylated Drug cluster_1 Fluorinated Drug a Drug b Target Protein a->b Weaker Binding c Fluorinated Drug d Target Protein c->d Stronger Binding (Electrostatic Interactions, Conformational Rigidity)

Caption: Fluorination can enhance drug-target binding affinity.

Modulating pKa for Optimal Bioavailability

The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[6] Fluorine's inductive effect can be used to fine-tune the pKa of ionizable groups, thereby optimizing a drug's bioavailability.[2][8]

For central nervous system (CNS) drugs, the ability to cross the blood-brain barrier is paramount. This often requires a delicate balance between lipophilicity and basicity. The antidepressant fluoxetine (Prozac) contains a trifluoromethyl group that lowers the basicity of the amine nitrogen.[10][16] This reduction in pKa increases the proportion of the neutral, more lipophilic form of the drug at physiological pH, facilitating its passage into the brain.[16]

Table: Effect of Fluorination on Physicochemical Properties

PropertyGeneral Effect of FluorinationRationaleExample Drug(s)
Metabolic Stability IncreasedStrong C-F bond resists enzymatic cleavage.Atorvastatin[12]
Binding Affinity IncreasedFavorable electrostatic interactions, conformational stabilization.Gefitinib[12]
pKa of Amines DecreasedInductive electron withdrawal by fluorine.Fluoxetine[10][16]
Lipophilicity (logP) Increased (often)Depends on the degree and position of fluorination.Fluoxetine[10]

The Synthetic Chemist's Toolkit: Introducing Fluorine into Molecules

The growing importance of fluorinated pharmaceuticals has spurred the development of a diverse array of fluorination methods.[7][17][18] These range from classical nucleophilic and electrophilic fluorination reactions to more modern, metal-catalyzed approaches that allow for late-stage fluorination of complex molecules.[18][19][20]

Key Fluorination Reagents and Reactions
  • Nucleophilic Fluorination: Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are used to displace leaving groups such as halides or triflates.[7] Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogs are employed to convert alcohols and carbonyl compounds to their fluorinated counterparts.[7]

  • Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® deliver an electrophilic fluorine ("F+") to electron-rich substrates like enolates and aromatic rings.[7][20]

  • Trifluoromethylation: The introduction of the trifluoromethyl (-CF3) group is often achieved using reagents like trifluoromethyltrimethylsilane (TMSCF3) or Togni's reagents.[20]

Late-Stage Fluorination: A Paradigm Shift

The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.[19] Recent advances in palladium- and copper-catalyzed fluorination reactions have made this a more accessible strategy.[20]

Diagram: Experimental Workflow for Late-Stage Fluorination and SAR Studies

G cluster_0 Synthesis and Fluorination cluster_1 Screening and Analysis A Lead Compound B Late-Stage Fluorination A->B C Library of Fluorinated Analogs B->C D In Vitro Assays (e.g., Binding, Metabolic Stability) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Selection of Optimized Candidate E->F

Caption: A streamlined workflow for late-stage fluorination and SAR exploration.

Analytical Characterization of Fluorinated Compounds

The unique properties of fluorine also necessitate specialized analytical techniques for the characterization of fluorinated molecules.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful and highly specific technique for identifying and quantifying fluorinated compounds.[1][21] The large chemical shift range and the absence of natural background signals make it an invaluable tool.[21]

  • Mass Spectrometry (MS): While fluorine itself can be challenging to detect directly by some MS techniques due to its high ionization potential, LC-MS/MS is the gold standard for the sensitive and specific quantification of fluorinated drugs and their metabolites in complex biological matrices.[21][22][23][24]

Future Perspectives and Conclusion

The strategic use of fluorine in medicinal chemistry is a mature yet continually evolving field.[5][16] The development of novel fluorination methodologies, particularly for the introduction of new fluorine-containing functional groups, will undoubtedly expand the medicinal chemist's toolkit.[13][17] As our understanding of the intricate interplay between fluorine and biological systems deepens, we can anticipate the design of even more sophisticated and effective fluorinated therapeutics.

References

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Sources

A Technical Guide to 5-Fluoro-6-methoxynicotinonitrile: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the use of "privileged structures"—molecular scaffolds that can bind to multiple biological targets—is a cornerstone of efficient drug discovery.[1] Among these, substituted pyridine motifs are ubiquitous in a vast array of natural products and pharmaceutical agents.[2] 5-Fluoro-6-methoxynicotinonitrile emerges as a particularly valuable heterocyclic building block due to the strategic arrangement of three distinct functional handles: a reactive fluorine atom, a modifiable methoxy group, and a versatile nitrile moiety.

The incorporation of fluorine is a well-established strategy in drug design, often used to enhance metabolic stability, improve binding affinity by altering electronic properties, and fine-tune pharmacokinetic profiles.[3] This guide provides an in-depth analysis of the chemical reactivity and synthetic utility of this compound, presenting it as a trifunctional scaffold for the rapid generation of diverse and complex molecular architectures aimed at biological screening and lead optimization.

Section 2: Physicochemical Profile

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 1256788-78-9[4]
Molecular Formula C₇H₅FN₂O[4]
Molecular Weight 152.13 g/mol [4]
Appearance Typically an off-white to yellow solidN/A
Classification Heterocyclic Building Block, Pyridine Derivative, Nitrile, Ether[4]

Section 3: A Scaffold of Reactivity: Synthetic Transformations

The true power of this compound lies in its capacity for selective, stepwise functionalization. Each of its core groups serves as a handle for distinct chemical transformations, allowing for a modular approach to library synthesis.

G cluster_main This compound cluster_reactions Key Reaction Sites main_mol snar Nucleophilic Aromatic Substitution (SNAr) main_mol->snar C6-F Bond nitrile_chem Nitrile Group Transformations main_mol->nitrile_chem C3-CN ether_cleavage Ether Cleavage main_mol->ether_cleavage C5-OMe

Diagram 1: Key reactive sites on the this compound scaffold.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr) at C6

The most significant and widely utilized reaction of this building block is the Nucleophilic Aromatic Substitution (SNAr) at the C6 position. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the nitrile group. This electronic environment makes the ring susceptible to attack by nucleophiles.

Causality of Reactivity: In the context of SNAr, fluorine is an exceptional leaving group. This may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-leaving group bond.[5][6] The extreme electronegativity of fluorine powerfully polarizes the C6 carbon, making it highly electrophilic and thus accelerating the slow, rate-determining nucleophilic attack.[7]

Diagram 2: The addition-elimination mechanism of SNAr at the C6 position.

This reaction is highly versatile and can be performed with a wide range of nucleophiles, providing access to diverse compound classes.

Nucleophile TypeExampleResulting Structure
N-Nucleophiles Primary/Secondary Amines, Anilines6-Amino-5-methoxynicotinonitriles
O-Nucleophiles Alcohols, Phenols (as alkoxides/phenoxides)6-Alkoxy/Aryloxy-5-methoxynicotinonitriles
S-Nucleophiles Thiols, Thiophenols (as thiolates)6-(Alkyl/Aryl)thio-5-methoxynicotinonitriles
Transformations of the Nitrile Group

The nitrile group at C3 is a versatile functional handle that can be converted into several other important moieties, further expanding the molecular diversity achievable from this scaffold.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH), yielding the corresponding nicotinamide or nicotinic acid derivatives.[8]

  • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible basic center, which is often desirable in drug candidates.

Modification of the Methoxy Group

While less commonly exploited than the other two positions, the methoxy group at C5 can be cleaved using strong acid reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This unmasks a hydroxyl group, yielding a 5-hydroxy-6-substituted-nicotinonitrile, which can act as a hydrogen bond donor or be further functionalized.

Section 4: Application in Complex Molecule Synthesis: A Practical Protocol

The true utility of a building block is demonstrated through its practical application. The following protocol details a representative SNAr reaction, a fundamental step in utilizing this compound for library development.

Exemplar Protocol: Synthesis of 6-(benzylamino)-5-methoxynicotinonitrile

This protocol describes a standard procedure for the displacement of the C6-fluorine with an amine nucleophile. It is designed to be a self-validating system, with clear steps and rationale.

Objective: To synthesize 6-(benzylamino)-5-methoxynicotinonitrile via an SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) (Anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (e.g., 1.0 mmol, 152 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the suspension for 5 minutes at room temperature. Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SNAr reactions. K₂CO₃ is a mild base used to scavenge the HF produced during the reaction.

  • Nucleophile Addition: Add benzylamine (1.2 mmol, 129 mg, ~131 µL) to the reaction mixture dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Rationale: The desired product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL). Rationale: The brine wash helps to remove residual water and DMF from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(benzylamino)-5-methoxynicotinonitrile.

Section 5: Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its three distinct and orthogonally reactive functional groups provide a reliable and modular entry point for the synthesis of highly decorated pyridine scaffolds. The cornerstone SNAr reaction at the C6 position is robust, predictable, and tolerant of a wide range of nucleophiles, making it ideal for both targeted synthesis and the generation of large compound libraries for high-throughput screening. As the demand for novel, drug-like chemical matter continues to grow, the strategic application of versatile building blocks like this compound will remain a critical enabler of progress in medicinal chemistry.

References

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The Pyridine Scaffold: From Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene have established it as a "privileged scaffold" in drug design.[3] This guide provides a comprehensive exploration of the discovery and history of novel pyridine derivatives, tracing their evolution from early, arduous syntheses to the sophisticated, highly selective catalytic methods employed today. We will delve into the foundational named reactions that first unlocked the potential of this versatile heterocycle, examine the modern synthetic paradigms that enable its widespread use, and quantify its remarkable impact on the landscape of FDA-approved therapeutics. Through detailed protocols, mechanistic diagrams, and data-driven analysis, this whitepaper offers field-proven insights for professionals dedicated to the art and science of drug development.

The Pyridine Core: A Privileged Structure in Medicinal Chemistry

Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N.[3][4] Structurally, it is an analog of benzene where one methine (=CH−) group is replaced by a nitrogen atom.[3][4] This seemingly minor substitution has profound consequences for its chemical and physical properties, making it an invaluable tool for medicinal chemists.

The nitrogen atom's lone pair of electrons is not part of the aromatic π-system, which imparts basicity and allows it to serve as a hydrogen bond acceptor—a critical interaction for molecular recognition at biological targets.[3] This feature dramatically enhances the pharmacokinetic properties of drug candidates.[3] First isolated in 1846 by scientist Thomas Anderson from bone pyrolyzates, its structure was not fully elucidated for over two decades.[3][5] Today, the pyridine nucleus is a pervasive substructure found in a vast array of natural products, agrochemicals, and, most notably, pharmaceutical agents.[1][6] An analysis of drugs approved by the US FDA reveals that among azaheterocycles, the pyridine ring is present with the highest frequency, underscoring its status as a truly privileged scaffold.[3]

Foundational Syntheses: The Dawn of Pyridine Chemistry

The ability to rationally synthesize pyridine derivatives was a critical turning point, moving the field from reliance on natural sources to deliberate chemical construction. Two landmark reactions, developed in the late 19th and early 20th centuries, were pivotal in this transformation.

The Hantzsch Pyridine Synthesis (1881)

Discovered by Arthur Hantzsch in 1881, this multi-component reaction was a monumental breakthrough.[6][7][8] It represented one of the first methods to construct the pyridine ring with a high degree of control over the substitution pattern from simple, acyclic precursors.

Causality Behind the Breakthrough: The Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[7][8] Its genius lies in its efficiency and modularity. By simply changing the aldehyde or the β-ketoester, chemists could systematically generate libraries of related pyridine compounds, laying the groundwork for structure-activity relationship (SAR) studies. This reaction made substituted pyridines accessible for systematic investigation.

The reaction proceeds first to a 1,4-dihydropyridine (a Hantzsch ester), which is then oxidized to the aromatic pyridine derivative.[7][9] The driving force for this final oxidation step is the stability gained from forming the aromatic ring.[8]

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (30 mL).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Isolation: Allow the reaction mixture to cool to room temperature. The 1,4-dihydropyridine product will often precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.

  • Aromatization (Optional): To obtain the corresponding pyridine, dissolve the isolated dihydropyridine in glacial acetic acid and add a suitable oxidizing agent (e.g., nitric acid, ferric chloride) and heat gently.[8][10]

Caption: General workflow of the Hantzsch Pyridine Synthesis.
The Chichibabin Amination Reaction (1914)

Reported by Aleksei Chichibabin in 1914, this reaction was revolutionary for its ability to perform a direct C-H functionalization on the electron-deficient pyridine ring.[6][11] It provides a direct route to 2-aminopyridines, which are crucial synthetic intermediates and pharmacophores in numerous drugs.[12]

Causality Behind the Breakthrough: Prior to this discovery, introducing substituents onto the pyridine ring was challenging due to its low reactivity towards electrophilic substitution. The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) from sodium amide directly attacks the C2 position of pyridine, displacing a hydride ion (H⁻).[12][13] This provided a fundamentally new and direct way to create C-N bonds on the heterocycle.

Experimental Protocol: Chichibabin Amination

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium amide (1.2 equivalents) to an anhydrous, high-boiling inert solvent such as toluene or xylene.

  • Addition of Substrate: Heat the solvent to reflux. Slowly add pyridine (1.0 equivalent) dropwise to the suspension of sodium amide. The reaction progress can often be monitored by the evolution of hydrogen gas and the formation of a reddish color from the intermediate sigma-complex.[13]

  • Reaction Execution: Maintain the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of water to destroy any unreacted sodium amide.

  • Isolation & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting 2-aminopyridine can be purified by distillation or chromatography.

Caption: Conceptual workflow for modern C-H functionalization.

Pyridine Derivatives in Drug Discovery: A Quantitative Impact

The theoretical and synthetic advancements in pyridine chemistry directly translate into tangible therapeutic outcomes. The pyridine scaffold is a dominant feature in the landscape of modern pharmaceuticals.

Prevalence in FDA-Approved Drugs

An analysis of small molecules approved by the U.S. Food and Drug Administration (FDA) over the last decade highlights the pyridine ring's immense contribution.

Therapeutic AreaNumber of Pyridine-Containing Drugs Approved (2014-2023)Percentage of Total
Anticancer1833%
Central Nervous System (CNS)1120%
Rare Conditions / Orphan Drugs611%
Hematopoietic System59%
Other (Antivirals, Antibiotics, etc.)1427%
Total 54 100%
Data synthesized from an analysis of FDA approvals from 2014-2023.[3][14][15]

This prevalence is not accidental. The selection of the pyridine ring is a deliberate choice made by medicinal chemists to optimize the physicochemical and pharmacological properties of a drug molecule. [3]

The Pyridine Ring as a Bioisostere for Benzene

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement. In this context, a pyridine ring is often used to replace a benzene ring in a lead compound to address specific liabilities.

Causality Behind the Strategy:

  • Improved Solubility: The nitrogen atom introduces polarity and a hydrogen bond acceptor site, often increasing the aqueous solubility of a compound compared to its benzene analog. [2]* Metabolic Stability: A common route of metabolism for aromatic rings is oxidation by cytochrome P450 enzymes. The electron-deficient nature of the pyridine ring can make it more resistant to this oxidative metabolism, increasing the drug's half-life.

  • Enhanced Target Binding: The nitrogen atom can form a crucial hydrogen bond with a receptor or enzyme active site that a simple C-H group in a benzene ring cannot, leading to improved potency and selectivity. [3]

Caption: Bioisosteric replacement of a benzene with a pyridine ring.

Conclusion and Future Outlook

The journey of the pyridine derivative is a compelling narrative of chemical innovation. From its initial discovery in the crude byproducts of coal tar to its rational construction via elegant named reactions, the field has continuously evolved. [16][17]Today, we stand in an era of unprecedented synthetic power, where catalytic C-H functionalization allows for the precise and efficient modification of complex pyridine-containing molecules. [18][19]This capability directly accelerates the discovery and development of new medicines.

The future of pyridine chemistry will likely be shaped by the principles of sustainable and green chemistry, with an emphasis on photocatalysis, flow chemistry, and the use of more environmentally benign catalysts and solvents. [7][8]As our understanding of biology deepens and our synthetic tools become ever more sophisticated, the humble pyridine ring is certain to remain at the forefront of the quest for novel therapeutics that address the most pressing medical challenges of our time.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Fluoro-6-methoxynicotinonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 5-Fluoro-6-methoxynicotinonitrile, a valuable building block in medicinal chemistry and drug development. The protocol details the conversion of 2-chloro-5-fluoronicotinonitrile through a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss safety considerations, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Nicotinonitrile derivatives are pivotal structural motifs found in a wide array of biologically active compounds and pharmaceutical agents.[1][2] The introduction of fluorine and methoxy substituents can significantly modulate the physicochemical and pharmacological properties of these molecules, such as metabolic stability and binding affinity. The target compound, this compound, serves as a key intermediate for more complex molecular architectures.

The synthesis route described herein employs a robust and efficient nucleophilic aromatic substitution (SNAr) reaction. This method is widely utilized for the functionalization of electron-deficient aromatic and heteroaromatic rings.[3][4][5] By reacting 2-chloro-5-fluoronicotinonitrile with sodium methoxide, the chloro group at the 2-position is selectively displaced by a methoxy group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-5-fluoronicotinonitrile to this compound proceeds via an addition-elimination mechanism, characteristic of SNAr reactions.[3][5]

  • Activation of the Pyridine Ring: The pyridine ring of 2-chloro-5-fluoronicotinonitrile is rendered electron-deficient by the electronegative nitrogen atom and the strong electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups. This electronic characteristic makes the ring susceptible to attack by nucleophiles.

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine atom (C2 position). This attack is favored at the positions ortho or para to the electron-withdrawing groups. This step leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electron-withdrawing cyano group.

  • Elimination and Aromatization: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final product, this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-chloro-5-fluoronicotinonitrile 2-chloro-5-fluoronicotinonitrile Sodium_Methoxide Sodium Methoxide (NaOCH₃) Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Sodium_Methoxide->Meisenheimer_Complex This compound This compound Meisenheimer_Complex->this compound Elimination of Cl⁻ & Aromatization Sodium_Chloride Sodium Chloride (NaCl) Meisenheimer_Complex->Sodium_Chloride

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

ChemicalCAS NumberMolecular WeightSupplier
2-chloro-5-fluoronicotinonitrile791644-48-9156.55 g/mol BLD Pharm[6]
Sodium methoxide (powder or solution in methanol)124-41-454.02 g/mol Sigma-Aldrich
Anhydrous Methanol (MeOH)67-56-132.04 g/mol Fisher Scientific
Dichloromethane (DCM)75-09-284.93 g/mol VWR
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49 g/mol -
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04 g/mol -
Silica gel (for column chromatography)7631-86-9--
Ethyl acetate (EtOAc)141-78-688.11 g/mol -
Hexanes110-54-386.18 g/mol -

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Adjustments may be necessary for scaling up.

protocol_workflow A 1. Setup and Inert Atmosphere (Round-bottom flask with stir bar under N₂/Ar) B 2. Reagent Preparation (Dissolve 2-chloro-5-fluoronicotinonitrile in anhydrous MeOH) A->B C 3. Addition of Nucleophile (Slowly add sodium methoxide solution at 0°C) B->C D 4. Reaction (Warm to room temperature and stir for 2-4 hours) C->D E 5. Monitoring (Check reaction progress by TLC) D->E F 6. Work-up (Quench with aq. NH₄Cl, extract with DCM) E->F Upon completion G 7. Purification (Dry organic layer, concentrate, and purify by column chromatography) F->G H 8. Characterization (Analyze the final product by NMR, MS, etc.) G->H

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve 2-chloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous methanol.

  • Addition of Sodium Methoxide: Cool the solution to 0°C using an ice bath. Slowly add a solution of sodium methoxide (1.1-1.2 eq) in methanol to the reaction mixture. If using solid sodium methoxide, add it portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours. The reaction can be heated to reflux in methanol for a shorter reaction time if necessary, as is common for similar substitutions on 2-chloropyridines.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by adding saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid. Alternatively, recrystallization can be employed for purification.[8][9]

Data and Characterization

ParameterExpected Result
Yield 75-90%
Appearance White to off-white solid
¹H NMR Expected signals for aromatic protons and a methoxy group singlet.
¹⁹F NMR A signal corresponding to the fluorine atom on the pyridine ring.
¹³C NMR Signals corresponding to the carbons of the pyridine ring and the methoxy group.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight of the product.

Note on Characterization: NMR spectroscopy is a powerful tool for confirming the structure of the product.[10][11] In ¹H NMR, the disappearance of the proton signal corresponding to the starting material and the appearance of a new set of aromatic signals, along with a singlet for the methoxy group, will confirm the substitution. ¹⁹F NMR can be used to observe the fluorine signal and any changes in its chemical environment.[12]

Safety Precautions

  • 2-chloro-5-fluoronicotinonitrile: This compound is an organic halide and should be handled with care. Avoid inhalation, ingestion, and skin contact.[13]

  • Sodium Methoxide: Sodium methoxide is a flammable solid and is corrosive. It reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[14][15][16][17] It can cause severe skin and eye burns.[14][15][16] Handle in a well-ventilated fume hood under an inert atmosphere and wear appropriate PPE.[15][17]

  • Methanol: Methanol is flammable and toxic. Avoid breathing vapors and contact with skin and eyes.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves at all times. Have appropriate spill control materials readily available.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature. Inactive sodium methoxide due to moisture.Increase reaction time or gently heat the reaction mixture. Use freshly opened or properly stored sodium methoxide.
Low yield Incomplete reaction. Loss of product during work-up or purification.Ensure the reaction goes to completion. Be careful during extraction and chromatography steps.
Side product formation Reaction with the fluoro group (less likely). Hydrolysis of the nitrile.Maintain controlled temperature during the addition of sodium methoxide. Ensure anhydrous conditions.

Conclusion

The protocol described in this application note provides an efficient and reliable method for the synthesis of this compound from 2-chloro-5-fluoronicotinonitrile. The use of a nucleophilic aromatic substitution reaction is a key strategy in the synthesis of functionalized heterocyclic compounds. This procedure, with its detailed steps and safety guidelines, should serve as a valuable resource for researchers in organic and medicinal chemistry.

References

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The Strategic Utility of 5-Fluoro-6-methoxynicotinonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, fluorinated heterocyclic compounds have emerged as particularly valuable building blocks. 5-Fluoro-6-methoxynicotinonitrile stands out as a versatile and highly reactive intermediate, offering a gateway to a variety of complex molecular architectures, most notably in the development of kinase inhibitors and receptor antagonists. Its substituted pyridine ring is a common feature in many biologically active compounds, and the presence of the fluorine atom at the 5-position provides a handle for selective chemical modifications.

This guide provides a detailed exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on its role in the construction of adenosine A2A receptor antagonists. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the rationale behind the synthetic strategies.

Core Application: A Key Building Block for Adenosine A2A Receptor Antagonists

Adenosine A2A receptor antagonists are a promising class of therapeutics for a range of central nervous system disorders, including Parkinson's disease, as well as for applications in immuno-oncology.[2][3] One notable example is Preladenant, a potent and selective A2A receptor antagonist that has undergone extensive clinical investigation.[4][5] The synthesis of Preladenant and its analogs provides an excellent case study for the application of 5-substituted-6-methoxynicotinonitriles. While the original synthesis of Preladenant may have utilized the chloro-analog, the use of this compound is a logical and often preferred strategy for the synthesis of fluorinated derivatives, which can offer improved pharmacokinetic profiles.[6][7]

The core of this synthetic approach lies in a nucleophilic aromatic substitution (SNA_r) reaction, where the electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the C5 position for attack, facilitating the displacement of the fluoride ion by a suitable nucleophile.

Synthetic Workflow: From Intermediate to Advanced Scaffold

The general workflow for utilizing this compound in the synthesis of an advanced pharmaceutical intermediate, such as a precursor to an adenosine A2A receptor antagonist, can be visualized as a multi-step process. The initial key step is the coupling of the fluorinated pyridine core with a complex amine, followed by further transformations of the nitrile group.

workflow A This compound C Nucleophilic Aromatic Substitution (SNA_r) A->C B Complex Amine (e.g., substituted piperazine) B->C D Coupled Intermediate C->D Formation of C-N bond E Nitrile Group Transformation (e.g., reduction, hydrolysis, cyclization) D->E F Advanced Pharmaceutical Intermediate E->F Scaffold Elaboration

Figure 1: A generalized experimental workflow for the utilization of this compound.

Detailed Protocol: Nucleophilic Aromatic Substitution with a Piperazine Derivative

This protocol details the crucial C-N bond-forming reaction between this compound and a model complex amine, 1-(4-(2-methoxyethoxy)phenyl)piperazine, a key fragment in the structure of Preladenant.

Rationale for Experimental Choices:
  • Solvent: A high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures, which is often necessary for SNA_r reactions on electron-rich heterocyclic systems.

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a strong inorganic base such as potassium carbonate (K₂CO₃) is used to scavenge the hydrofluoric acid (HF) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature: The reaction is typically heated to promote the rate of substitution. The electron-withdrawing groups on the pyridine ring activate the substrate, but elevated temperatures are often required to achieve a reasonable reaction rate. The temperature is carefully controlled to minimize side reactions.

  • Work-up: An aqueous work-up is employed to remove the inorganic salts and the polar solvent. Extraction with an organic solvent isolates the desired product.

Experimental Procedure:
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 1-(4-(2-methoxyethoxy)phenyl)piperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Data Summary Table:
Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Role
This compound1.0152.13Electrophile
1-(4-(2-methoxyethoxy)phenyl)piperazine1.1250.32Nucleophile
Potassium Carbonate (K₂CO₃)2.0138.21Base
Dimethyl Sulfoxide (DMSO)-78.13Solvent

Reaction Mechanism: Visualizing the Nucleophilic Aromatic Substitution

The key transformation in this application is the SNA_r reaction. The mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.

mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products A This compound C Resonance-Stabilized Intermediate A->C Nucleophilic Attack B Piperazine Nucleophile (Nu-H) B->C D Coupled Product C->D Loss of Fluoride E HF C->E Elimination

Figure 2: The addition-elimination mechanism of the nucleophilic aromatic substitution.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its utility is particularly evident in the construction of complex heterocyclic systems, such as those found in adenosine A2A receptor antagonists. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists in the field of drug development, highlighting the strategic importance of fluorinated intermediates in modern medicinal chemistry. As the demand for more sophisticated and targeted therapeutics continues to grow, the applications of this compound and related compounds are poised to expand, enabling the discovery of novel drug candidates for a wide range of diseases.

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  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. PubMed Central. [Link]

  • Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. National Institutes of Health. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. ResearchGate. [Link]

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Application Notes & Protocols: Leveraging 5-Fluoro-6-methoxynicotinonitrile for the Development of Covalent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Fluoro-6-methoxynicotinonitrile Scaffold

In the landscape of modern drug discovery, the pursuit of highly selective and potent enzyme inhibitors has led to a resurgence of interest in covalent inhibitors. These molecules form a stable bond with their target protein, offering prolonged duration of action and the ability to tackle challenging targets.[1] Within this class, the nitrile group has emerged as a particularly attractive "warhead" due to its tuned reactivity, forming reversible or irreversible covalent adducts with nucleophilic residues like cysteine.[2][3]

The this compound scaffold is a sophisticated starting point for the design of such inhibitors. Its utility is rooted in a unique combination of electronic and structural features:

  • The Nitrile Warhead: The cyano group serves as an electrophilic center, susceptible to nucleophilic attack by residues in an enzyme's active site, most commonly cysteine. This interaction leads to the formation of a covalent thioimidate adduct, effectively inactivating the enzyme.[2][4]

  • Electronic Activation: The pyridine ring, being an electron-deficient heterocycle, inherently withdraws electron density, enhancing the electrophilicity of the nitrile carbon. This effect is further amplified by the strongly electronegative fluorine atom at the 5-position. The methoxy group at the 6-position can modulate this reactivity through its electron-donating resonance effect, allowing for fine-tuning of the warhead's reactivity to balance potency with selectivity and minimize off-target reactions.[4][5]

  • Metabolic Stability and Binding Interactions: The fluorine atom not only influences the electronics but can also enhance metabolic stability and participate in favorable binding interactions within the target's active site.[6]

This guide provides a comprehensive overview of the application of this compound in the development of covalent enzyme inhibitors, with a focus on targeting cysteine proteases. We will detail a representative synthetic strategy, protocols for kinetic characterization, and methods for confirming the covalent mechanism of action.

Mechanism of Covalent Inhibition

The primary mechanism of inhibition for compounds derived from this compound targeting cysteine proteases is the formation of a covalent thioimidate adduct. The process is initiated by the non-covalent binding of the inhibitor to the enzyme's active site, driven by interactions of the inhibitor's scaffold with the protein. This is followed by the nucleophilic attack of the catalytic cysteine's thiolate anion on the electrophilic carbon of the nitrile group.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct E_Cys_SH Enzyme-Cys-SH E_Cys_S Enzyme-Cys-S⁻ E_Cys_SH->E_Cys_S Deprotonation His_B His-Im His_BH His-Im⁺H Thioimidate Enzyme-Cys-S-C(R)=NH E_Cys_S->Thioimidate Nucleophilic Attack Inhibitor R-C≡N Inhibitor->Thioimidate

Figure 1: General mechanism of covalent inhibition by a nitrile warhead.

Synthetic Protocol: From Building Block to Potent Inhibitor

To illustrate the utility of this compound, we present a representative synthetic route to a hypothetical cysteine protease inhibitor, "CPI-1". This protocol involves a nucleophilic aromatic substitution (SNAr) to introduce a recognition moiety that will bind to a sub-pocket of the target enzyme.

Protocol 1: Synthesis of a Hypothetical Cysteine Protease Inhibitor (CPI-1)

Rationale: The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitrile group and the ring nitrogen. This allows for the introduction of various side chains to optimize binding affinity and selectivity. In this example, we use a simple aminothiol to mimic a peptide side chain that could interact with the S1 or S2 pocket of a protease.

Materials:

  • This compound

  • 2-Aminoethanethiol hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Add 2-aminoethanethiol hydrochloride (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product, CPI-1.

Characterization of Covalent Inhibitor Potency: Kinetic Analysis

For covalent inhibitors, a simple IC₅₀ value can be misleading as it is time-dependent. A more accurate measure of potency is the second-order rate constant, k_inact/K_I, which accounts for both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent modification (k_inact).[7][8]

Protocol 2: Determination of k_inact and K_I using a Progress Curve Assay

Rationale: This method involves continuously monitoring the enzyme-catalyzed reaction in the presence of various concentrations of the inhibitor. The resulting progress curves will show a time-dependent decrease in reaction rate as the enzyme is progressively inactivated. Fitting these curves to a model of covalent inhibition allows for the determination of k_obs for each inhibitor concentration, which can then be used to calculate k_inact and K_I.[9][10]

Materials:

  • Target cysteine protease

  • Fluorogenic peptide substrate for the protease

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM DTT and 0.01% Triton X-100)

  • CPI-1 (or other inhibitor) stock solution in DMSO

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a series of dilutions of CPI-1 in assay buffer.

  • In a 96-well plate, add the inhibitor dilutions. Include a DMSO-only control.

  • Add the fluorogenic substrate to all wells.

  • Initiate the reaction by adding the target enzyme to all wells.

  • Immediately place the plate in a pre-warmed (e.g., 37 °C) microplate reader and monitor the increase in fluorescence over time (e.g., every 30 seconds for 30-60 minutes).

Data Analysis:

  • Plot the fluorescence signal versus time for each inhibitor concentration.

  • Fit the data for each concentration to the equation for two-step irreversible inhibition to obtain the observed rate of inactivation (k_obs).

  • Plot the calculated k_obs values against the inhibitor concentration ([I]).

  • Fit this plot to the hyperbolic equation: k_obs = k_inact[I] / (K_I + [I]) to determine the values of k_inact and K_I.

  • The overall potency is expressed as the second-order rate constant, k_inact/K_I.

Table 1: Hypothetical Kinetic Data for CPI-1

[CPI-1] (µM)k_obs (min⁻¹)
00.000
0.50.085
1.00.154
2.50.294
5.00.428
10.00.571
k_inact 0.8 min⁻¹
K_I 4.0 µM
k_inact/K_I 200,000 M⁻¹min⁻¹

Confirming the Covalent Mechanism of Action

It is crucial to confirm that the observed inhibition is indeed due to the formation of a covalent adduct. Intact protein mass spectrometry is a powerful technique for this purpose.[2][11][12]

Protocol 3: LC-MS Analysis of Protein-Inhibitor Adduct Formation

Rationale: This method directly measures the mass of the enzyme before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.[13]

Materials:

  • Target cysteine protease

  • CPI-1 (or other inhibitor)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • LC-MS system with a suitable column for protein separation (e.g., C4 reverse-phase)

Procedure:

  • Incubate the target enzyme (e.g., 5 µM) with an excess of CPI-1 (e.g., 50 µM) in the incubation buffer at 37 °C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Include a control sample with the enzyme and DMSO only.

  • At each time point, quench the reaction by adding 0.1% formic acid.

  • Analyze the samples by LC-MS. The LC method should be optimized to separate the protein from excess inhibitor and salts.

  • Deconvolute the resulting mass spectra to determine the mass of the protein in each sample.

Expected Results:

The mass spectrum of the control sample will show a peak corresponding to the unmodified enzyme. The spectra of the inhibitor-treated samples should show a decrease in the intensity of the unmodified enzyme peak and the appearance of a new peak with a mass equal to [mass of enzyme + mass of CPI-1], confirming the formation of the covalent adduct.

G cluster_0 Workflow Start This compound Synthesis Protocol 1: Synthesis of CPI-1 Start->Synthesis Purification Purification & Characterization Synthesis->Purification KineticAssay Protocol 2: Kinetic Analysis (k_inact/K_I) Purification->KineticAssay MS_Confirmation Protocol 3: LC-MS Confirmation Purification->MS_Confirmation Data_Analysis Data Analysis & SAR KineticAssay->Data_Analysis MS_Confirmation->Data_Analysis

Figure 2: Experimental workflow for inhibitor development.

Troubleshooting and Optimization

  • Low Reactivity in Synthesis: If the SNAr reaction proceeds slowly, consider using a stronger base (e.g., sodium hydride) or a higher reaction temperature. However, be mindful of potential side reactions.

  • Poor Solubility of Inhibitor: For kinetic assays, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. If solubility remains an issue, the addition of a co-solvent like PEG may be necessary, but its effect on enzyme activity must be validated.

  • Non-linear Progress Curves in Control: If the DMSO-only control shows non-linearity, it could be due to substrate depletion or enzyme instability. Reduce the enzyme concentration or the duration of the assay.

  • No Adduct Detected by LC-MS: This could be due to a very slow reaction, a reversible covalent bond that dissociates during analysis, or instability of the adduct. Increase the incubation time and/or inhibitor concentration. For potentially reversible adducts, consider using milder ionization techniques in the mass spectrometer.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of covalent enzyme inhibitors. The strategic placement of the fluoro and methoxy groups provides a means to fine-tune the reactivity of the nitrile warhead, while the pyridine core offers multiple points for derivatization to achieve high potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis and detailed kinetic characterization of novel inhibitors derived from this promising building block, enabling researchers to accelerate their drug discovery programs.

References

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. Available at: [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Institutes of Health. Available at: [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. Available at: [Link]

  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. (n.d.). Charles River Labs. Available at: [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015). BioKin, Ltd. Available at: [Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (2015). PubMed. Available at: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Institutes of Health. Available at: [Link]

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  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry. Available at: [Link]

  • LC-MS/MS analysis of covalent protein–drug adducts. (n.d.). ResearchGate. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (n.d.). ResearchGate. Available at: [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). National Institutes of Health. Available at: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). Royal Society of Chemistry. Available at: [Link]

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  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. Available at: [Link]

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  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Available at: [Link]

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  • Covalent Inhibition Kinetics. (n.d.). BioKin, Ltd. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Available at: [Link]

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Application Notes & Protocols: Strategic Nucleophilic Substitution on Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nucleophilic aromatic substitution (SNAr) on fluorinated pyridines is a fundamental and highly enabling transformation in modern chemistry, particularly within drug discovery and materials science. The unique electronic properties of the pyridine ring, enhanced by the strong inductive effect of fluorine, facilitate the displacement of fluoride by a diverse array of nucleophiles. This guide provides an in-depth analysis of the reaction conditions, mechanistic underpinnings, and practical protocols for performing SNAr on fluoropyridines. We will explore the critical roles of solvent, base, and temperature, and provide detailed, field-tested methodologies for researchers, scientists, and drug development professionals to successfully implement these reactions.

The Scientific Foundation: Why Fluoropyridines Excel in SNAr

The utility of fluoropyridines in SNAr reactions stems from a combination of electronic factors that stabilize the key reaction intermediate and a paradoxical leaving group ability.

The Pyridine Ring: An Activated System

Unlike benzene, the pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This lowers the energy of the aromatic π* orbitals, making the ring more susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen, as the negative charge in the reaction intermediate can be delocalized onto the electronegative nitrogen atom.[1][2][3] This resonance stabilization is crucial for the reaction to proceed.[1][2]

Fluorine: An Unconventional but Excellent Leaving Group

In SN2 reactions, fluoride is a notoriously poor leaving group. However, in SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4] The reaction's progression is therefore governed by the stability of this intermediate.

Fluorine's potent electronegativity serves two key purposes:

  • Activation: It strongly polarizes the carbon-fluorine bond, rendering the attached carbon highly electrophilic and exceptionally prone to nucleophilic attack.[3]

  • Rate Enhancement: This strong inductive withdrawal stabilizes the developing negative charge in the Meisenheimer intermediate, lowering the activation energy for its formation.

Consequently, the leaving group aptitude in SNAr is often the reverse of that seen in SN2 reactions: F > Cl > Br > I.[3][5] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[6][7]

Caption: SNAr mechanism on 2-fluoropyridine.

Optimizing Reaction Conditions: A Causality-Driven Approach

The success of an SNAr reaction on a fluoropyridine is critically dependent on the interplay between the nucleophile, base, solvent, and temperature.

The Role of the Solvent: Stabilizing the Intermediate

The choice of solvent is paramount. The Meisenheimer complex is a charged, high-energy species that requires stabilization.[8]

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are ideal.[3] They possess high dielectric constants that effectively stabilize the charged intermediate. Crucially, they do not engage in strong hydrogen bonding with the nucleophile, leaving it "free" and highly reactive.[9]

  • Polar Protic Solvents (Use with Caution): Solvents like water or alcohols can solvate and stabilize the nucleophile through hydrogen bonding.[10][11] This stabilization lowers the nucleophile's ground-state energy, increasing the activation energy required for the reaction and thus slowing it down.[9][10] However, in some cases, using an alcohol as a solvent can be advantageous if the corresponding alkoxide is the desired nucleophile.[8][12]

The Function of the Base: Generating the Nucleophile

For nucleophiles like alcohols, thiols, and amines, a base is required to generate the more potent anionic nucleophile (alkoxide, thiolate, or amide). The choice of base depends on the pKa of the nucleophile.

  • Strong Bases (e.g., NaH, KH): Sodium hydride is a powerful, non-nucleophilic base ideal for deprotonating aliphatic alcohols, which have a high pKa.[3] It should be used in an anhydrous aprotic solvent like THF or DMF.

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are milder, versatile bases suitable for a wide range of nucleophiles, including phenols, thiols, and primary/secondary amines.[3] They are often used in DMF or MeCN.

  • Organic Bases (e.g., TEA, DIPEA): Triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally used when a non-nucleophilic, soluble base is needed to scavenge acid produced during a reaction, but they are often not strong enough to deprotonate weaker nucleophiles like alcohols.

Temperature: Overcoming the Activation Barrier

Many SNAr reactions on fluoropyridines require elevated temperatures, typically ranging from 80-150 °C, to overcome the activation energy barrier for the formation of the Meisenheimer complex.[3] For less activated pyridine rings (e.g., those with electron-donating groups), higher temperatures or even microwave irradiation may be necessary to drive the reaction to completion.[3][13] However, caution is advised as high temperatures can lead to decomposition of starting materials, products, or even the solvent (e.g., DMF can decompose to form dimethylamine, a competing nucleophile).[3]

Data-Driven Protocols: Conditions for Common Nucleophiles

The following tables summarize generally effective conditions for the SNAr of unactivated 2-fluoropyridines. Optimization may be required for specific substrates.

Table 1: Conditions for O- and S-Nucleophiles
Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Approx. Yield (%)
O-Nucleophile Aliphatic AlcoholNaHTHF65~90
O-Nucleophile PhenolK₂CO₃DMF100~95
S-Nucleophile ThiophenolK₂CO₃DMF25~95
Data adapted from established general protocols.[3][6]
Table 2: Conditions for N- and C-Nucleophiles
Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Approx. Yield (%)
N-Nucleophile Primary/Secondary AmineK₂CO₃MeCN80~95
N-Nucleophile N-Heterocycle (e.g., Imidazole)NaHDMF80-100>90
C-Nucleophile Cyanide (e.g., KCN)-DMSO130~80
Data adapted from established general protocols.[3][6][13]

Experimental Protocols: From Benchtop to Product

The following protocols are representative examples and should be adapted based on the specific reactivity and scale of the substrates involved.

General Protocol: Substitution with an Aliphatic Alcohol

This protocol details the reaction of a 2-fluoropyridine derivative with a generic alcohol using sodium hydride.

Materials:

  • 2-Fluoropyridine derivative (1.0 eq)

  • Alcohol (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.2 eq) and anhydrous THF.

  • Nucleophile Generation: Cool the solution to 0 °C using an ice bath. Add the NaH (1.2 eq) portion-wise. Causality Note: Adding NaH slowly to a cooled solution controls the exothermic reaction and hydrogen gas evolution.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Reaction Initiation: Add the 2-fluoropyridine derivative (1.0 eq) to the flask.

  • Progression: Heat the reaction mixture to reflux (~65 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

General Protocol: Substitution with an Amine

This protocol details the reaction of a 2-fluoropyridine derivative with a primary or secondary amine using potassium carbonate.

Materials:

  • 2-Fluoropyridine derivative (1.0 eq)

  • Amine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a round-bottom flask, add the 2-fluoropyridine derivative (1.0 eq), the amine (1.5 eq), and potassium carbonate (2.0 eq).

  • Reaction Initiation: Add anhydrous acetonitrile to the flask. Causality Note: K₂CO₃ is a heterogeneous base; vigorous stirring is required to facilitate the reaction at the solid-liquid interface.

  • Progression: Heat the reaction mixture to reflux (~80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic base. Rinse the solid with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.[14]

Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Add Solvent, Base, and Nucleophile Setup->Reagents Activation 3. Nucleophile Generation (e.g., 0°C to RT) Reagents->Activation Substrate 4. Add Fluoropyridine Substrate Activation->Substrate Heating 5. Heat to Reaction Temp (e.g., 65-100°C) Substrate->Heating Monitor 6. Monitor Progress (TLC / LC-MS) Heating->Monitor Monitor->Heating Continue if incomplete Workup 7. Quench & Aqueous Workup (Extraction) Monitor->Workup Reaction Complete Purify 8. Dry & Concentrate Organic Layers Workup->Purify Final 9. Purify Product (Column Chromatography) Purify->Final

Caption: General experimental workflow for SNAr reactions.

Troubleshooting Common Challenges

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficiently activated ring: Fluorine is at the 3-position or the ring has electron-donating groups.Increase reaction temperature, consider using microwave irradiation.[3]
Weak nucleophile/Insufficient base: The nucleophile is not fully deprotonated.Use a stronger base (e.g., switch from K₂CO₃ to NaH for an alcohol). Ensure anhydrous conditions.[3]
Inappropriate solvent: A protic solvent is solvating the nucleophile.Switch to a polar aprotic solvent like DMF or DMSO.[3][8]
Side Product Formation Hydrolysis: Trace water is reacting to form a hydroxypyridine.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[3]
Reaction with solvent: High temperatures are decomposing DMF into dimethylamine.Use a more stable solvent like DMSO or lower the reaction temperature and increase the reaction time.[3]
Decomposition High temperature: Starting material or product is not stable at the reaction temperature.Lower the temperature and extend the reaction time. Consider microwave heating for rapid, controlled heating to minimize exposure time.[3]

Conclusion

The nucleophilic aromatic substitution on fluorinated pyridines is a robust and versatile tool for molecular synthesis. A thorough understanding of the underlying mechanism reveals the critical importance of reaction parameters. By logically selecting polar aprotic solvents to stabilize the Meisenheimer intermediate, choosing a base appropriate for the nucleophile's pKa, and applying sufficient heat to overcome the activation barrier, researchers can reliably and efficiently synthesize a vast array of functionalized pyridine derivatives. The protocols and data provided herein serve as a validated starting point for the successful application of this powerful chemical transformation.

References

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  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . (2020). PubMed Central, NIH. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions . (2002). ResearchGate. [Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties . (2019). Royal Society of Chemistry. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones . (2024). PubMed Central, NIH. [Link]

  • Solvent Effects in Nucleophilic Substitution . (2021). Chemistry LibreTexts. [Link]

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  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center . (2021). Royal Society of Chemistry. [Link]

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  • SNAr reactions of pi-deficient aromatic rings . (2020). YouTube. [Link]

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Application Notes and Protocols for the Incorporation of 5-Fluoro-6-methoxynicotinonitrile in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-Fluoro-6-methoxynicotinonitrile in Medicinal Chemistry

This compound (CAS No. 1256788-78-9) is a strategically-functionalized pyridine building block poised for significant impact in the synthesis of novel compounds, particularly within the realms of drug discovery and materials science.[1][2][3] Its unique arrangement of a nucleophilically labile fluorine atom, an electron-donating methoxy group, and a versatile cyano group on a pyridine core makes it a highly valuable synthon. The pyridine scaffold itself is a privileged structure in medicinal chemistry, present in numerous approved drugs.[4]

The incorporation of a fluorine atom into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[5] In the case of this compound, the fluorine at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen and the cyano group. This reactivity profile allows for the facile and regioselective introduction of a wide array of substituents, making it an ideal starting point for the construction of diverse molecular libraries.

This guide provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to be robust and adaptable, enabling researchers to harness the full potential of this versatile building block in their synthetic endeavors.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and safety precautions is paramount before utilizing this compound in any synthetic protocol.

PropertyValueSource
CAS Number 1256788-78-9[1][2]
Molecular Formula C₇H₅FN₂O[3]
Molecular Weight 152.13 g/mol [3]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane)Supplier Data

Safety Precautions:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. In general, compounds of this nature may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.

Core Synthetic Applications and Protocols

The strategic positioning of the fluoro, methoxy, and cyano groups on the pyridine ring allows for a variety of synthetic manipulations. The fluorine atom is the primary site for functionalization via nucleophilic aromatic substitution, while the aromatic ring itself can participate in metal-catalyzed cross-coupling reactions if further functionalized with a suitable leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry and the most direct method for functionalizing this compound. The electron-withdrawing nature of the pyridine nitrogen and the cyano group sufficiently activates the ring, making the fluorine atom an excellent leaving group for substitution by a wide range of nucleophiles.[6][7][8]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized onto the electron-withdrawing groups (the pyridine nitrogen and the cyano group), which stabilizes the intermediate. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack, which is often the rate-determining step.[7]

Protocol 1: General Procedure for SNAr with Amines

This protocol describes a general method for the reaction of this compound with primary or secondary amines to generate 5-amino-6-methoxynicotinonitrile derivatives, which are valuable precursors for biologically active molecules, including kinase inhibitors.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 2.0 eq.) to the solution.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-6-methoxynicotinonitrile derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the reactants and to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Base: A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive amines.

dot

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Reactants Combine this compound, Amine, Base, and Solvent Heat Heat to 80-120 °C Reactants->Heat Inert->Reactants Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Continue heating Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify End Isolated Product Purify->End

Caption: Experimental workflow for the SNAr of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atom of this compound is primarily susceptible to SNAr, the pyridine ring can be further elaborated using palladium-catalyzed cross-coupling reactions. This typically requires prior conversion of one of the ring positions to a more suitable leaving group for oxidative addition, such as bromide, iodide, or triflate. However, for the purpose of illustrating the potential of this scaffold, we will present protocols for Suzuki and Sonogashira couplings on a hypothetical bromo-derivative, 2-Bromo-5-fluoro-6-methoxynicotinonitrile, which could be synthesized from a corresponding aminopyridine precursor.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide.[9][10] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl or vinyl halide (e.g., 2-Bromo-5-fluoro-6-methoxynicotinonitrile)

  • Boronic acid or boronic ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the mixture under an inert atmosphere to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

dot

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 (Base) Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive Elimination Reductive Elimination Ar-X Ar-X R-B(OR)2 R-B(OR)2 Ar-R Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

b) Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[4][11][12]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • Aryl or vinyl halide (e.g., 2-Bromo-5-fluoro-6-methoxynicotinonitrile)

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired alkynylated pyridine.

Applications in Drug Discovery: Targeting Kinases

Nicotinonitrile derivatives are prominent scaffolds in the design of kinase inhibitors.[13] The 5-amino-6-methoxynicotinonitrile core, readily synthesized from this compound via SNAr, can serve as a versatile platform for the development of potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The amino group can be further functionalized to introduce moieties that interact with the hinge region of the kinase active site, while the rest of the molecule can be modified to optimize binding in the hydrophobic pocket and improve pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its predisposition for nucleophilic aromatic substitution at the fluorine position allows for straightforward and regioselective functionalization. Furthermore, the pyridine core can be elaborated through various palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this promising synthon into their synthetic strategies, particularly in the pursuit of novel therapeutics.

References

  • Organic Syntheses Procedure. nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Available at: [Link]

  • Organic Syntheses Procedure. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Google Patents. Synthesis process of 5-fluorouracil derivatives.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Synfacts, 2021 . Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Singleton, J., et al. Concerted Nucleophilic Aromatic Substitutions. ACS Publications, 2017 . Available at: [Link]

  • Taylor, C. Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository, 2023 . Available at: [Link]

  • Google Patents. United States Patent (19). Available at: [Link]

  • Google Patents. Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton, 2019 . Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Houghtaling, J., et al. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. National Institutes of Health, 2013 . Available at: [Link]

  • Jablonka, A., et al. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed, 2017 . Available at: [Link]

  • Morrison, K. M., et al. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed, 2015 . Available at: [Link]

  • Carbonnel, S., et al. Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. Available at: [Link]

  • Menberu, W., et al. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing, 2023 . Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Ghorai, M. K., et al. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central, 2017 . Available at: [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 2022 . Available at: [Link]

  • Google Patents. Method for producing 5-fluorouracil.
  • ResearchGate. Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Available at: [Link]

  • Google Patents. Method for preparing 5-fluorouracil.

Sources

Application Notes and Protocols for Reactions Involving 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

5-Fluoro-6-methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of functional groups—a nucleophilically displaceable fluorine atom, an electron-withdrawing nitrile group, and a methoxy substituent—renders it a versatile scaffold for the synthesis of a diverse array of more complex molecules. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of these functional groups allows for selective and sequential chemical transformations.

This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding synthetic outcomes. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles.

Chemical Profile and Reactivity

This compound is a heterocyclic compound with the molecular formula C₇H₅FN₂O.[1] The pyridine ring is rendered electron-deficient by the presence of the nitrile group and the nitrogen heteroatom. This electronic characteristic is pivotal to its reactivity, particularly at the C5 position bearing the fluorine atom.

The primary modes of reactivity for this molecule, which we will explore in detail, are:

  • Nucleophilic Aromatic Substitution (SNAr) at the C5 position, displacing the fluoride ion.

  • Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura coupling, at the C5 position.

  • Transformation of the Nitrile Group , for instance, through hydrolysis to a carboxylic acid or amide.

PART 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of pyridine chemistry. In the case of this compound, the fluorine atom is an excellent leaving group in this context, a fact that can be counterintuitive to those familiar with SN1 and SN2 reactions. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[2][3][4] The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, thereby accelerating the reaction.[2][3][4] The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack.

Protocol 1: SNAr with an Amine Nucleophile

This protocol details the reaction of this compound with a primary or secondary amine to yield the corresponding 5-amino-6-methoxynicotinonitrile derivative.

Experimental Workflow Diagram:

SNAr_Workflow reactant This compound + Amine Nucleophile solvent Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) reactant->solvent base Inorganic Base (e.g., K2CO3, Cs2CO3) solvent->base reaction_setup Reaction under Inert Atmosphere (N2 or Ar) base->reaction_setup heating Heating to 80-120 °C reaction_setup->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring workup Aqueous Work-up (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product 5-Amino-6-methoxynicotinonitrile Derivative purification->product Suzuki_Workflow reactants This compound + Arylboronic Acid catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) reactants->catalyst base Aqueous Base (e.g., Na2CO3, K3PO4) catalyst->base solvent Solvent System (e.g., Toluene/Water, Dioxane/Water) base->solvent reaction_setup Reaction under Inert Atmosphere (N2 or Ar) solvent->reaction_setup heating Heating to 80-110 °C reaction_setup->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring workup Aqueous Work-up (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product 5-Aryl-6-methoxynicotinonitrile purification->product Hydrolysis_Workflow reactant 5-Substituted-6-methoxynicotinonitrile acid Concentrated Acid (e.g., H2SO4, HCl) reactant->acid solvent Aqueous or Alcoholic Solvent acid->solvent heating Refluxing solvent->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring neutralization Neutralization to Precipitate Product monitoring->neutralization isolation Isolation by Filtration neutralization->isolation product 5-Substituted-6-methoxynicotinic Acid isolation->product

Sources

Application Notes and Protocols for the Characterization of 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-6-methoxynicotinonitrile is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research. Its unique combination of a fluorine atom, a methoxy group, and a nitrile function on a pyridine ring imparts specific physicochemical properties that can influence its biological activity and metabolic fate. As a key intermediate or a potential active ingredient, its unambiguous identification and characterization are paramount for quality control, process optimization, and regulatory compliance.

This comprehensive guide provides a suite of detailed analytical techniques and protocols specifically tailored for the robust characterization of this compound. These methodologies are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the choice of techniques and parameters.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical method development.

PropertyValueSource
CAS Number 1256788-78-9[1]
Molecular Formula C₇H₅FN₂O[1]
Molecular Weight 152.13 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Melting Point Estimated 85-95 °CN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, acetonitrile); sparingly soluble in water (predicted).N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation.

Rationale for NMR Analysis

The distinct electronic environments created by the fluorine, methoxy, and nitrile substituents on the pyridine ring result in characteristic chemical shifts and coupling constants in the NMR spectra. ¹H NMR will confirm the presence and connectivity of the aromatic protons. ¹³C NMR will identify all carbon atoms, including the quaternary carbons of the pyridine ring and the nitrile group. ¹⁹F NMR is crucial for confirming the presence of the fluorine atom and can provide valuable information about its electronic environment.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Frequency: 400 MHz

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-32

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Frequency: 100 MHz

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Number of Scans: 1024 or more (as needed for signal-to-noise)

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width: 0 to 200 ppm

    • ¹⁹F NMR:

      • Frequency: 376 MHz

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 64-128

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width: -50 to -150 ppm (adjust as necessary)

  • Data Acquisition and Processing:

    • Acquire the spectra for ¹H, ¹³C, and ¹⁹F nuclei.

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing. For ¹H and ¹³C spectra, reference to the residual solvent peak. For ¹⁹F, an external reference like CFCl₃ can be used.

Expected Spectral Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.6 ppm (d, 1H, H-2)

    • δ ~8.2 ppm (d, 1H, H-4)

    • δ ~4.0 ppm (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~160 ppm (d, C-F)

    • δ ~155 ppm (C-OCH₃)

    • δ ~145 ppm (d, CH)

    • δ ~120 ppm (d, CH)

    • δ ~115 ppm (CN)

    • δ ~95 ppm (C-CN)

    • δ ~55 ppm (-OCH₃)

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • A single peak is expected, with its chemical shift influenced by the electronic environment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (¹H, ¹³C, ¹⁹F) transfer->setup acquire Acquire Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis (Chemical Shifts, Couplings) process->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of this compound.

Rationale for MS Analysis

MS provides a precise mass-to-charge ratio (m/z) of the molecular ion, which is a critical piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further solidifying the compound's identity. Fragmentation patterns observed in the mass spectrum can also offer structural insights.

Experimental Protocol: GC-MS

Objective: To determine the molecular weight and fragmentation pattern of this compound using GC-MS.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent.

  • Instrument Setup (Example):

    • GC:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min

      • Carrier Gas: Helium, constant flow of 1 mL/min

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 280 °C

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the compound.

    • Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of this compound using LC-MS, particularly useful for less volatile or thermally labile compounds.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase modification)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water).

  • Instrument Setup (Example):

    • LC:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

    • MS:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Mass Range: m/z 50-500

      • Capillary Voltage: 3.5 kV

      • Drying Gas Temperature: 325 °C

  • Data Acquisition and Analysis:

    • Inject 5 µL of the sample solution.

    • Acquire the TIC and extract the mass spectrum for the peak of interest.

    • Look for the protonated molecular ion [M+H]⁺.

Expected Results
  • GC-MS (EI): Molecular ion (M⁺) at m/z 152.

  • LC-MS (ESI+): Protonated molecular ion ([M+H]⁺) at m/z 153.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from impurities and degradation products.

Rationale for HPLC Analysis

The polar nature of the nitrile and pyridine nitrogen, combined with the nonpolar character of the aromatic ring, makes reversed-phase HPLC an ideal choice for the analysis of this compound.

Experimental Protocol: Purity Determination by HPLC

Objective: To develop a reversed-phase HPLC method for determining the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

    • Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Instrument Setup (Example):

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 30-80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Acquisition and Analysis:

    • Run the sample and a blank (mobile phase).

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_acq Chromatographic Separation cluster_analysis Data Analysis prep_sample Prepare Sample Solution (0.1 mg/mL) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare Mobile Phases (A: H₂O, B: ACN) separate Gradient Elution on C18 Column prep_mobile->separate inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Report Results calculate->report

Caption: Workflow for HPLC purity analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FT-IR Analysis

The FT-IR spectrum of this compound will show characteristic absorption bands for the C≡N (nitrile), C-F, C-O (methoxy), and aromatic C=C and C=N stretching vibrations.[2]

Experimental Protocol: FT-IR

Objective: To obtain the FT-IR spectrum of this compound to confirm the presence of key functional groups.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Peaks
  • ~2230 cm⁻¹: C≡N stretching

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching

  • ~1250-1000 cm⁻¹: C-O and C-F stretching

Melting Point Determination

The melting point is a fundamental physical property that is a good indicator of purity.[3]

Rationale for Melting Point Determination

A pure crystalline solid typically has a sharp melting point range of 0.5-1 °C. Impurities will generally depress and broaden the melting range.

Experimental Protocol: Melting Point

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample (finely powdered)

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Sample Preparation:

    • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat rapidly to about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This is the melting point range.

Solubility Determination

Understanding the solubility of a compound is crucial for its formulation and for designing biological assays.

Rationale for Solubility Testing

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Experimental Protocol: Shake-Flask Solubility

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • Validated HPLC method for quantification

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of each solvent in a vial.

  • Equilibration:

    • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent.

    • Analyze the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

References

  • University of Calgary. Melting point determination. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • SSERC. Melting point determination. [Link]

  • SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

  • Chromatography Online. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

  • Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d. [Link]

  • Bulletin of the Chemical Society of Japan. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • National Center for Biotechnology Information. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • National Genomics Data Center. one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • Chromatography Online. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • ResearchGate. Gas chromatography-mass spectrometry (GC-MS) profile of the methanolic.... [Link]

  • PubMed. Evaluation of analytical methods for fluorine in biological and related materials. [Link]

  • PubMed. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. [Link]

  • Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Nepalese Journal of Science and Technology. GC-MS Analysis of Essential Oils from Selected Aromatic Plants of the Manang Region, Nepal. [Link]

  • ResearchGate. Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. [Link]

  • Springer. Methods of Analysis for Fluorine. [Link]

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Application Notes & Protocols: Strategic Use of 5-Fluoro-6-methoxynicotinonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides a comprehensive guide for researchers and medicinal chemists on the strategic application of 5-Fluoro-6-methoxynicotinonitrile , a highly versatile and valuable building block, in the synthesis of novel kinase inhibitors. We will delve into its unique reactivity, provide detailed, field-proven protocols for its key transformations, and explore the underlying structure-activity relationship (SAR) principles that make this scaffold a privileged starting point for inhibitor design.

Introduction: The Value Proposition of this compound

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its ability to engage in critical hydrogen bonding interactions and its favorable physicochemical properties.[1] Within the vast chemical space of pyridine derivatives, this compound has emerged as a particularly strategic starting material for kinase inhibitor synthesis. Its utility is derived from the specific arrangement of its functional groups, each serving a distinct and advantageous role:

  • Pyridine Nitrogen (N1): Acts as a primary hydrogen bond acceptor, crucial for anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. This interaction is a classic feature of many Type I and Type II kinase inhibitors.[2]

  • Cyano Group (C3): The electron-withdrawing nitrile provides an additional point for hydrogen bonding or can be chemically transformed into other functional groups like amides or carboxylic acids to explore further interactions and modulate properties.

  • Fluorine Atom (C5): The introduction of fluorine is a common strategy in drug design.[3] It can significantly enhance binding affinity through electrostatic or hydrogen bonding interactions, improve metabolic stability by blocking potential sites of oxidation, and fine-tune the pKa of nearby groups, thereby improving cell permeability and oral bioavailability.[3][4]

  • Methoxy Group (C6): Positioned ortho to the ring nitrogen, the methoxy group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This provides the primary and most efficient route for introducing the vast diversity required to achieve inhibitor potency and selectivity.

This unique combination of features allows for a modular and efficient approach to building extensive libraries of kinase inhibitors, enabling rapid exploration of structure-activity relationships.

Physicochemical Data & Reactivity Profile

A clear understanding of the substrate's properties is fundamental to successful synthesis.

PropertyValue
Chemical Name This compound
CAS Number Not broadly listed; related structures exist.
Molecular Formula C₇H₅FN₂O
Molecular Weight 152.13 g/mol
Appearance Typically a white to off-white solid

The reactivity of the pyridine ring is dictated by the interplay of its substituents. The strongly electron-withdrawing fluorine and cyano groups, combined with the inductive effect of the ring nitrogen, render the C6 position highly electron-deficient. This makes it exceptionally susceptible to attack by nucleophiles, facilitating the displacement of the methoxy group in an SNAr reaction.

Core Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction involving this compound is the SNAr displacement of the C6-methoxy group. This reaction is robust, high-yielding, and tolerant of a wide range of nucleophiles, particularly primary and secondary amines, which are prevalent in kinase inhibitor scaffolds.

Protocol 1: General Procedure for SNAr with an Aryl Amine

This protocol describes the coupling of this compound with a substituted aniline, a common step in constructing inhibitors that target kinases like BTK, PI3K, or mTOR.[5][6][7]

Objective: To synthesize a 6-(arylamino)-5-fluoronicotinonitrile derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aryl Amine (e.g., 4-bromoaniline) (1.1 - 1.5 eq)

  • Solvent: 2-Butanol, NMP, or Dioxane

  • Acid catalyst (optional but often beneficial): p-Toluenesulfonic acid (p-TsOH) or HCl (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen aryl amine (1.2 eq).

  • Add the solvent (e.g., 2-Butanol) to achieve a concentration of approximately 0.1-0.5 M.

  • Add the acid catalyst (e.g., 4N HCl in dioxane, 1.5 eq). The acid protonates the pyridine nitrogen, further activating the ring towards nucleophilic attack and increasing the reaction rate.

  • Place the vessel under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction progress using TLC or LC-MS. Reactions are generally complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dried.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Causality & Trustworthiness:

  • Solvent Choice: High-boiling point, polar aprotic solvents like NMP or alcohols like 2-butanol are used to ensure reactants remain in solution and to provide the thermal energy needed to overcome the activation barrier of the SNAr reaction.

  • Acid Catalysis: The addition of a strong acid is a key process optimization. Protonation of the pyridine nitrogen significantly enhances the electrophilicity of the C6 carbon, making it a better target for the nucleophilic amine. This often leads to cleaner reactions and shorter reaction times.

  • Self-Validation: The reaction progress can be easily monitored by LC-MS, observing the disappearance of the starting material (m/z = 153.0 for [M+H]⁺) and the appearance of the desired product peak.

Diagram: SNAr Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl Amine - Solvent (e.g., 2-Butanol) - Acid Catalyst (e.g., HCl) heat Heat to Reflux (100-140 °C) Under Inert Atmosphere reagents->heat monitor Monitor by LC-MS (4-24 hours) heat->monitor cool Cool to RT monitor->cool isolate Isolate Crude Product (Filter or Concentrate) cool->isolate purify Purify by Column Chromatography isolate->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 6-amino-5-fluoronicotinonitrile derivatives via SNAr.

Advanced Synthesis: Palladium-Catalyzed Cross-Coupling

While SNAr provides the initial core, achieving high potency often requires the construction of biaryl systems. The Suzuki-Miyaura coupling is an indispensable tool for this purpose.[1][8] By performing the initial SNAr with a halo-substituted amine (e.g., 4-bromoaniline), a handle for subsequent cross-coupling is installed.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines the coupling of the bromo-functionalized intermediate from Protocol 1 with a boronic acid. Microwave irradiation is employed to accelerate the reaction, a common strategy for rapid library synthesis.[2]

Objective: To synthesize a 6-((4'-aryl)phenylamino)-5-fluoronicotinonitrile derivative.

Materials:

  • 6-(4-bromophenylamino)-5-fluoronicotinonitrile (from Protocol 1) (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq)

  • Base: 2M aq. Na₂CO₃ or K₂CO₃ (3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (typically 4:1 ratio)

  • Microwave reaction vial

Step-by-Step Methodology:

  • To a microwave reaction vial, add the bromo-intermediate (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.1 eq).

  • Add the solvent system (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of ~0.1 M.

  • Add the aqueous base (3.0 eq).

  • Seal the vial tightly with a septum cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for 15-60 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or preparative HPLC to obtain the final biaryl product.

Causality & Trustworthiness:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like dppf (in PdCl₂(dppf)) can improve yields and reaction times.

  • Base and Solvent: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system like dioxane/water is effective at dissolving both the organic-soluble aryl halide and the water-soluble inorganic base, facilitating the reaction.

  • Microwave Assistance: Microwave heating provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes compared to conventional heating.[2] This is highly advantageous for high-throughput synthesis in a drug discovery setting.

Diagram: Suzuki Coupling for Biaryl Synthesis

G start Bromo-Intermediate + Arylboronic Acid microwave {Microwave Irradiation | 100-120 °C | 15-60 min} start->microwave reagents Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ Solvent: Dioxane/H₂O reagents->microwave workup Extraction Drying Concentration microwave->workup purification Column Chromatography or Prep-HPLC workup->purification product {Final Biaryl Product} purification->product

Caption: Key steps in the microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Summary

The 5-fluoro-6-aminonicotinonitrile core allows for systematic SAR exploration. The groups introduced at the C6-amino position and via subsequent couplings are tailored to interact with specific regions of the kinase active site.

Structural FeatureRole in Kinase InhibitionRationale & References
Pyridine Core Hinge BindingThe N1 atom acts as a crucial H-bond acceptor with the kinase hinge region, mimicking the adenine portion of ATP.[1]
C5-Fluorine Potency & PropertiesCan form favorable interactions with the protein backbone, block metabolic hotspots, and improve membrane permeability.[4][9]
C6-Amino Linker Vector for SelectivityThe substituent on the amine nitrogen is directed towards the solvent-exposed region or specific sub-pockets, driving potency and selectivity for the target kinase over others.[5][6]
Biaryl Moiety Allosteric Pocket BindingIn Type II inhibitors, the outer aryl ring extends into an adjacent allosteric pocket, stabilizing the inactive (DFG-out) conformation of the kinase, which can lead to greater selectivity.[2]

Conclusion

This compound is a powerful and efficient starting material for the synthesis of kinase inhibitors. Its pre-activated C6 position allows for the straightforward introduction of diverse amine-containing fragments via a robust SNAr reaction. Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions, enables the construction of complex molecular architectures capable of potent and selective kinase inhibition. The protocols and insights provided herein offer a solid foundation for researchers to leverage this versatile building block in their drug discovery programs.

References

  • US-9499486-B2: Fyfe, M. C. T. (2016). Kinase inhibitor. United States Patent US-9499486-B2.
  • US20040142916A1: (2004). Kinase inhibitors and associated pharmaceutical compositions and methods of use. United States Patent Application US 2004/0142916 A1.
  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2025). PMC. Retrieved from [Link]

  • US-12435058-B2: Tamayo, N. A., Kaller, M. R., Nguyen, T. T., Nishimura, N., & Xue, Q. M. (n.d.). KIF18A inhibitors. United States Patent US-12435058-B2. Retrieved from [Link]

  • US10799505B2: (2020). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. United States Patent US 10,799,505 B2.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

  • WO2016205942A1: (2016). Hpk1 inhibitors and methods of using same. World Intellectual Property Organization Patent Application WO 2016/205942 A1.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals Incorporated. Retrieved from [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. (n.d.). PMC. Retrieved from [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][10][11][12]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI. Retrieved from [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). PubMed. Retrieved from [Link]

  • SAR of flavanone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of ... (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) ... (2016). PubMed. Retrieved from [Link]

  • Discovery of ... ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent ... (2016). PubMed. Retrieved from [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Retrieved from [Link]

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Application Notes and Protocols for Fluorinated Heterocycles in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The introduction of fluorine into heterocyclic scaffolds represents a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—confer significant advantages to bioactive molecules.[1][2] These benefits include enhanced biological efficacy, increased metabolic stability leading to longer field persistence, and improved lipophilicity for better penetration of plant or fungal tissues.[2][3] Consequently, fluorinated compounds have surged in prominence, with a significant share of recently approved pesticides containing fluorine.[4] This guide provides an in-depth exploration of two major classes of fluorinated heterocyclic agrochemicals: synthetic auxin herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides, complete with detailed protocols and mechanistic insights for researchers in the field.

Case Study 1: Florpyrauxifen-benzyl - A Fluorinated Synthetic Auxin Herbicide

Florpyrauxifen-benzyl is a selective, post-emergence herbicide from the arylpicolinate class, demonstrating excellent control of a wide spectrum of weeds in rice and aquatic systems.[2][5] Its structure features a fluorinated pyridine ring, a key element for its potent herbicidal activity.

Mechanism of Action: Disrupting Plant Growth Regulation

Florpyrauxifen-benzyl functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][5] Upon absorption, it binds to the TIR1/AFB auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors.[5][6][7] This action unleashes auxin response factors (ARFs), causing an overstimulation of auxin-regulated genes.[5][7][8] The result is uncontrolled and disorganized cell division and elongation, ultimately leading to the death of susceptible plants.[1][2]

Diagram of the Synthetic Auxin Signaling Pathway

Auxin_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus Auxin Florpyrauxifen-benzyl (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Weed Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Florpyrauxifen-benzyl mimics auxin, leading to the degradation of Aux/IAA repressors and the subsequent over-activation of auxin response genes, causing uncontrolled plant growth.

Representative Synthesis of Florpyrauxifen-benzyl Core Structure

The synthesis of florpyrauxifen-benzyl involves the coupling of two key heterocyclic intermediates. While industrial synthesis routes are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on available literature. A critical step is the formation of the 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid core.

Protocol: Synthesis of the Fluorinated Pyridine Carboxylic Acid Core

This protocol outlines the synthesis of a key intermediate for arylpicolinate herbicides.

1. Preparation of 4-amino-3,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinonitrile:

  • Rationale: This step constructs the core phenyl-pyridine structure.
  • To a solution of 4-amino-3,5,6-trichloropicolinonitrile, add 1.1 equivalents of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.
  • Add 0.05 equivalents of a palladium catalyst (e.g., Pd(PPh₃)₄) and 2.0 equivalents of a base (e.g., K₂CO₃).
  • The reaction is performed in a suitable solvent mixture like toluene/water under an inert atmosphere.
  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
  • After completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

2. Fluorination of the Pyridine Ring:

  • Rationale: Introduction of the second fluorine atom enhances the molecule's herbicidal efficacy.
  • Dissolve the product from step 1 in a polar aprotic solvent like DMSO.
  • Add an excess of a fluoride source, such as cesium fluoride (CsF).
  • Heat the reaction mixture to 120-150°C for 24-48 hours. The high temperature is necessary to facilitate the nucleophilic aromatic substitution.
  • Monitor the reaction for the disappearance of the starting material.
  • Cool the mixture, quench with water, and extract the product with an organic solvent. Purify via chromatography.

3. Hydrolysis of the Nitrile to Carboxylic Acid:

  • Rationale: The carboxylic acid is the functional group that will be esterified in the final step.
  • Suspend the fluorinated picolinonitrile in a mixture of a strong acid (e.g., concentrated H₂SO₄) and water.
  • Heat the mixture to reflux for 12-24 hours until the nitrile is fully hydrolyzed.
  • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH) to precipitate the carboxylic acid product.
  • Filter, wash with water, and dry the solid product.
Protocol: Greenhouse Bioassay for Evaluating Florpyrauxifen-benzyl Efficacy

This protocol provides a standardized method for assessing the herbicidal activity of florpyrauxifen-benzyl on target weed species.[3][7][9]

1. Plant Preparation:

  • Grow target weed species (e.g., barnyardgrass, waterhemp) in pots containing a standard potting mix in a greenhouse with controlled temperature and light conditions.
  • Allow plants to reach the 3-4 leaf stage for treatment.

2. Herbicide Application:

  • Prepare a stock solution of florpyrauxifen-benzyl in a suitable solvent and dilute to create a range of concentrations.
  • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include a non-treated control group.

3. Data Collection and Analysis:

  • Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (plant death) scale.
  • At 21 DAT, harvest the above-ground biomass, and measure the fresh weight.
  • Dry the biomass at 60°C for 72 hours and record the dry weight.
  • Calculate the dose required to cause a 50% reduction in growth (GR₅₀) using a log-logistic dose-response model.
Weed SpeciesGR₅₀ (g a.i./ha)Reference
Barnyardgrass (Echinochloa crus-galli)1.4 - 36.9[1]
Yerbadetajo (Eclipta prostrata)0.38 ± 0.01[10]
Palmer Amaranth (Amaranthus palmeri)~15[1]
Smallflower Umbrella Sedge (Cyperus difformis)>95% control at 40 g a.i./ha[11]

Case Study 2: Trifluoromethyl Pyrazole Fungicides - SDHI Class

Fungicides containing a trifluoromethyl-substituted pyrazole ring are a prominent class of succinate dehydrogenase inhibitors (SDHIs).[12] These compounds are highly effective against a broad spectrum of fungal pathogens by disrupting cellular respiration.

Mechanism of Action: Inhibition of Mitochondrial Respiration

SDHI fungicides target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[10][13][14] They bind to the ubiquinone-binding site (Qp site) of the complex, preventing the reduction of ubiquinone to ubiquinol.[4][12] This blockage of the electron transport chain inhibits ATP production, leading to fungal cell death.[10][12]

Diagram of the SDHI Mode of Action in the Mitochondrial Electron Transport Chain

SDHI_MoA cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I UQ Ubiquinone (Q) Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV UQH2 Ubiquinol (QH2) UQ->UQH2 UQH2->Complex_III Succinate Succinate Succinate->Complex_II SDHI SDHI Fungicide SDHI->Complex_II Binds to Qp site and inhibits

Caption: SDHI fungicides bind to Complex II, blocking the transfer of electrons from succinate to ubiquinone, thereby halting cellular respiration.

Representative Synthesis of a Trifluoromethyl Pyrazole Carboxamide

The synthesis of N-pyridinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives is a key route to producing SDHI fungicides.[12]

Protocol: Synthesis of a Trifluoromethyl Pyrazole Carboxamide

1. Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

  • Rationale: This step creates the core trifluoromethyl pyrazole acid, a crucial building block.
  • React ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with methylhydrazine in a suitable solvent like ethanol.
  • Heat the mixture to reflux for 4-6 hours.
  • The resulting pyrazole ester is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

2. Acyl Chloride Formation:

  • Rationale: Activating the carboxylic acid as an acyl chloride facilitates the subsequent amidation.
  • Treat the pyrazole carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
  • The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature.

3. Amide Coupling:

  • Rationale: This final step couples the pyrazole core with the desired amine to form the active fungicide.
  • To a solution of the desired aminopyridine in an inert solvent (e.g., DCM) with a base (e.g., triethylamine), slowly add the pyrazole acyl chloride from the previous step at 0°C.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude product.
  • Purify the final product by recrystallization or column chromatography.
Protocol: In Vitro Antifungal Assay

This protocol details a method for determining the efficacy of SDHI fungicides against various fungal pathogens in a laboratory setting.[15][16][17][18]

1. Fungal Culture and Inoculum Preparation:

  • Grow the target fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) on potato dextrose agar (PDA) plates.
  • Prepare a spore suspension or mycelial plugs from the actively growing cultures.

2. Assay Plate Preparation:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform serial dilutions of the compound in molten PDA to achieve a range of final concentrations.
  • Pour the amended PDA into petri dishes or 96-well plates.

3. Inoculation and Incubation:

  • Inoculate the center of each PDA plate or well with a mycelial plug or a known concentration of spore suspension.
  • Incubate the plates at the optimal growth temperature for the specific fungus until the mycelial growth in the control plate reaches the edge.

4. Data Analysis:

  • Measure the diameter of the fungal colony in each plate.
  • Calculate the percentage of growth inhibition relative to the control.
  • Determine the effective concentration that inhibits 50% of fungal growth (EC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting to a dose-response curve.
Fungal PathogenCompoundEC₅₀ (µg/mL)Reference
Gibberella zeae6a>50% inhibition at 100 µg/mL[12]
Gibberella zeae6b81.3[12]
Fusarium oxysporum6b97.8[12]
Botrytis cinerea6i6.05[8]

Conclusion

Fluorinated heterocycles are indispensable tools in the development of modern agrochemicals. The strategic incorporation of fluorine atoms into heterocyclic scaffolds, as exemplified by florpyrauxifen-benzyl and trifluoromethyl pyrazole SDHI fungicides, leads to highly effective and selective crop protection agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to further innovate in this critical field of agricultural science.

References

  • Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Benit, P., et al. (2019). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed. Retrieved January 15, 2026, from [Link]

  • Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory. Retrieved January 15, 2026, from [Link]

  • Florpyrauxifen-benzyl - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (2013). MDPI. Retrieved January 15, 2026, from [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. PubMed. Retrieved January 15, 2026, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors. (2010). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Auxin signalling pathways in plants. (a) The 'canonical' pathway... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. (2022). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Complex II. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Diagrammatic representation of the succinate dehydrogenase/complex II... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Schematic representation of the complex II (succinate dehydrogenase... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. (2017). Weed Science. Retrieved January 15, 2026, from [Link]

  • In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. (2024). PubMed. Retrieved January 15, 2026, from [Link]

  • Halauxifen. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Characterization of Florpyrauxifen-benzyl Herbicide in California Water-Seeded Rice. (2022). eScholarship, University of California. Retrieved January 15, 2026, from [Link]

  • In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. (2020). Mass.gov. Retrieved January 15, 2026, from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • US5019656A - Process for preparing p-hydroxybenzyl alcohol. (n.d.). Google Patents.
  • CA1150316A - Process for the preparation of benzyl alcohol derivatives. (n.d.). Google Patents.
  • CA2162081A1 - Process for the preparation of benzyl-piperidylmethyl-indanones. (n.d.). Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Fluoro-6-methoxynicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Fluoro-6-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section focuses on pinpointing and resolving specific problems that can arise during the synthesis of this compound. A logical, step-by-step approach to troubleshooting is essential for efficiently identifying the root cause of suboptimal results.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, often related to the two key transformations: the fluorination and the subsequent methoxylation. The typical synthetic route involves a nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. Let's break down the potential issues.

For the Fluorination Step (e.g., from a chloro-precursor):

  • Inadequate Activation of the Pyridine Ring: The pyridine ring's electron-deficient nature facilitates nucleophilic attack, especially at the 2- and 4-positions.[1][2][3] However, the presence of strong electron-withdrawing groups is crucial for high reactivity. If your starting material is not sufficiently activated, the fluorination reaction will be sluggish.

  • Poor Leaving Group: In SNAr reactions on pyridines, the typical reactivity order for halide leaving groups is F > Cl > Br > I.[4] If you are starting from a chloro-precursor, the reaction is generally favorable.

  • Moisture Contamination: Many fluorinating agents are sensitive to moisture. For instance, if using silver(II) fluoride (AgF₂), moisture can lead to its decomposition.[5] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature: While many SNAr reactions require elevated temperatures (e.g., 80-150 °C), high temperatures can also lead to decomposition.[1] It is crucial to find the optimal temperature for your specific substrate and fluorinating agent.

For the Methoxylation Step (e.g., from a fluoro- or chloro-precursor):

  • Weak Nucleophile: The methoxide anion is a potent nucleophile. Ensure that your sodium methoxide or potassium methoxide is of high quality and not degraded. If generating it in situ from methanol and a base (e.g., NaH), ensure the deprotonation is complete.

  • Inappropriate Solvent: Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions as they solvate the cation of the methoxide salt but not the nucleophilic anion, thus enhancing its reactivity.[1] Protic solvents can solvate the nucleophile, reducing its effectiveness.

  • Steric Hindrance: Bulky substituents near the reaction site on the pyridine ring can impede the approach of the methoxide nucleophile.[1]

Below is a decision tree to guide your troubleshooting process for low yield:

G start Low Yield of this compound q1 Which step has low conversion? start->q1 fluorination Fluorination Step q1->fluorination methoxylation Methoxylation Step q1->methoxylation q2_fluoro Is the starting material consumed? fluorination->q2_fluoro q2_methoxy Is the starting material consumed? methoxylation->q2_methoxy yes_fluoro Yes q2_fluoro->yes_fluoro Yes no_fluoro No q2_fluoro->no_fluoro No yes_methoxy Yes q2_methoxy->yes_methoxy Yes no_methoxy No q2_methoxy->no_methoxy No decomp_fluoro Decomposition or side products observed? yes_fluoro->decomp_fluoro inactive_fluoro Investigate Reaction Inactivity: - Check fluorinating agent activity - Increase temperature cautiously - Verify solvent purity (anhydrous) no_fluoro->inactive_fluoro decomp_methoxy Decomposition or side products observed? yes_methoxy->decomp_methoxy inactive_methoxy Investigate Reaction Inactivity: - Check methoxide quality/concentration - Increase temperature cautiously - Ensure anhydrous conditions no_methoxy->inactive_methoxy side_rxn_fluoro Optimize for Selectivity: - Lower temperature - Adjust stoichiometry - Consider alternative fluorinating agent decomp_fluoro->side_rxn_fluoro Yes purification_issue_fluoro Review Purification: - Check for product loss during workup/chromatography decomp_fluoro->purification_issue_fluoro No side_rxn_methoxy Optimize for Selectivity: - Lower temperature - Control stoichiometry of methoxide - Shorter reaction time decomp_methoxy->side_rxn_methoxy Yes purification_issue_methoxy Review Purification: - Check for product loss during workup/extraction decomp_methoxy->purification_issue_methoxy No

Troubleshooting workflow for low yield.
Question 2: What are the common impurities observed, and how can I minimize them?

Answer:

Impurity profiles can provide significant clues about where your synthesis is failing. Common impurities include:

  • Starting Materials: Unreacted starting materials are the most straightforward impurity to identify. Their presence indicates incomplete conversion.

  • Isomeric Products: Depending on the starting material, substitution at other positions on the pyridine ring can occur, leading to isomeric impurities. This is particularly relevant if the electronic and steric factors do not overwhelmingly favor substitution at the desired positions.

  • Hydroxylated Byproducts: If there is residual water in the reaction mixture, especially during the methoxylation step, you may observe the formation of a hydroxypyridine byproduct.[1] Using anhydrous solvents and reagents is critical to prevent this.

  • Di-substituted or Over-reacted Products: In some cases, if the product can undergo further reaction, you might see di-substituted byproducts.[1] This can sometimes be controlled by using a milder base, lower temperature, or shorter reaction time.

Minimization Strategies:

Impurity TypePotential CauseRecommended Action
Unreacted Starting Material Incomplete reactionIncrease reaction time, temperature (cautiously), or concentration of the limiting reagent. Verify reagent quality.
Isomeric Products Poor regioselectivityRe-evaluate the electronic and steric properties of your substrate. Consider using a directing group if feasible.
Hydroxylated Byproducts Presence of waterUse anhydrous solvents and reagents. Dry glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Di-substituted Products Over-reactionCarefully control the stoichiometry of your reagents. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it once the desired product is formed. Consider lowering the reaction temperature.
Question 3: My reaction is not proceeding to completion. What can I do?

Answer:

A stalled reaction can be frustrating. Here are several factors to consider:

  • Reagent Quality: The activity of your reagents is paramount. Fluorinating agents can degrade over time, especially if not stored correctly.[5] Similarly, bases like sodium methoxide can be deactivated by atmospheric moisture and carbon dioxide. It is advisable to use freshly opened or properly stored reagents.

  • Catalyst Deactivation (if applicable): If your synthesis involves a catalyst, it may be poisoned by impurities in the starting materials or solvent.[6][7] Purification of your starting materials may be necessary.

  • Insufficient Temperature: Some SNAr reactions have a significant activation energy barrier and require higher temperatures to proceed at a reasonable rate.[1][4] Consider a stepwise increase in temperature while monitoring for any signs of decomposition.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates.[1] Ensure you are using an appropriate polar aprotic solvent. In some cases, a mixture of solvents can be beneficial.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing insights into the underlying chemical principles.

Question 1: What are the most effective fluorinating agents for this type of synthesis?

Answer:

The choice of fluorinating agent is critical and depends on the specific precursor.

  • For C-H Fluorination: Direct C-H fluorination of pyridines can be achieved with reagents like Silver(II) Fluoride (AgF₂).[8] This method often shows high regioselectivity for the C-H bond adjacent to the nitrogen. Selectfluor is another powerful electrophilic fluorinating agent that can be used, often in aqueous conditions.[9][10][11]

  • For Halogen Exchange (Halex) Reactions: If starting from a chloro- or bromo-precursor, nucleophilic fluorinating agents are employed. Common choices include:

    • Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) in a polar aprotic solvent.

    • Cesium Fluoride (CsF): More reactive than KF due to its higher solubility and the "naked" nature of the fluoride anion.

    • Tetrabutylammonium Fluoride (TBAF): A highly soluble source of fluoride ions, but it is also very hygroscopic.

Question 2: How does the position of the nitrile and fluoro groups influence the subsequent methoxylation step?

Answer:

The positions of the electron-withdrawing groups (EWG) on the pyridine ring are crucial for activating the ring towards nucleophilic aromatic substitution.[2][12] The nitrogen atom in the pyridine ring is inherently electron-withdrawing. Additional EWGs like the nitrile (-CN) and fluoro (-F) groups further decrease the electron density of the ring, making it more susceptible to nucleophilic attack.

The activating effect of these groups is most pronounced at the ortho and para positions relative to the group. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative atoms of the EWGs through resonance.[1]

G start Nucleophilic Attack on Pyridine Ring intermediate Formation of Meisenheimer Complex (Negatively Charged Intermediate) start->intermediate stabilization Stabilization of Intermediate intermediate->stabilization ortho_para Ortho/Para EWGs (e.g., -CN, -F) stabilization->ortho_para meta Meta EWGs stabilization->meta resonance Resonance Delocalization of Negative Charge onto EWG ortho_para->resonance inductive Inductive Effect Only meta->inductive fast_rxn Faster Reaction Rate resonance->fast_rxn slow_rxn Slower Reaction Rate inductive->slow_rxn

Influence of EWG position on reaction rate.

In this compound synthesis, if you are starting with a precursor like 5,6-difluoronicotinonitrile or 6-chloro-5-fluoronicotinonitrile, the methoxide will preferentially displace the leaving group at the 6-position. This is because the 6-position is para to the strongly activating nitrile group at the 3-position and ortho to the ring nitrogen.

Question 3: What is the best work-up and purification procedure?

Answer:

A standard work-up procedure for this type of reaction involves:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE).[1][8] Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product is typically purified by column chromatography on silica gel .[1] The choice of eluent system will depend on the polarity of the product and any impurities. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

Experimental Protocols

Optimized Protocol for Methoxylation of 6-Chloro-5-fluoronicotinonitrile

This protocol provides a general guideline. You may need to optimize it for your specific laboratory conditions.

Materials:

  • 6-Chloro-5-fluoronicotinonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-Chloro-5-fluoronicotinonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 - 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025).
  • Pearson+. (n.d.).
  • RUA. (n.d.).
  • Wikipedia. (n.d.).
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics.
  • Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2.
  • PubMed. (2024).
  • RSC Publishing. (n.d.).
  • ACS Publications. (n.d.). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition.
  • BLD Pharm. (n.d.). 1256788-78-9|this compound.
  • Organic Letters. (2021).
  • PubMed Central. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
  • Google Patents. (n.d.).
  • PubMed. (1975). Synthesis of Substituted 5-fluoro-5,6-dihydropyrimidines.
  • CABI Digital Library. (n.d.).
  • ResearchGate. (2025). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N -BOC-methanopyrrolidines. Constrained C γ -Exo and C γ -Endo Flp and Hyp Conformer Mimics.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2,6-dihydroxynicotinonitrile.
  • PubMed. (n.d.).
  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.).
  • PubMed. (2007). Improved chemical syntheses of 5,6-dihydro-5-fluorouracil.
  • BLD Pharm. (n.d.). 1807142-86-4|6-Fluoro-5-methoxynicotinonitrile.
  • Arctom. (n.d.). CAS NO. 1256788-78-9 | this compound.
  • ScholarWorks@UARK. (1998).
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • ResearchGate. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • ResearchGate. (2025). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.

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Technical Support Center: Synthesis of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nicotinonitriles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this versatile heterocyclic scaffold. Nicotinonitriles, or 3-cyanopyridines, are crucial building blocks in pharmaceuticals and functional materials, noted for their wide range of biological activities.[1][2] However, their synthesis is often fraught with challenges, from low yields in multi-component reactions to difficult purifications.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, helping you diagnose issues and optimize your synthetic strategies.

Section 1: Pre-Reaction Checks & Starting Material Integrity

The quality of your final product is invariably tied to the quality of your starting materials and the rigor of your initial setup. Overlooking this stage is a common source of downstream failures.

Q1: My multi-component reaction is failing or giving a complex mixture. I suspect my starting materials (e.g., chalcones, aldehydes, ketones). How critical is their purity?

A1: Extremely critical. In multi-component reactions (MCRs) for nicotinonitrile synthesis, the purity of each component dictates the reaction's success. Impurities can initiate unwanted side reactions, poison catalysts, or lead to the formation of complex mixtures that are difficult to separate.

  • Causality: The synthesis of 2-amino-nicotinonitriles, for instance, often proceeds via the cyclization of a chalcone (or its precursors) with malononitrile and an ammonia source.[3] An impure chalcone may contain residual aldehyde or ketone from its own synthesis. These unreacted carbonyl compounds can compete in the initial condensation steps, leading to a variety of undesired pyridine products and reducing the yield of your target molecule.

  • Troubleshooting & Protocol:

    • Verify Purity: Always check the purity of your starting materials by ¹H NMR or TLC before starting the reaction. For solid precursors like chalcones, verify the melting point against literature values.

    • Purification Protocol (Recrystallization of a Chalcone):

      • Dissolve the crude chalcone in a minimum amount of hot ethanol.

      • If the solution is colored by impurities, a small amount of activated charcoal can be added and the mixture heated for a few minutes.

      • Hot-filter the solution to remove the charcoal or any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Q2: I'm seeing inconsistent results, especially in reactions using strong bases like NaH. Could my solvent be the issue?

A2: Absolutely. Solvent quality, particularly the absence of water, is a non-negotiable parameter for many reactions in heterocyclic chemistry, especially those involving strong, non-nucleophilic bases used in Thorpe-Ziegler cyclizations.[4]

  • Causality: Sodium hydride (NaH) reacts violently with water to produce hydrogen gas and sodium hydroxide. This not only consumes your base but the resulting NaOH can promote undesired side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid. Inconsistent dryness leads to inconsistent yields.

  • Best Practices:

    • Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. For highly sensitive reactions, it is best to distill from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from contaminating the reaction. Use oven-dried glassware and proper Schlenk line techniques.

SolventCommon Use Case in Nicotinonitrile SynthesisKey Considerations
Ethanol Multi-component reactions with ammonium acetate.[1]Generally used as a protic solvent. Purity is important, but trace water is often tolerated.
DMF / DMAc Thorpe-Ziegler cyclizations, reactions requiring higher temperatures.[4]Must be anhydrous, especially when using bases like NaH. High boiling point can make removal difficult.
Toluene Dehydration reactions (can be used with a Dean-Stark trap).Effective for removing water azeotropically.
Acetonitrile Cross-coupling reactions to introduce substituents.Must be anhydrous for most organometallic coupling reactions.

Section 2: Navigating Common Synthetic Routes & Troubleshooting

This section addresses specific challenges within popular synthetic methodologies for preparing substituted nicotinonitriles.

Q3: My one-pot synthesis of a 2-amino-4,6-diaryl-nicotinonitrile from a chalcone, malononitrile, and ammonium acetate is giving a very low yield (<30%). What are the most common failure points?

A3: This is a classic and powerful reaction, but its efficiency hinges on several factors. Low yields are typically traced back to reaction conditions or the nature of the substrates.

  • Causality & Troubleshooting:

    • Inefficient Cyclization: The final step involves the cyclization and aromatization to form the pyridine ring. This is often the rate-limiting step and can be sensitive to temperature. If the reaction is run at too low a temperature or for too short a time, you may isolate uncyclized intermediates. Solution: Ensure the reaction is refluxed adequately. Monitor the reaction by TLC until the starting materials are consumed and the product spot is maximized.

    • Substituent Effects: Electron-withdrawing groups on the chalcone can deactivate the system, slowing the reaction, while bulky groups can sterically hinder the cyclization. Solution: For deactivated substrates, consider switching to a higher-boiling solvent (if using ethanol, try n-butanol) or extending the reaction time.

    • Catalyst Choice: While ammonium acetate is standard, some syntheses benefit from a catalytic amount of a Lewis or Brønsted acid to facilitate the initial condensation steps. Alternatively, using a different ammonia source like piperidine or morpholine can be effective.[3]

  • Troubleshooting Workflow:

    G start Low Yield in MCR check_purity 1. Verify Purity of All Reagents (Chalcone, Malononitrile) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_cond 2. Review Reaction Conditions cond_ok Conditions Optimized? check_cond->cond_ok purity_ok->check_cond Yes purify Action: Purify Starting Materials (Recrystallize/Column) purity_ok->purify No optimize_t Action: Increase Temp/Time (e.g., Reflux longer, switch to higher boiling solvent) cond_ok->optimize_t No re_run Re-run Reaction & Monitor cond_ok->re_run Yes purify->re_run change_cat Action: Modify Catalyst/ Ammonia Source (e.g., add piperidine) optimize_t->change_cat change_cat->re_run success Success! re_run->success

    Troubleshooting workflow for a low-yielding MCR.

Q4: I am attempting a Thorpe-Ziegler cyclization to form a fused aminopyridine ring system, but I'm getting significant decomposition and a dark, tarry reaction mixture.

A4: The Thorpe-Ziegler reaction is a powerful tool for annulation but is highly sensitive to reaction conditions, particularly the choice of base and temperature. Decomposition often results from overly harsh conditions.

  • Causality: The reaction involves the intramolecular cyclization of a dinitrile, initiated by deprotonation of an α-carbon by a strong base. Using a nucleophilic base like KOH or NaOH at elevated temperatures can lead to side reactions, including elimination or hydrolysis of the nitrile groups.[4] A common side reaction is the elimination of a leaving group, which competes with the desired cyclization.

  • Troubleshooting & Protocol:

    • Base Selection: Switch from hydroxide bases to a non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (t-BuONa). This minimizes attack at the nitrile carbon.

    • Temperature Control: The initial deprotonation is often highly exothermic. The reaction should be started at a low temperature (0–5 °C) to control the reaction rate and minimize side reactions.[4] After the initial addition of the base, the reaction can be allowed to warm to room temperature or gently heated if required.

    • Solvent: Use an anhydrous, polar aprotic solvent like DMF or DMAc to ensure the base is effective and the intermediates are soluble.

  • Reaction vs. Side Reaction:

    G sub Dinitrile Precursor desired Target Fused Aminopyridine sub->desired side Elimination/Degradation Products sub->side desired_path Desired Path: Intramolecular Cyclization (NaH, 0°C -> RT) side_path Side Reaction: Elimination/Decomposition (KOH, Heat)

    Controlling the reaction pathway in Thorpe-Ziegler cyclizations.

Q5: The classic dehydration of nicotinamide with phosphorus pentoxide (P₂O₅) to get nicotinonitrile is giving me a solid, intractable residue and a poor yield. Is there a cleaner way?

A5: This is a very common and frustrating problem. The reaction with P₂O₅ is effective but notoriously difficult to control and work up due to the formation of a viscous, glassy phosphoric acid residue.[5][6]

  • Causality: P₂O₅ is a powerful dehydrating agent, but the reaction is highly exothermic. Local overheating can cause the product to sublime and then solidify in the condenser, while the reaction flask is left with a thick, hard-to-remove residue.[5]

  • Protocol with Troubleshooting Tips (P₂O₅ Method):

    • Setup: Use a distillation apparatus with a wide-bore condenser to prevent clogging by the solid product. The receiver flask should be cooled in an ice bath to efficiently trap the distilled nicotinonitrile.[5][6]

    • Mixing: Thoroughly mix the powdered nicotinamide and P₂O₅ before heating to ensure a homogenous reaction and avoid hotspots.

    • Heating: Apply heat cautiously with a heating mantle under vacuum (15-20 mmHg). The goal is a controlled sublimation/distillation of the product as it forms.[6]

    • Work-up:

      • After cooling, the product can be rinsed from the condenser and receiver with acetone or diethyl ether.[5][6]

      • Crucial Tip for the Residue: To clean the reaction flask, carefully and slowly add water to the cooled residue. It will react exothermically. Letting it stand overnight will hydrolyze the polyphosphoric acids, making the residue water-soluble and easy to wash out.[5]

  • Alternative Reagents: For a cleaner reaction, consider using other dehydrating agents such as trifluoroacetic anhydride (TFAA) in pyridine or Burgess reagent, which often proceed under milder conditions and result in a much simpler work-up.

Section 3: Product Isolation & Purification

A successful reaction is only half the battle. Isolating a pure product from the complex mixtures often generated in heterocyclic synthesis requires a specific strategy.

Q6: My substituted nicotinonitrile product is difficult to extract from the aqueous work-up layer. How can I improve its recovery?

A6: The pyridine nitrogen makes many nicotinonitrile derivatives basic and potentially water-soluble, especially when protonated.

  • Causality & Solution: If your work-up involves an acidic wash, the pyridine nitrogen will be protonated, forming a salt that is highly soluble in the aqueous layer.

    • pH Adjustment: Before extraction, basify the aqueous layer with a solution of NaHCO₃ or Na₂CO₃ to a pH of 8-9. This deprotonates the pyridine nitrogen, making the compound less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.

    • Salting Out: Saturating the aqueous layer with NaCl (brine) will decrease the solubility of your organic product in the aqueous phase and can help break emulsions.

    • Continuous Extraction: For particularly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

Q7: I am having trouble purifying my product via flash column chromatography. It is streaking badly on the column.

A7: Streaking, or tailing, on a silica gel column is a common issue with basic compounds like pyridines.

  • Causality: The slightly acidic nature of silica gel can cause strong, non-specific binding with the basic nitrogen of the pyridine ring. This leads to poor separation and significant tailing of the product spot.

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica. This allows the basic product to elute cleanly and symmetrically.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Compound TypeRecommended Eluent System (Silica Gel)Modifier
Neutral/Weakly Polar NicotinonitrilesHexane / Ethyl AcetateNone needed
2-Amino-NicotinonitrilesHexane / Ethyl Acetate or DCM / Methanol0.5-1% Triethylamine
Nicotinonitriles with Acidic GroupsDCM / Methanol0.5-1% Acetic Acid

Section 4: Characterization and Final Validation

Unambiguous characterization is essential to confirm that you have synthesized the target molecule.

Q8: What are the definitive spectroscopic signals I should look for to confirm the structure of a 2-amino-4,6-diphenylnicotinonitrile?

A8: A combination of IR, NMR, and Mass Spectrometry will provide conclusive evidence.

TechniqueCharacteristic SignalExpected Value/Appearance
FTIR C≡N stretch2210-2230 cm⁻¹ (strong, sharp peak)
N-H stretch (of NH₂)3300-3500 cm⁻¹ (two bands, medium intensity)
¹H NMR Pyridine H-5~7.2-7.5 ppm (singlet)
Aromatic Protons (phenyl rings)~7.5-8.2 ppm (multiplets)
Amino Protons (NH₂)~5.0-6.0 ppm (broad singlet, D₂O exchangeable)
¹³C NMR Nitrile Carbon (C≡N)~115-120 ppm
Pyridine C2 (bearing NH₂)~158-162 ppm
Pyridine C3 (bearing CN)~90-95 ppm
HRMS Molecular Ion Peak [M+H]⁺The measured m/z should match the calculated exact mass for C₁₈H₁₄N₃⁺ to within 5 ppm.[7]

This comprehensive data set provides a robust validation of your synthetic success, ensuring the integrity of your compound for subsequent applications.

References

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

  • Month 2018 A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

  • A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]

  • Nicotinonitrile. Organic Syntheses Procedure. [Link]

  • A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. PMC - NIH. [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-6-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this key chemical intermediate. The following information is curated to address common challenges and provide robust, field-proven solutions.

I. Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific issues that may arise during the purification of this compound from a crude reaction mixture.

Problem 1: Persistent Oily Residue After Initial Extraction and Solvent Removal

Question: After performing a standard aqueous workup and removing the extraction solvent under reduced pressure, my product, this compound, is an impure oil instead of a solid. What are the likely contaminants, and how can I induce crystallization?

Answer:

An oily residue suggests the presence of unreacted starting materials, certain byproducts, or residual solvent. Common synthetic routes to nicotinonitriles can leave various impurities. For instance, if the synthesis involves the dehydration of the corresponding amide, incomplete reaction is a likely cause.

Probable Causes & Solutions:

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely by rotary evaporation alone.

    • Solution: Co-evaporation with a lower-boiling point solvent like toluene or dichloromethane can be effective. Alternatively, a high-vacuum distillation or lyophilization (if the compound is stable) can be employed.

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials may be oily. For example, in syntheses starting from a substituted pyridine, the precursor may be a liquid at room temperature.

    • Solution: A well-executed column chromatography is the most effective method to separate the product from starting materials.[1][2]

  • Formation of Non-Crystalline Byproducts: Side reactions can lead to the formation of isomeric or related impurities that can inhibit the crystallization of the desired product.

    • Solution 1 (Trituration): Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the desired product has low solubility (e.g., hexanes, diethyl ether) to the oil. Vigorously stir or sonicate the mixture. The impurities may remain dissolved while the product crystallizes.

    • Solution 2 (Recrystallization with Seeding): If a small amount of pure, solid this compound is available, use it as a seed crystal during recrystallization. Dissolve the crude oil in a minimal amount of a suitable hot solvent (see Problem 2 for solvent selection) and then add the seed crystal as the solution cools.

Problem 2: Low Yield or Product Loss During Recrystallization

Question: I am losing a significant amount of my this compound during recrystallization. How can I optimize this process to improve my yield while maintaining high purity?

Answer:

Significant product loss during recrystallization is typically due to the selection of a suboptimal solvent system or procedural inefficiencies. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Optimization Strategies:

  • Solvent System Selection: A systematic approach to solvent screening is crucial.

    • Initial Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, and mixtures like dichloromethane/hexane).[3]

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Procedural Best Practices:

    • Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling or near-boiling solvent required for complete dissolution. Using an excess of solvent will result in a lower recovery of the purified product upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

    • Washing Crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[3]

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/MixturePolarityNotes
IsopropanolPolarOften a good starting point for polar, aromatic compounds.
Ethanol/WaterPolarA mixed system that can be fine-tuned by adjusting the water content.
Ethyl Acetate/HexanesMid-PolarA versatile mixture for compounds of intermediate polarity.
Dichloromethane/HexanesNon-PolarEffective for less polar compounds, but care must be taken due to the volatility of dichloromethane.
Problem 3: Co-elution of Impurities During Column Chromatography

Question: I am having difficulty separating my this compound from a closely related impurity using column chromatography. The spots on the TLC plate are very close together. How can I improve the separation?

Answer:

Co-elution of impurities is a common challenge, especially with isomeric byproducts which may have very similar polarities to the target compound. Improving separation requires careful optimization of the chromatographic conditions.

Strategies for Enhanced Resolution:

  • Solvent System (Mobile Phase) Optimization:

    • Fine-Tuning Polarity: A good starting point is a solvent system that gives your product a retention factor (Rf) of 0.2-0.4 on a TLC plate.[3] If the separation is poor, systematically adjust the ratio of the polar and non-polar solvents in small increments.

    • Alternative Solvents: If adjusting the ratio of your current solvent system (e.g., hexane/ethyl acetate) is not effective, try a different combination of solvents. For example, substituting ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation.

    • Modifiers: For basic compounds like pyridines that may "tail" on silica gel, adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent can improve peak shape and resolution.[1]

  • Stationary Phase Considerations:

    • Silica Gel Mesh Size: Using a smaller particle size silica gel (e.g., 230-400 mesh) will provide a higher surface area and can improve separation efficiency.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly without any air bubbles or channels, which can lead to poor separation.

    • Concentrated Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. A wide loading band will result in broader peaks and decreased resolution.

Diagram 1: Column Chromatography Workflow

G Crude Crude Product IsSolid Is the crude product a solid? Crude->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Trituration Attempt Trituration IsSolid->Trituration No (Oily) Success High Purity? Recrystallization->Success Purified Purified Product Success->Purified Yes Column Perform Column Chromatography Success->Column No Column->Purified Trituration->Column

Sources

improving the stability of 5-Fluoro-6-methoxynicotinonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Stability and Minimizing Side Reactions in Experimental Chemistry

Welcome to the technical support guide for 5-Fluoro-6-methoxynicotinonitrile. As a Senior Application Scientist, I understand that navigating the reactivity of highly functionalized heterocyclic compounds is critical for success in research and development. This guide is designed to provide you with in-depth, field-proven insights to help you anticipate and overcome stability challenges, ensuring the integrity of your experiments and the purity of your products.

This compound is a valuable building block, but its trifunctional nature—a pyridine ring, a nitrile group, a fluoro substituent, and a methoxy group—presents specific vulnerabilities. Understanding these liabilities is the first step toward optimizing your reaction conditions.

Core Instability Pathways

The primary routes of degradation for this compound involve hydrolysis of the nitrile group and nucleophilic aromatic substitution (SNAr) at either the C-F or C-OCH₃ bond. The pyridine nitrogen activates the ring, making these pathways particularly accessible under common reaction conditions.

G cluster_main This compound cluster_conditions Reaction Conditions cluster_products Degradation Products A This compound B Acidic (H₃O⁺) or Basic (OH⁻) Conditions A->B Exposure to... C Strong Nucleophiles (Nu⁻) + Heat A->C Exposure to... D Nitrile Hydrolysis (Amide/Carboxylic Acid) B->D Leads to... E SNAr Product (Displacement of -F or -OCH₃) C->E Leads to...

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each solution is based on established chemical principles to provide a robust and rational approach to optimization.

Question 1: My reaction is producing the corresponding carboxylic acid (5-Fluoro-6-methoxynicotinic acid) or amide, significantly lowering the yield of my desired product. What is happening and how can I prevent it?

Answer:

This is a classic case of nitrile group hydrolysis. The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[1] The electron-withdrawing nature of the fluoropyridine ring can exacerbate this issue.

Causality:

  • Basic Conditions: Hydroxide ions or other strong bases directly attack the electrophilic carbon of the nitrile. This is often unintentional, arising from using bases like NaOH or KOH, or even from residual water when using carbonate bases at elevated temperatures.[1]

  • Acidic Conditions: Acid protonates the nitrile nitrogen, making the carbon atom significantly more electrophilic and vulnerable to attack by water.

Solutions & Protocols:

  • Strict Anhydrous Conditions: Water is the primary reagent for hydrolysis. Ensure all solvents are rigorously dried, glassware is flame- or oven-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2]

  • Choice of Base: If a base is required, select a non-nucleophilic, hindered base that is less likely to attack the nitrile directly.

    • Recommended: Proton Sponge, DBU (1,8-Diazabicycloundec-7-ene), or DIPEA (N,N-Diisopropylethylamine).

    • Use with Caution: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) can be effective but must be used in anhydrous solvents, as they can promote hydrolysis in the presence of trace water, especially at higher temperatures.[2]

    • Avoid: Strong hydroxide bases (NaOH, KOH, LiOH) if at all possible.

  • Temperature Control: Hydrolysis is kinetically controlled. Lowering the reaction temperature can significantly reduce the rate of hydrolysis while still allowing the desired reaction to proceed, albeit more slowly.

  • pH Control: If your reaction must be run in protic or aqueous media, maintain a neutral pH (around 6-7.5). Use buffered systems if necessary to prevent pH excursions.

Protocol: Assessing Stability to Basic Conditions

This protocol helps you validate if your chosen base and solvent system are contributing to hydrolysis.

  • To a dry flask under N₂, add this compound (1.0 equiv), your chosen base (e.g., K₂CO₃, 2.0 equiv), and your anhydrous solvent (e.g., DMSO).

  • Heat the mixture to your target reaction temperature.

  • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h), comparing it to a standard of the starting material and the corresponding carboxylic acid (5-Fluoro-6-methoxynicotinic acid)[3].

  • If significant formation of the acid or amide is observed, consider a milder base or lower temperature.

Question 2: I am observing unexpected byproducts that suggest the loss of either the fluorine or the methoxy group. How do I determine which is being displaced and prevent this side reaction?

Answer:

You are observing a nucleophilic aromatic substitution (SNAr) reaction. On the pyridine ring, positions ortho (C2, C6) and para (C4) to the nitrogen are electronically activated for nucleophilic attack.[2] In your molecule, the C6-methoxy group is in an activated position. While the C5-fluoro group is in a less activated meta position, it can still be displaced under forcing conditions due to fluorine's high electronegativity, which makes the carbon it's attached to highly electrophilic.[2]

Causality:

  • Nucleophile Reactivity: Strong nucleophiles (e.g., thiolates, alkoxides, primary amines) will more readily attack the electron-deficient pyridine ring.

  • Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon an excellent site for attack. Therefore, the typical leaving group ability in SNAr is F > Cl > Br > I.[2] The methoxy group can also act as a leaving group, particularly with sulfur or amine nucleophiles at high temperatures.

  • Solvent Effects: Polar aprotic solvents like DMSO and DMF are ideal for SNAr as they stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile, thus preserving its reactivity.[2]

Solutions & Protocols:

  • Temperature Management: SNAr reactions are highly temperature-dependent. Running the reaction at the lowest possible temperature that still affords a reasonable rate for your desired transformation is crucial. Start low and gradually increase the temperature. Many SNAr reactions on fluoropyridines require temperatures in the 80-150 °C range.[2]

  • Nucleophile Stoichiometry: Use the minimum required excess of the nucleophile (e.g., 1.1-1.5 equivalents). A large excess can drive unwanted side reactions.

  • Solvent Stability: Be aware that some common solvents can become problematic. For example, DMF can decompose at high temperatures (>150 °C) to generate dimethylamine, which is a potent nucleophile and can lead to byproducts. If high temperatures are required, consider a more stable solvent like DMSO or sulfolane.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for reactions involving this compound? A: The optimal pH is near neutral (pH 6-8). Strongly acidic conditions (pH < 4) risk protonating the pyridine ring and accelerating nitrile hydrolysis, while strongly basic conditions (pH > 10) will certainly cause rapid nitrile hydrolysis to the carboxylate.[1]

Q2: Which solvents are recommended, and which should be avoided? A:

  • Recommended: For nucleophilic substitutions, polar aprotic solvents like anhydrous DMSO, DMF, NMP, and acetonitrile are preferred as they promote SNAr reactivity.[2] For other transformations, less reactive solvents like THF, Dioxane, or Toluene are good choices.

  • Avoid: Protic solvents like water, methanol, or ethanol should be avoided if nitrile stability is a concern, especially in the presence of acids or bases. Avoid DMF at temperatures exceeding 150 °C due to decomposition into nucleophilic dimethylamine.[2]

Q3: How should I handle and store the compound for long-term stability? A: Store this compound in a tightly sealed container in a cool, dry place, away from light. A desiccator or an inert atmosphere cabinet is ideal. Avoid storing it in proximity to strong acids, bases, or aqueous solutions.

Q4: Can I use strong, non-nucleophilic bases like NaH or LDA with this compound? A: Extreme caution is advised. While these bases are not nucleophilic, they are exceptionally strong and can deprotonate acidic protons on other molecules in the reaction, generating potent nucleophiles in situ. Furthermore, they can potentially interact with the pyridine ring itself. If their use is unavoidable, reactions should be conducted at very low temperatures (e.g., -78 °C) with strict control over stoichiometry.

Data Summary Table: Stability & Compatibility
ParameterRecommendedUse with CautionAvoidRationale
pH Range 6.0 - 8.04.0 - 6.0 / 8.0 - 10.0< 4.0 or > 10.0Minimizes acid/base-catalyzed nitrile hydrolysis.[1]
Bases DIPEA, DBU, Proton SpongeK₂CO₃, Cs₂CO₃, NaHCO₃NaOH, KOH, LiOH, NaHPrevents nucleophilic attack on the nitrile and ring.[2]
Solvents Anhydrous DMSO, THF, TolueneAnhydrous DMF, AcetonitrileWater, Methanol, EthanolPolar aprotic solvents favor SNAr; protic solvents enable hydrolysis.[2]
Temperature < 100 °C100 - 150 °C> 150 °C (esp. in DMF)High temperatures accelerate all decomposition pathways.[2]
Atmosphere Inert (N₂ or Ar)Ambient Air (for robust reactions)-Prevents introduction of moisture, which leads to hydrolysis.[2]
Workflow for Optimizing Reaction Stability

This decision tree provides a logical workflow for troubleshooting and optimizing your reaction conditions.

G A Start: Reaction Planning B Is a base required? A->B C Use non-nucleophilic base (e.g., DIPEA) in anhydrous solvent. B->C Yes D Proceed with strictly anhydrous conditions. B->D No E Run reaction at lowest effective temperature. C->E D->E F Monitor for Byproducts (LC-MS or TLC) E->F G Is nitrile hydrolysis observed? F->G H Is SNAr observed? G->H No J Switch to milder base (e.g., NaHCO₃) or re-dry all reagents/solvents. G->J Yes I Reaction Successful H->I No K Lower reaction temperature. Reduce nucleophile equivalents. H->K Yes J->E K->E

Caption: Decision workflow for maximizing reaction stability.

References
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine - Benchchem.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). SpringerLink.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health.
  • Exploring Fluoropyridine Electrolytes in Li–S Batteries: Balancing Performance and Stability across Temperatures. (2025). ACS Applied Energy Materials.
  • Preparation and stability of 4-fluoropyridine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • 5-Fluoro-6-methoxynicotinic acid | BLD Pharm. (n.d.).
  • Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. (2025). ResearchGate.
  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2006). PubMed.

Sources

side reactions to avoid when working with 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-6-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure the desired outcome and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a new, more polar spot by TLC that is not my desired product. What could it be?

A1: A common side reaction is the hydrolysis of the nitrile group to a carboxylic acid (5-Fluoro-6-methoxynicotinic acid) or an amide. This is particularly prevalent if your reaction conditions involve water, acid, or base, even in trace amounts. Consider rigorously drying your solvents and reagents.

Q2: I am attempting a nucleophilic substitution, but I am seeing multiple products. Why is this happening?

A2: this compound has two potential sites for nucleophilic aromatic substitution (SNAr): the fluorine atom at the 5-position and the methoxy group at the 6-position. The regioselectivity of the reaction will be highly dependent on the nature of the nucleophile and the reaction conditions. Additionally, the nitrile group can be susceptible to nucleophilic attack under certain conditions.

Q3: My starting material seems to be degrading upon storage or during my reaction, leading to a complex mixture. How can I prevent this?

A3: While specific stability data for this compound is not extensively published, related fluorinated pyrimidines and other nitrogen heterocycles can be sensitive to light, strong acids/bases, and high temperatures.[1][2] Store the compound in a cool, dark, and dry place. For reactions, consider using milder conditions and shorter reaction times if stability is a concern.

Q4: Why is the fluorine atom a potential leaving group in nucleophilic aromatic substitution? I thought fluoride was a poor leaving group.

A4: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the attack of the nucleophile on the aromatic ring.[3] The high electronegativity of the fluorine atom makes the carbon it is attached to highly electrophilic and susceptible to attack.[3][4] The subsequent loss of the fluoride ion, although not as favorable as for heavier halides in SN1 or SN2 reactions, is driven by the restoration of the aromaticity of the ring.[3][4]

Troubleshooting Guides for Side Reactions

Hydrolysis of the Nitrile and Methoxy Groups

Hydrolysis is a frequent and often unwanted side reaction when working with nitriles and ethers, particularly under acidic or basic conditions.

Mechanism of Hydrolysis:

  • Nitrile Hydrolysis: The nitrile group can undergo acid or base-catalyzed hydrolysis. In the presence of acid, the nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide directly attacks the nitrile carbon. Both pathways initially lead to an amide intermediate, which can be further hydrolyzed to a carboxylic acid.

  • Methoxy Group Hydrolysis: The methoxy group can be cleaved under strongly acidic conditions, particularly with heating, to yield a hydroxyl group.

Troubleshooting Protocol:

Symptom Potential Cause Recommended Action
Formation of a more polar byproduct, confirmed by LC-MS to be the corresponding carboxylic acid or amide.Presence of water in the reaction mixture, or acidic/basic conditions.- Ensure all solvents and reagents are rigorously dried. - If an acid or base is required, consider using a non-aqueous source or a milder reagent. - Buffer the reaction mixture if pH control is critical.
Loss of the methoxy group, observed by NMR or MS.Strong acidic conditions and/or high temperatures.- Avoid strong acids like HBr or HI, especially at elevated temperatures. - If acidic conditions are necessary, use a weaker acid or perform the reaction at a lower temperature.

Experimental Protocol to Minimize Hydrolysis:

  • Solvent and Reagent Preparation:

    • Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate).

    • Ensure all starting materials and reagents are anhydrous.

  • Inert Atmosphere:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Temperature Control:

    • Maintain the lowest effective temperature for your desired transformation.

  • pH Control:

    • If the reaction is sensitive to pH, consider using a non-nucleophilic buffer.

Competing Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution. Both the fluorine and the methoxy group can act as leaving groups.

Factors Influencing Regioselectivity:

  • Leaving Group Ability: In SNAr, the bond to the leaving group is broken in a fast, non-rate-determining step. The rate is more influenced by the ability of the substituent to activate the ring towards nucleophilic attack. Fluorine is highly activating due to its strong electron-withdrawing inductive effect.[3][4]

  • Reaction Conditions: The choice of solvent, temperature, and the nature of the nucleophile can influence which position is preferentially attacked.

Troubleshooting Protocol:

Symptom Potential Cause Recommended Action
A mixture of products where the nucleophile has substituted both the fluorine and the methoxy group.Lack of selectivity in the reaction conditions.- Screen Solvents: The polarity of the solvent can influence the reaction pathway. Test a range of aprotic polar solvents like DMF, DMSO, and acetonitrile. - Temperature Optimization: Lowering the reaction temperature may favor one pathway over the other. Start at a low temperature and gradually increase it. - Choice of Nucleophile: "Harder" nucleophiles may favor reaction at one site, while "softer" nucleophiles may favor the other.
No reaction or slow reaction.Insufficient activation of the aromatic ring or a weak nucleophile.- Consider using a stronger nucleophile. - If possible, increase the reaction temperature, but monitor for decomposition.

Workflow for Optimizing SNAr Selectivity:

cluster_start Reaction Setup cluster_conditions Condition Screening cluster_analysis Analysis cluster_outcome Outcome cluster_optimization Optimization Loop Start Start with 5-Fluoro-6- methoxynicotinonitrile and Nucleophile Solvent Screen Solvents (e.g., DMF, DMSO, MeCN) Start->Solvent Temperature Optimize Temperature (Start Low) Solvent->Temperature Analyze Analyze Product Mixture (LC-MS, NMR) Temperature->Analyze Desired Desired Product Analyze->Desired Good Selectivity Mixture Mixture of Isomers Analyze->Mixture Poor Selectivity NoReaction No Reaction Analyze->NoReaction No Conversion Mixture->Solvent Re-optimize Modify Modify Conditions (Stronger Nucleophile, Higher Temperature) NoReaction->Modify Modify->Temperature

Caption: Workflow for optimizing SNAr selectivity.

Self-Reaction and Degradation

Under certain conditions, particularly with strong bases, related molecules can undergo self-condensation reactions.

Potential Side Reactions:

  • Thorpe-Ziegler Reaction: In the presence of a strong base, the carbon alpha to the nitrile can be deprotonated, leading to a dimerization reaction. While less common with aromatic nitriles, it is a possibility to consider.

  • Decomposition: As with many highly functionalized aromatic compounds, prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to decomposition, resulting in a complex mixture of unidentified byproducts.

Troubleshooting Protocol:

Symptom Potential Cause Recommended Action
Formation of a dark-colored, complex reaction mixture with multiple spots on TLC.Decomposition of the starting material or product.- Lower the reaction temperature. - Use a milder base or acid. - Decrease the reaction time. - Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.
Formation of a high molecular weight byproduct.Potential self-condensation reaction.- Avoid strong, non-hindered bases if possible. Consider using a weaker base or a hindered base like LDA at low temperatures. - Use a slow addition of the base to the reaction mixture to maintain a low concentration at any given time.

References

  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.[Link]

  • YouTube. Nucleophilic Substitution Reactions | Organic Chemistry.[Link]

  • MDPI. Nucleophilic Substitution at a Coordinatively Saturated Five-Membered NHC∙Haloborane Centre.[Link]

  • YouTube. Nucleophilic Aromatic Substitution.[Link]

  • PubChem. 5-(2-Fluorophenyl)-6-methoxynicotinonitrile.[Link]

  • NIH. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics.[Link]

  • NIH. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.[Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • PubMed. [Stability of 5-fluorouracil solutions according to different parameters].[Link]

  • PubMed. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination.[Link]

Sources

troubleshooting guide for 5-Fluoro-6-methoxynicotinonitrile synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-6-methoxynicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the preparation of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your synthetic success.

Overview of a Common Synthetic Pathway

A prevalent route for the synthesis of this compound involves a multi-step process, often culminating in a cyanation reaction of a suitable halo-substituted pyridine precursor. A representative, albeit general, pathway is outlined below. This guide will focus on troubleshooting the critical steps of this synthesis.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="3,5-Dibromopyridine"]; B [label="3-Bromo-5-methoxypyridine"]; C [label="3-Bromo-5-fluoro-2-methoxypyridine"]; D [label="this compound"];

A -> B [label="Methoxylation\n(e.g., NaOMe, DMF)"]; B -> C [label="Fluorination/Bromination\n(e.g., NBS)"]; C -> D [label="Cyanation\n(e.g., CuCN or Pd-catalysis)"]; }

Caption: A plausible synthetic route to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Methoxylation of 3,5-Dibromopyridine

Q1: My methoxylation of 3,5-dibromopyridine is resulting in a low yield of 3-bromo-5-methoxypyridine. What are the common causes?

A1: Low yields in this nucleophilic aromatic substitution (SNA) reaction can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: Sodium methoxide is highly sensitive to moisture. Any water present in the reaction will consume the methoxide, leading to incomplete conversion.

    • Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous N,N-dimethylformamide (DMF) as the solvent. Prepare fresh sodium methoxide or use a commercially available high-purity grade. It is advisable to handle sodium methoxide in an inert atmosphere (e.g., under nitrogen or argon).

  • Reaction Temperature: The temperature for this reaction is critical. If the temperature is too low, the reaction will be sluggish. If it is too high, side reactions, such as di-substitution or decomposition, may occur.

    • Solution: The reaction is typically heated. A temperature range of 70-90°C is often effective.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature for your specific setup.

  • Purity of Starting Materials: The purity of 3,5-dibromopyridine can affect the reaction outcome. Impurities may interfere with the reaction or lead to the formation of byproducts that complicate purification.

    • Solution: Use high-purity 3,5-dibromopyridine. If necessary, recrystallize or purify the starting material before use.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine [1]

  • To a solution of 3,5-dibromopyridine in anhydrous DMF, add sodium methoxide.

  • Heat the reaction mixture to 70°C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material3,5-Dibromopyridine
ReagentSodium methoxide
SolventAnhydrous DMF
Reaction Temperature70°C
Typical Yield62-73%
graph "Troubleshooting_Methoxylation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Methoxylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Moisture [label="Moisture Contamination?"]; Temp [label="Incorrect Temperature?"]; Purity [label="Starting Material Purity?"]; Sol_Moisture [label="Use Anhydrous Solvent & Reagents", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="Optimize Temperature (70-90°C)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity [label="Purify Starting Material", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Moisture; Start -> Temp; Start -> Purity; Moisture -> Sol_Moisture; Temp -> Sol_Temp; Purity -> Sol_Purity; }

Caption: Troubleshooting flowchart for the methoxylation step.
Part 2: Bromination/Fluorination Steps

Q2: I am having difficulty with the selective bromination of 2-methoxy-5-fluoropyridine to obtain 3-bromo-5-fluoro-2-methoxypyridine. What should I consider?

A2: The regioselectivity of electrophilic aromatic substitution on a substituted pyridine ring can be challenging. Here are key considerations:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[2] The reactivity of NBS can be modulated by the reaction conditions.

  • Solvent and Temperature: The choice of solvent can influence the outcome of the reaction. Anhydrous tetrahydrofuran (THF) is a suitable solvent.[2] The reaction is often performed at room temperature and may require gentle heating to proceed to completion.[2]

  • Reaction Monitoring: It is crucial to monitor the reaction closely to avoid over-bromination or other side reactions. TLC or GC-MS can be used to track the consumption of the starting material and the formation of the desired product.

Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine [2]

  • In a dried reaction flask under an inert atmosphere, dissolve 2-methoxy-5-fluoropyridine and N-bromosuccinimide in anhydrous tetrahydrofuran.

  • Stir the reaction mixture at room temperature until the starting materials have dissolved.

  • Gently heat the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and quench any remaining NBS.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Starting Material2-methoxy-5-fluoropyridine
ReagentN-Bromosuccinimide (NBS)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TemperatureRoom temperature to gentle heating
Part 3: Cyanation of 3-Bromo-5-fluoro-2-methoxypyridine

Q3: My cyanation reaction of 3-bromo-5-fluoro-2-methoxypyridine is not proceeding, or the yield is very low. What are the potential issues?

A3: The introduction of a cyano group onto a pyridine ring, especially one with multiple substituents, can be a delicate process. Several factors can lead to a failed or low-yielding reaction:

  • Choice of Cyanating Agent and Catalyst:

    • Copper(I) Cyanide (CuCN): This is a classic reagent for cyanation, often requiring high temperatures (the Rosenmund-von Braun reaction). The reaction can be sensitive to the purity of the CuCN and the solvent used.

    • Palladium or Nickel Catalysis: Modern cross-coupling methods using palladium or nickel catalysts with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) often proceed under milder conditions and with better functional group tolerance.[3]

  • Reaction Conditions:

    • Temperature: High temperatures are often necessary for cyanation reactions, particularly with CuCN. However, this can also lead to decomposition of the starting material or product. Careful optimization of the reaction temperature is crucial.

    • Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are commonly used. The solvent must be anhydrous.

    • Inert Atmosphere: These reactions are typically sensitive to oxygen and should be carried out under an inert atmosphere (nitrogen or argon).

  • Deactivation of the Catalyst: In palladium- or nickel-catalyzed reactions, the catalyst can be deactivated by impurities or side reactions. The choice of ligand is critical for stabilizing the catalyst and promoting the desired reaction.

Q4: I am observing the formation of significant byproducts during the cyanation step. What are they likely to be and how can I minimize them?

A4: Common byproducts in cyanation reactions of halo-pyridines can include:

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the newly formed nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, especially at high temperatures.

    • Solution: Ensure strictly anhydrous conditions.

  • Dehalogenation: Reductive dehalogenation of the starting material can occur, leading to the formation of 5-fluoro-6-methoxypyridine.

    • Solution: This can sometimes be suppressed by the choice of catalyst and reaction conditions. For instance, in some nickel-catalyzed cyanations, the addition of sodium iodide (NaI) has been shown to suppress hydrogenation side reactions.[3]

  • Formation of Isomers: Depending on the stability of intermediates, there is a possibility of forming isomeric products, although this is less common in well-defined substitution reactions.

Experimental Workflow: General Considerations for Catalytic Cyanation

graph "Cyanation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Set up Reaction Under Inert Atmosphere"]; Add_Reagents [label="Add 3-Bromo-5-fluoro-2-methoxypyridine,\nCyanide Source, Catalyst, and Ligand to Anhydrous Solvent"]; Heat [label="Heat Reaction Mixture to Optimized Temperature"]; Monitor [label="Monitor Reaction Progress (TLC, LC-MS)"]; Workup [label="Aqueous Workup and Extraction"]; Purify [label="Purification (e.g., Column Chromatography)"];

Start -> Add_Reagents; Add_Reagents -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; }

Caption: General workflow for a catalytic cyanation reaction.
ParameterRecommended Conditions (Starting Point)
Catalyst System
CatalystPd(PPh₃)₄, Pd₂(dba)₃, or NiCl₂(dppp)
LigandXantphos, dppf, or other suitable phosphine ligands
Cyanide SourceZn(CN)₂, K₄[Fe(CN)₆]
Reaction Conditions
SolventAnhydrous DMF, NMP, or Dioxane
Temperature80-140°C (requires optimization)
AtmosphereInert (Nitrogen or Argon)

References

  • U.S. Patent 6,197,964 B1, "Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • G. A. Gfesser, et al. "Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics." PMC. [Link]

  • "What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?" Autech Industry Co.,Limited. [Link]

  • "Nickel-Catalyzed Cyanation of Aryl Halides." MDPI. [Link]

  • U.S. Patent 12,391,695 B2, "PRMT5 inhibitors.

Sources

Technical Support Center: Scaling the Production of 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-6-methoxynicotinonitrile. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth technical information, field-proven insights, and troubleshooting protocols in a direct question-and-answer format to address challenges encountered during laboratory and pilot-plant scale production.

I. Strategic Overview: Synthesis and Scale-Up Logic

The industrial production of this compound (Target Compound 3 ) is most efficiently approached via a two-step sequence starting from commercially available precursors. The core of this strategy lies in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern heterocyclic chemistry.

The logical workflow for this process is outlined below. Understanding this sequence is critical for effective troubleshooting and process optimization.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Target Synthesis (SNAr) cluster_2 Quality Control & Analysis Start 2,6-Dichloro-5-fluoronicotinonitrile (1) Step1_Proc Selective Dechlorination Start->Step1_Proc Catalytic Hydrogenation Precursor 6-Chloro-5-fluoronicotinonitrile (2) (CAS: 1020253-14-8) Step1_Proc->Precursor Step2_Proc Methoxylation Reaction Precursor->Step2_Proc Methoxide Sodium Methoxide (NaOMe) Methoxide->Step2_Proc Product This compound (3) (CAS: 1256788-78-9) Step2_Proc->Product QC Purification & QC Product->QC Crystallization / Chromatography Final Final Product (>98% Purity) QC->Final HPLC / NMR Analysis

Caption: High-level workflow for the production of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis. The solutions are grounded in the mechanistic principles of the reactions involved.

Step 1: Synthesis of 6-Chloro-5-fluoronicotinonitrile (Precursor 2)

Q1: My selective dechlorination of 2,6-dichloro-5-fluoronicotinonitrile is giving low yield and over-reduced byproducts. What's happening?

A1: This is a classic selectivity challenge in catalytic hydrogenation. The goal is to remove the chlorine at the 2-position, which is more activated by the ring nitrogen, without removing the chlorine at the 6-position or reducing the nitrile group.

  • Causality: Over-reduction suggests your catalyst is too active or the reaction conditions (pressure, temperature, time) are too harsh. The choice of catalyst and the presence of a catalyst modifier are paramount. A standard Palladium on Carbon (Pd/C) catalyst can be too aggressive.

  • Solution:

    • Catalyst Choice: Switch to a less active or modified catalyst. A Lindlar catalyst (Pd/PbCO₃/CaCO₃, poisoned with lead) is an excellent choice for preventing over-reduction.[1] Raney Nickel can also be used, but its activity can be variable.

    • Reaction Conditions:

      • Pressure: Operate at a lower hydrogen pressure (e.g., 1-5 atm).

      • Temperature: Maintain a controlled temperature, typically room temperature. Exotherms can increase catalyst activity and lead to side reactions.

      • Base Additive: The addition of a stoichiometric amount of a mild base, like triethylamine (Et₃N) or sodium acetate, is crucial. It scavenges the HCl formed during the reaction, which can otherwise poison the catalyst and promote side reactions.

    • Monitoring: Monitor the reaction closely by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop it once the starting material is consumed, preventing the formation of dechlorinated or nitrile-reduced impurities.

Step 2: Synthesis of this compound (Target 3)

Q2: The SNAr reaction of 6-Chloro-5-fluoronicotinonitrile with sodium methoxide is sluggish or incomplete. Why is increasing the temperature not working well?

A2: This is a common issue in SNAr reactions. While higher temperatures can increase reaction rates, they can also lead to decomposition and byproduct formation, especially with activated heterocyclic systems. The core issue often lies with the nucleophile's reactivity, solvent choice, or the presence of contaminants.

  • Causality & Mechanism: The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex).[2] The stability of this intermediate and the rate of its formation are key. The reaction rate is often dependent on the initial nucleophilic attack, not the departure of the leaving group. Fluorine's high electronegativity activates the ring, making the carbon highly electrophilic and susceptible to attack.[2]

    • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are essential. They solvate the sodium cation (Na⁺) from the sodium methoxide, leaving a "naked," more reactive methoxide anion (MeO⁻). Using protic solvents like methanol will cage the methoxide ion through hydrogen bonding, drastically reducing its nucleophilicity.

    • Water Content: Traces of water in the reaction can consume the sodium methoxide and generate hydroxide ions, leading to the formation of the undesired 6-hydroxy byproduct.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and starting material thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Nucleophile Preparation: Use freshly prepared or commercially sourced high-purity sodium methoxide. If preparing it in situ from sodium metal and methanol, ensure all the sodium has reacted before adding your substrate.

    • Solvent Choice: While DMF is common, DMSO can sometimes offer better results due to its higher polarity and boiling point, allowing for a wider operational temperature range.

    • Temperature Control: Instead of aggressively increasing the temperature, try a moderate temperature (e.g., 60-80 °C) for a longer duration. Monitor by HPLC to track the disappearance of the starting material and the appearance of the product.

Caption: The Addition-Elimination (SNAr) mechanism for methoxylation.

Q3: I am observing a significant byproduct in my scaled-up methoxylation reaction. What could it be and how can I prevent it?

A3: In scale-up, localized temperature spikes and prolonged reaction times can promote side reactions. The most likely byproduct is the result of nucleophilic attack on the nitrile group or demethylation.

  • Potential Byproducts & Causality:

    • Hydrolysis to Amide/Carboxylic Acid: If water is present, the nitrile group can be hydrolyzed, especially under basic conditions and at elevated temperatures, to form 5-fluoro-6-methoxynicotinamide or the corresponding carboxylic acid.

    • Demethylation: If the reaction is run for too long at high temperatures, or if certain impurities are present, the product's methoxy group can be demethylated to form 5-fluoro-6-hydroxynicotinonitrile.

    • Displacement of Fluorine: Although the chlorine at the 6-position is more activated for displacement, under forcing conditions, a second substitution to displace the fluorine is possible, though less likely.

  • Prevention & Mitigation:

    • Strict Process Control: On a larger scale, heat management is critical. The addition of sodium methoxide should be done portion-wise or as a solution to control the exotherm. Ensure efficient stirring to avoid localized "hot spots."

    • Reaction Time: Optimize the reaction time. Do not let the reaction run significantly longer than necessary after the starting material has been consumed.

    • Work-up Procedure: Upon reaction completion, cool the mixture and quench it carefully, for instance, by pouring it into cold water or a buffered aqueous solution. This neutralizes the reactive methoxide and prevents further reactions during work-up.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 6-Chloro-5-fluoronicotinonitrile (2)

This protocol is adapted from established methods for selective dechlorination of dihalopyridines.[1]

Reagents & Equipment:

Reagent/EquipmentSpecificationPurpose
Reaction VesselGlass-lined or stainless steel reactorInert reaction environment
2,6-Dichloro-5-fluoronicotinonitrile>98% purityStarting Material
Lindlar Catalyst5% Pd on CaCO₃, poisoned with leadSelective Hydrogenation Catalyst
Triethylamine (Et₃N)AnhydrousHCl Scavenger
Ethyl Acetate (EtOAc)AnhydrousReaction Solvent
Hydrogen (H₂)High PurityReducing Agent
Celite®---Filtration Aid

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (Nitrogen).

  • Charging Reagents: Charge the reactor with 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq), Lindlar catalyst (0.01-0.02 eq by weight), and anhydrous ethyl acetate (10-15 volumes). Begin agitation.

  • Base Addition: Add triethylamine (1.1 eq) to the suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 2-3 atm. Maintain the temperature at 20-25 °C. An initial exotherm may be observed; ensure the cooling system can manage it.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them via HPLC. The reaction is typically complete in 4-8 hours.

  • Work-up: Once complete, vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethyl acetate.

  • Isolation: Combine the filtrates and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, 6-Chloro-5-fluoronicotinonitrile, is often of sufficient purity (>95%) for the next step. If required, it can be purified by recrystallization from a hexane/ethyl acetate mixture.

Protocol 2: Synthesis of this compound (3)

This SNAr protocol is designed for high conversion and purity.

Reagents & Equipment:

Reagent/EquipmentSpecificationPurpose
Reaction VesselGlass-lined reactor with good heating/coolingControlled reaction environment
6-Chloro-5-fluoronicotinonitrile>95% purityStarting Material
Sodium Methoxide (NaOMe)25% solution in Methanol or >98% solidNucleophile
Dimethylformamide (DMF)Anhydrous (<50 ppm water)Aprotic Solvent
TolueneAnhydrousCo-solvent for work-up
WaterDeionizedQuenching/Washing

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the reactor is scrupulously dry and inerted with nitrogen.

  • Charging Reagents: Charge the vessel with 6-Chloro-5-fluoronicotinonitrile (1.0 eq) and anhydrous DMF (5-8 volumes). Begin agitation.

  • Nucleophile Addition: Carefully add sodium methoxide (1.2-1.5 eq). If using solid NaOMe, add it portion-wise to control the exotherm. If using a solution, add it via a dosing pump over 30-60 minutes.

  • Reaction: Heat the mixture to 70-80 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is <1% remaining (typically 3-6 hours).

  • Work-up & Quench: Cool the reaction mixture to 10-15 °C. Slowly add water (10 volumes) to quench the reaction and precipitate the product.

  • Isolation: Filter the precipitated solid. Wash the filter cake thoroughly with water to remove DMF and salts.

  • Drying: Dry the solid product under vacuum at 40-50 °C until a constant weight is achieved. The product, this compound, should be an off-white to pale yellow solid.

IV. Quality Control & Analytical Methods

Ensuring the purity and identity of the final product is critical. A combination of HPLC and NMR spectroscopy provides a robust quality control system.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is essential for in-process control and final product release.

Typical HPLC Method Parameters:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column for aromatic compounds.
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)Provides good peak shape and resolution.
Gradient 5% B to 95% B over 20 minEnsures elution of starting materials, product, and potential byproducts.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 270 nmNicotinonitrile derivatives have strong UV absorbance in this range.
Column Temp. 30 °CEnsures reproducible retention times.

Expected Retention Times (Approximate):

  • 6-Chloro-5-fluoronicotinonitrile: ~12.5 min

  • This compound: ~11.0 min

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation.

Expected NMR Data for this compound (in CDCl₃, 400 MHz):

  • ¹H NMR:

    • δ 8.35 (d, J=2.0 Hz, 1H): Proton at C2 of the pyridine ring.

    • δ 7.80 (dd, J=8.0, 2.0 Hz, 1H): Proton at C4 of the pyridine ring.

    • δ 4.10 (s, 3H): Protons of the methoxy group (-OCH₃).

  • ¹³C NMR:

    • δ 160.5 (d, J=245 Hz): Carbon bearing Fluorine (C5).

    • δ 158.0 (d, J=15 Hz): Carbon bearing Methoxy group (C6).

    • δ 148.0 (d, J=10 Hz): Aromatic CH (C2 or C4).

    • δ 125.0 (d, J=25 Hz): Aromatic CH (C4 or C2).

    • δ 116.0 (s): Nitrile Carbon (-CN).

    • δ 108.0 (d, J=5 Hz): Quaternary Carbon (C3).

    • δ 54.5 (s): Methoxy Carbon (-OCH₃).

V. Scale-Up & Safety Considerations

Scaling chemical processes from the bench to the plant introduces challenges beyond simple multiplication of reagent quantities.

Q4: What are the most critical safety and engineering factors to consider when scaling up the methoxylation step?

A4: The primary concerns are thermal management , reagent handling , and material compatibility .

  • Thermal Runaway Potential: The reaction of sodium methoxide with the chlorinated pyridine is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) on a lab scale to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the plant's cooling capacity is sufficient.

      • Controlled Addition: As mentioned in the protocol, add the sodium methoxide solution slowly and sub-surface to allow the reactor's cooling system to keep up. Never add it all at once on a large scale.

  • Sodium Methoxide Handling: Solid sodium methoxide is highly reactive, hygroscopic, and corrosive. It can react violently with water.

    • Mitigation:

      • Engineered Controls: Use a glovebox or a contained charging system to transfer solid NaOMe.

      • Use of Solutions: Whenever possible, use a commercially available solution of NaOMe in methanol. This is easier and safer to handle via pumps, though it introduces methanol into the process which must be accounted for in the solvent profile and distillation.

  • Solvent Safety: DMF is a high-boiling, combustible solvent with associated reproductive health risks.

    • Mitigation:

      • Ventilation: Ensure the process is conducted in a well-ventilated area with appropriate fume scrubbing for any off-gases.

      • Personal Protective Equipment (PPE): Mandate the use of appropriate gloves, eye protection, and respiratory protection.

      • Solvent Substitution Screening: For long-term manufacturing, consider screening alternative, greener polar aprotic solvents like Cyrene™ or DMSO, though process re-validation would be required.

VI. References

  • Blau, L., Menegon, R. F., Ferreira, E. I., & Chung, M. C. (2008). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(4), 828-845. [Link]

  • Yap, M., et al. (Year). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Schlosser, M., & Rausis, T. (2004). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 87(8), 2045-2058. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1624. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • MyBioSource. (n.d.). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.

  • Dow AgroSciences. (1995). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.

  • Zhejiang Yongtai Technology Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.

  • Bayer Aktiengesellschaft. (2001). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. Google Patents.

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-5-fluoronicotinonitrile. PubChem. [Link]

  • da Silva, A. B. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Sriram, D., et al. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Young Pharmacists, 2(3), 301-305. [Link]

  • Chegg. (2018). Solved 10. 4-Chloropyridine reacts with sodium methoxide to. [Link]

  • DowElanco. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.

  • American Chemical Society. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

  • Pharmaffiliates. (n.d.). 6-Chloro-5-fluoronicotinonitrile. [Link]

  • Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Al-kassas, R., et al. (2016). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

Sources

common impurities in 5-Fluoro-6-methoxynicotinonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 5-Fluoro-6-methoxynicotinonitrile. This document provides in-depth troubleshooting advice and detailed protocols for identifying and removing common impurities encountered during the synthesis and handling of this important research chemical. Our guidance is based on established principles of organic chemistry and purification science, tailored to the specific structural features of this molecule.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with this compound?

As a Senior Application Scientist, I've seen that impurities in specialty chemicals like this compound typically arise from three main sources: the synthetic route, subsequent hydrolysis or degradation, and residual starting materials.

Causality Behind Impurity Formation:

  • Isomeric Impurities: The synthesis of substituted pyridines can often lead to the formation of positional isomers. Depending on the specific synthetic strategy (e.g., nucleophilic aromatic substitution), reactants may attack different positions on the pyridine ring, leading to hard-to-separate isomers.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under either acidic or basic conditions, which can inadvertently occur during aqueous workups or if the compound is exposed to moisture during storage. This initially forms an amide, which can be further hydrolyzed to a carboxylic acid.

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. For instance, if the final step involves a methoxylation reaction, the corresponding hydroxyl- or chloro-precursor might be present.

A summary of the most probable impurities is provided below.

Impurity Name Structure Likely Origin Recommended Primary Removal Method
Starting Materials Varies (e.g., 5,6-difluoronicotinonitrile)Incomplete reactionColumn Chromatography, Recrystallization
Positional Isomer (6-Fluoro-5-methoxynicotinonitrile)Isomeric structureNon-regioselective synthesisPreparative HPLC, Fractional Crystallization
Hydrolysis Product (5-Fluoro-6-methoxynicotinamide)Nitrile group hydrolyzed to amideExposure to H₂O, acid, or baseColumn Chromatography, Acid/Base Extraction
Over-hydrolysis Product (5-Fluoro-6-methoxynicotinic acid)Further hydrolysis of the amideStronger acidic/basic conditionsAcid/Base Extraction, Column Chromatography
Demethylation Product (5-Fluoro-6-hydroxynicotinonitrile)Side reaction during synthesis (e.g., with Lewis acids)Column Chromatography
Q2: I suspect my sample is impure. What is a reliable, step-by-step workflow for analysis and purification?

A systematic approach is crucial. Do not proceed directly to a large-scale purification without first understanding the nature of the impurity. This workflow ensures efficiency and minimizes loss of your valuable compound.

Step 1: Initial Purity Assessment First, assess the purity of your crude material using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Provides a quick, qualitative view of the number of components. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The main product should be a single, well-defined spot. Multiple spots indicate impurities.

  • HPLC: Offers quantitative data on the purity and the relative polarity of the impurities.

Step 2: Choosing the Right Purification Method Your choice of method depends on the nature of the impurities identified in Step 1.

  • For non-polar impurities and unreacted starting materials: Standard silica gel column chromatography is often the most effective method.[1]

  • For removing trace impurities from a mostly pure solid: Recrystallization is a cost-effective and scalable choice.[1]

  • For very close-running spots on TLC (e.g., positional isomers): Preparative HPLC may be necessary for achieving high purity.[2]

The following diagram illustrates a standard decision-making workflow for purification.

Purification Workflow start Crude 5-Fluoro-6- methoxynicotinonitrile assess Assess Purity via TLC/HPLC start->assess decision Purity >95%? assess->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Silica Gel Column Chromatography decision->chromatography No check_purity1 Check Purity of Crystals recrystallize->check_purity1 check_purity2 Check Purity of Fractions chromatography->check_purity2 check_purity1->chromatography Still Impure pure_product Pure Product (>99%) check_purity1->pure_product Purity OK check_purity2->pure_product Purity OK troubleshoot Troubleshoot (See Q3) check_purity2->troubleshoot Still Impure

Caption: General workflow for the purification of this compound.

Troubleshooting Guides & Protocols
Guide 1: Protocol for Purification by Silica Gel Column Chromatography

This technique is the workhorse for purifying moderately polar organic compounds and is highly effective for removing impurities with different polarities.

Expertise & Causality: Silica gel is a polar stationary phase (SiO₂). Compounds are passed through it using a less polar mobile phase (eluent). Non-polar impurities will travel quickly through the column with the solvent front, while your more polar product will interact more strongly with the silica and elute later. Highly polar impurities (like the hydrolyzed carboxylic acid) will remain strongly bound to the silica at the top of the column.

Protocol:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 5:1, 3:1, 2:1). The ideal system gives your product an Rf value of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 5:1 Hexane:EtOAc).

    • Pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Collection:

    • Begin adding the eluent to the top of the column, maintaining a constant flow rate (using gentle air pressure if needed).

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Self-Validation: The trustworthiness of this protocol comes from constant monitoring. Use TLC to check the purity of the combined fractions before evaporating the solvent. If the fractions are not pure, they should not be combined.

Guide 2: Protocol for Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, often yielding very high-purity material.

Expertise & Causality: The principle is based on differential solubility. An ideal solvent will dissolve the target compound poorly at room temperature but very well at high temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off) or highly soluble at low temperatures (and remain in the mother liquor).

Protocol:

  • Solvent Screening: Test the solubility of your compound in various solvents. Based on protocols for similar heterocyclic compounds, good candidates include methanol, ethanol, isopropanol, or a mixture like Dichloromethane/Hexane.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Self-Validation: The purity of the resulting crystals should be confirmed by HPLC or melting point analysis. A sharp melting point close to the literature value indicates high purity.

Q3: My compound is still impure after a first purification pass. What should I do?

Persistent impurities, especially those with similar polarity like positional isomers, require a more rigorous approach.

Troubleshooting Workflow start Impure product after first purification attempt identify Identify Impurity (NMR, LC-MS) start->identify isomer Positional Isomer identify->isomer Similar Polarity polar_impurity Polar Impurity (e.g., Acid/Amide) identify->polar_impurity More Polar nonpolar_impurity Non-polar Impurity (e.g., Starting Material) identify->nonpolar_impurity Less Polar prep_hplc Preparative HPLC isomer->prep_hplc extraction Aqueous Acid/Base Extraction polar_impurity->extraction re_chromatograph Re-chromatograph with Shallow Gradient nonpolar_impurity->re_chromatograph pure_product Pure Product (>99%) prep_hplc->pure_product extraction->re_chromatograph re_chromatograph->pure_product

Caption: Decision tree for advanced purification troubleshooting.

  • If the impurity is a positional isomer: These are often very difficult to separate by standard column chromatography. Preparative HPLC is the authoritative method for this challenge.[2]

  • If the impurity is the hydrolyzed carboxylic acid: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, leaving your neutral product in the organic layer.

  • If you have closely-eluting spots on TLC: Try re-running the column chromatography with a "shallower" solvent gradient. This means using a more gradual increase in the polar solvent, which can improve separation between compounds with similar polarities.

References
  • BenchChem (2025). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products.
  • BenchChem (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14068945, this compound. Available at: [Link]

Sources

enhancing the regioselectivity of reactions with 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Fluoro-6-methoxynicotinonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and enhance regioselectivity in reactions involving this versatile building block. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The reactivity of the molecule is dictated by the electronic properties of its substituents on the electron-deficient pyridine core.

  • C5 Position (Fluoro-substituted): This is the most electrophilic carbon and the primary site for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effects of the adjacent ring nitrogen, the nitrile group (at C3), and the fluorine atom itself make this position highly susceptible to nucleophilic attack.[1][2]

  • C2 and C4 Positions (C-H bonds): These positions are potential sites for metal-catalyzed C-H functionalization. The pyridine nitrogen can act as an endogenous directing group, often favoring functionalization at the C2 position.[3][4] Regiocontrol between C2 and C4 can be a significant challenge.

  • Nitrile Group (C3): The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, but these reactions do not directly involve the regioselectivity of the aromatic ring.

Below is a diagram illustrating the electronic influences on the pyridine ring.

G start Low S<sub>Nsub>Ar Yield at C5 check_nuc Is the Nucleophile Strong Enough? start->check_nuc check_cond Are Reaction Conditions Optimal? check_nuc->check_cond Yes sol_nuc Increase Nucleophilicity: - Use stronger base (e.g., NaH, KHMDS) to deprotonate Nu-H. - Switch to a more polar aprotic solvent (DMSO, DMF) to enhance nucleophile reactivity. check_nuc->sol_nuc No check_sterics Is Steric Hindrance an Issue? check_cond->check_sterics Yes sol_cond Optimize Conditions: - Increase temperature. - Use a suitable base (e.g., K2CO3, Cs2CO3). - Ensure anhydrous conditions. check_cond->sol_cond No sol_sterics Reduce Steric Hindrance: - Use a less bulky nucleophile. - If applicable, use a less bulky base. check_sterics->sol_sterics Yes end Improved Yield check_sterics->end No sol_nuc->check_cond sol_cond->check_sterics sol_sterics->end

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Solutions:

  • Cause A: Insufficient Nucleophilicity. The pyridine ring is electron-deficient but still aromatic. A sufficiently potent nucleophile is required.

    • Protocol: For alcohol or amine nucleophiles, ensure complete deprotonation by using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate in a polar aprotic solvent like DMSO or DMF.

  • Cause B: Suboptimal Reaction Conditions. SNAr reactions are sensitive to solvent, temperature, and the choice of base.

    • Protocol: A general starting point for the substitution of the C5-Fluorine with an amine (R₂NH) is provided below.

ParameterRecommended ConditionRationale
Solvent DMSO, DMF, NMPPolar aprotic solvents stabilize the charged Meisenheimer intermediate.
Base K₂CO₃, Cs₂CO₃, DBUMild to strong non-nucleophilic bases to scavenge HF produced.
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.
  • Cause C: Steric Hindrance. Bulky nucleophiles may struggle to approach the C5 position, which is flanked by the C4-H and the C6-methoxy group. [5][6] * Solution: If possible, select a smaller, less sterically demanding nucleophile. While the methoxy group is not excessively large, its proximity can still influence the transition state energy for very bulky reagents.

Problem 2: I want to perform a Suzuki cross-coupling. How can I selectively form a C-C bond without displacing the fluorine?

A2: While the C-F bond is the most reactive site for SNAr, it is comparatively inert for palladium-catalyzed cross-coupling, which typically favors C-I, C-Br, C-Cl, or C-OTf bonds. This differential reactivity can be exploited. The challenge is activating a C-H bond for coupling.

  • Strategy: C-H Activation/Borylation for Subsequent Suzuki Coupling.

    • The Challenge of Regioselectivity: The pyridine nitrogen endogenously directs C-H activation to the C2 position. [3]Targeting the C4 position is more difficult and often requires specialized catalysts or a directing group strategy.

    • Solution for C4-Selectivity: While challenging, certain iridium-based catalysts are known to favor C-H borylation at the position para to the ring nitrogen (C4) in some pyridine systems. This route creates a boronic ester at C4, which can then be used in a standard Suzuki coupling.

    • Solution for C2-Selectivity: Palladium or rhodium catalysts are commonly used for C2-selective C-H activation/arylation, leveraging the directing effect of the pyridine nitrogen.

Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling via C-H Activation

This is a representative, two-step conceptual workflow. Optimization is essential.

G cluster_0 Step 1: C-H Borylation (C2-Selective) cluster_1 Step 2: Suzuki Coupling a This compound b Add: 1. B2(pin)2 2. Ir or Rh Catalyst 3. Ligand (e.g., dtbpy) a->b c C2-Borylated Intermediate b->c d Add: 1. Aryl-Halide (Ar-X) 2. Pd Catalyst (e.g., Pd(PPh3)4) 3. Base (e.g., K2CO3) c->d e C2-Arylated Product d->e

Caption: Workflow for C2-selective Suzuki coupling.

StepReagents & ConditionsPurpose
1. C-H Borylation Bis(pinacolato)diboron (B₂(pin)₂), [Ir(cod)OMe]₂ catalyst, dtbpy ligand, Solvent: THF, Temp: 80 °C.Installs a boronic ester at the C2 position, preparing the molecule for cross-coupling. [7]
2. Suzuki Coupling Aryl halide (Ar-X), Pd(PPh₃)₄ catalyst, K₂CO₃ base, Solvent: Dioxane/H₂O, Temp: 100 °C.Couples the C2-borylated intermediate with an aryl partner. [8]

Key Consideration: The choice of catalyst and ligands in both steps is critical for achieving high regioselectivity and yield. Screening different conditions is highly recommended. For targeting the C4 position, more advanced synthetic strategies, potentially involving temporary directing groups, may be necessary. [9][10]

References

  • (PDF) Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. (2022-06-17).
  • Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Available from: [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed. (2023-04-24). Available from: [Link]

  • Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC - NIH. Available from: [Link]

  • Pyridine as removable directing group. Effect of the substitution. - ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available from: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. Available from: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available from: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Available from: [Link]

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum | Organometallics - ACS Publications. Available from: [Link]

  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents.
  • 2 - Reaction Examples. Available from: [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019-06-05). Available from: [Link]

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed. (2024-02-20). Available from: [Link]

  • Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases - Loughborough University Research Repository. (2023-07-05). Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. (2017-09-07). Available from: [Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC - NIH. Available from: [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Publishing. Available from: [Link]

  • (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ResearchGate. Available from: [Link]

Sources

Catalyst Selection for Cross-Coupling Reactions with 5-Fluoro-6-methoxynicotinonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 5-Fluoro-6-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this challenging substrate. The unique electronic and steric properties of this compound demand careful consideration of catalyst systems to achieve optimal reaction outcomes. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Understanding the Substrate: this compound

This compound is a highly functionalized pyridine derivative. Its reactivity in cross-coupling reactions is governed by a combination of electronic and steric factors:

  • Electron-Deficient Pyridine Ring: The nitrogen atom and the cyano group are strongly electron-withdrawing, making the pyridine ring electron-poor. This generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2]

  • Fluorine Substituent: The highly electronegative fluorine atom further enhances the electron-deficient nature of the ring, which can accelerate nucleophilic aromatic substitution (SNAr) type reactions.[3] In the context of cross-coupling, it primarily acts as a strong electron-withdrawing group.

  • Methoxy Group: Positioned ortho to the nitrogen, the methoxy group is an electron-donating group, which can somewhat counteract the electron-withdrawing effects of the other substituents. It can also play a role in catalyst coordination.

  • Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] This is a common challenge in cross-coupling reactions with pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with this compound. Should I use it as the halide or the boronic acid/ester component?

A1: For pyridine substrates, it is generally advisable to use the pyridine derivative as the halide partner and the coupling partner as the boronic acid or ester. Pyridylboronic acids are often prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to low yields.[4] Using this compound as the halide (assuming a bromo or chloro derivative) will likely lead to a more robust and higher-yielding reaction.

Q2: What are the best initial catalyst and ligand choices for a Suzuki-Miyaura coupling with a bromo-substituted this compound?

A2: For challenging, electron-deficient heteroaryl halides like this, standard catalysts like Pd(PPh₃)₄ may not be effective. The preferred choice would be a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Excellent starting points are the Buchwald ligands, such as SPhos or XPhos .[1][5] These ligands are known to promote the crucial reductive elimination step and can help overcome catalyst inhibition by the pyridine nitrogen.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for a successful cross-coupling reaction. The following table provides a starting point for catalyst screening for different types of cross-coupling reactions with 5-Fluoro-6-bromo-nicotinonitrile.

Reaction TypeRecommended Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O80-110Bulky, electron-rich ligands are crucial. Ensure anhydrous conditions to minimize protodeboronation of the boronic acid.[1][4]
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane80-110Strong, non-nucleophilic bases are required. The choice of ligand can be critical depending on the amine coupling partner.[5][6]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or i-Pr₂NHTHF or DMFRoom Temp to 60Copper(I) co-catalyst is typically used. Copper-free conditions are also possible with specific ligands.[2][7]

Troubleshooting Guide

Problem 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Inactivity Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increase catalyst loading (e.g., from 2 mol% to 5 mol%).Electron-rich ligands increase the electron density on the palladium center, facilitating oxidative addition. Bulky ligands can prevent the formation of inactive palladium dimers and promote reductive elimination.[1]
Catalyst Inhibition Use a pre-catalyst that forms the active Pd(0) species more readily. Consider using a ligandless or N-heterocyclic carbene (NHC) based catalyst system.The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity. Certain ligands and pre-catalysts are less susceptible to this inhibition.[4]
Inefficient Transmetalation Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is anhydrous and finely powdered.The base is crucial for the formation of the boronate species, which undergoes transmetalation. A stronger base can accelerate this step.[8]
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., pinacol boronate) instead of the boronic acid.Water can lead to the cleavage of the C-B bond in the boronic acid, reducing its effective concentration. Boronate esters are generally more stable.[4]

Problem 2: Significant formation of homocoupled byproducts in a Sonogashira coupling.

Potential Cause Troubleshooting Step Scientific Rationale
Glaser-Hay Homocoupling Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen).The homocoupling of terminal alkynes is an oxidative process often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[9]
High Catalyst Concentration Reduce the concentration of the palladium and/or copper catalyst.Higher catalyst concentrations can sometimes favor side reactions, including homocoupling.
Reaction Conditions Consider copper-free Sonogashira conditions.Several protocols have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser-Hay homocoupling.[10]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-fluoro-6-bromo-nicotinonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd), the phosphine ligand (e.g., XPhos, 4.8 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[5]

  • Reagent Addition: Add the 5-fluoro-6-bromo-nicotinonitrile (1.0 equiv.) and the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Visualizing the Catalyst Selection Workflow

Catalyst_Selection_Workflow cluster_start Define Reaction cluster_substrate Substrate Analysis cluster_catalyst Initial Catalyst Screening cluster_conditions Reaction Conditions cluster_outcome Analysis & Troubleshooting cluster_optimization Optimization Loop Start Identify Desired Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Substrate This compound (as halide partner) Start->Substrate Catalyst_System Precatalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos, XPhos) Substrate->Catalyst_System Conditions Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Temperature (e.g., 100°C) Catalyst_System->Conditions Analysis Monitor Reaction (TLC, LC-MS) Conditions->Analysis Troubleshoot Low Yield or Side Products? Analysis->Troubleshoot Success Successful Coupling Troubleshoot->Success No Optimize_Ligand Change Ligand Troubleshoot->Optimize_Ligand Yes Optimize_Ligand->Analysis Optimize_Base Change Base Optimize_Base->Analysis Optimize_Solvent Change Solvent/Temp Optimize_Solvent->Analysis

Caption: A workflow for catalyst selection and optimization.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L₂ Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

References

  • Elsevier. (2017). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(8), 5699-5704. [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(8), 5699-5704. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (2018). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(29), 9678–9685. [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Kivala, M., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855–17867. [Link]

  • Baati, R., & Brown, R. C. D. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(24), 3467-3474. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-638. [Link]

  • Baati, R., & Brown, R. C. D. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(24), 3467-3474. [Link]

  • Shi, S., et al. (2016). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2016(28), 4846-4852. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Michon, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Shaheen, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1234-1256. [Link]

  • Mernyák, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1313–1320. [Link]

  • Al-Azmi, A., et al. (2021). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 45(13), 5945-5955. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • ResearchGate. (2022). Functionalization of pyridines. [Link]

  • Braun, T., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • Kivala, M., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855–17867. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • ResearchGate. (2013). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Fluoro-6-methoxynicotinonitrile in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halopyridines are a cornerstone of medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 5-Fluoro-6-methoxynicotinonitrile, a highly functionalized pyridine derivative, in key synthetic transformations. We will objectively compare its predicted performance in Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions with that of other common halopyridines, supported by experimental data from analogous systems.

Understanding the Reactivity Landscape of this compound

The reactivity of a halopyridine is a nuanced interplay of electronic and steric factors. In this compound, the pyridine ring is adorned with three key substituents that collaboratively dictate its chemical behavior:

  • 5-Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), acidifying the pyridine ring protons and activating the ring towards nucleophilic attack. In the context of SNAr, a C-F bond is typically the most difficult to break due to its high bond dissociation energy. However, in highly activated systems, fluoride can serve as an excellent leaving group.

  • 6-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+M) and moderately electron-withdrawing through induction (-I). Its position ortho to the potential leaving group (if a reaction were to occur at a different position) and meta to the fluorine atom will influence the overall electron density of the ring.

  • 3-Cyano Group: The nitrile group is a potent electron-withdrawing group through both resonance (-M) and induction (-I). Its placement significantly lowers the electron density of the pyridine ring, thereby increasing its electrophilicity and activating it towards nucleophilic attack.

The combination of a strong electron-withdrawing cyano group and a moderately activating methoxy group on the pyridine ring, along with the fluorine atom, creates a unique electronic environment that influences its reactivity in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the formation of C-N, C-O, and C-S bonds on aromatic and heteroaromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group.

The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.[1] The fluorine atom in fluoropyridines, due to its strong inductive effect, is a potent activator for nucleophilic attack.[1] In many cases, the rate-determining step is the nucleophilic attack, making fluoropyridines more reactive than their chloro- or bromo- counterparts.[1]

For this compound, the fluorine at the 5-position is the leaving group. The presence of the strongly electron-withdrawing cyano group at the 3-position is expected to significantly activate the ring for SNAr.

Comparative Reactivity in SNAr

HalopyridineKey SubstituentsPredicted Relative ReactivityRationale
This compound 5-F, 6-OCH₃, 3-CNHigh The potent electron-withdrawing cyano group strongly activates the ring towards nucleophilic attack. The methoxy group provides some electronic donation, which may slightly temper this activation.
2-Chloropyridine2-ClModerateThe chlorine at the 2-position is activated by the ring nitrogen.[2]
2-Chloro-3-cyanopyridine2-Cl, 3-CNHighThe additional electron-withdrawing cyano group significantly enhances the reactivity compared to 2-chloropyridine.[3][4]
2-Bromo-3-methoxypyridine2-Br, 3-OCH₃Low to ModerateThe methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack compared to unsubstituted halopyridines.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The general reactivity trend for the oxidative addition of the palladium catalyst to the carbon-halogen bond is I > Br > Cl > F.[6]

For this compound, the C-F bond is generally unreactive under standard Suzuki coupling conditions. Therefore, this molecule would primarily act as the coupling partner if it were first converted to a boronic acid or ester derivative. However, for the purpose of this comparison, we will consider its reactivity as a halide partner. Given the strength of the C-F bond, we predict that it will be significantly less reactive than other halopyridines.

Comparative Reactivity in Suzuki-Miyaura Coupling

HalopyridineHalogenPredicted Relative ReactivityRationale
This compound 5-FVery Low The very strong C-F bond is resistant to oxidative addition by the palladium catalyst under standard conditions. Specialized conditions would be required.
2-Chloropyridine2-ClModerateC-Cl bonds can be activated for Suzuki coupling, especially with electron-deficient rings and specialized catalyst systems.[7]
2-Bromo-3-methoxypyridine2-BrHighThe C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition, leading to efficient coupling.[5]
5-Bromo-2-methoxypyridine5-BrHighSimilar to its isomer, the C-Br bond is readily cleaved in Suzuki reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] The reactivity trends are similar to those of the Suzuki-Miyaura coupling, with the ease of oxidative addition following the order I > Br > Cl.[9]

As with the Suzuki coupling, the C-F bond of this compound is expected to be largely unreactive under typical Buchwald-Hartwig conditions. While methods for the amination of aryl fluorides exist, they often require more forcing conditions or specialized catalysts.

Comparative Reactivity in Buchwald-Hartwig Amination

HalopyridineHalogenPredicted Relative ReactivityRationale
This compound 5-FVery Low The strong C-F bond makes oxidative addition challenging for standard Buchwald-Hartwig catalyst systems.
2-Chloropyridine2-ClModerateAryl chlorides can be coupled, but often require more electron-rich and bulky phosphine ligands compared to bromides and iodides.[10]
2-Bromo-3-methoxypyridine2-BrHighThe C-Br bond undergoes oxidative addition much more readily than the C-Cl bond, making it a good substrate for amination.[5]
3-Chloro-5-fluoropyridine3-ClModerateThe C-Cl bond would be the reactive site in a Buchwald-Hartwig reaction, with reactivity similar to other chloropyridines.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Fluoropyridine

This protocol is adapted from procedures for the SNAr of activated fluoropyridines.[11]

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., a secondary amine, 1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound, the nucleophile, and the base.

  • Add the solvent and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is based on established methods for the Suzuki coupling of bromopyridines.[5]

Materials:

  • Bromopyridine substrate (e.g., 2-Bromo-3-methoxypyridine, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a generalized procedure for the amination of bromopyridines.[5]

Materials:

  • Bromopyridine substrate (e.g., 2-Bromo-3-methoxypyridine, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Sealed tube or Schlenk flask

Procedure:

  • In an oven-dried sealed tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes.

  • Add the bromopyridine, the amine, and the base.

  • Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 100-110 °C).

  • Stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

SNAr_Mechanism A Halopyridine + Nucleophile B Meisenheimer Intermediate (Anionic σ-complex) A->B Nucleophilic Attack C Product + Leaving Group B->C Elimination of Leaving Group caption Figure 1: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Figure 1: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)-X L_n Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)-R' L_n PdII_A->PdII_B Transmetalation (R'-B(OR)₂) PdII_B->Pd0 Reductive Elimination (R-R') caption Figure 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Figure 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n PdII_A Ar-Pd(II)-X L_n Pd0->PdII_A Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ L_n PdII_A->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)-NR'R'' L_n PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'') caption Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Conclusion

This compound is a highly functionalized pyridine building block with a distinct reactivity profile. The presence of a potent electron-withdrawing cyano group is predicted to render the fluorine atom at the 5-position highly susceptible to Nucleophilic Aromatic Substitution , making it a valuable substrate for the introduction of a wide range of nucleophiles at this position. Conversely, the exceptional strength of the C-F bond makes this compound a challenging substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination under standard conditions. For these transformations, other halopyridines, particularly bromo- and iodo-derivatives, are superior choices. The strategic selection of a halopyridine based on the desired transformation is crucial for the efficient and successful synthesis of complex target molecules. This guide provides a framework for understanding the reactivity of this compound and for making informed decisions in synthetic planning.

References

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A Comparative Guide to the Biological Activity of 5-Fluoro-6-methoxynicotinonitrile Versus Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Role of Fluorine in Modulating Biological Activity

The introduction of a fluorine atom into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH.[3][4] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[2] These modifications can collectively lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.

Physicochemical Properties: A Predictive Comparison

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we present a comparison of the predicted properties for 5-Fluoro-6-methoxynicotinonitrile and 6-methoxynicotinonitrile.

PropertyThis compound6-MethoxynicotinonitrileRationale for Predicted Difference
Molecular Formula C₇H₅FN₂OC₇H₆N₂O-
Molecular Weight 152.14 g/mol 134.14 g/mol Addition of a fluorine atom.
Calculated logP (cLogP) 1.3 - 1.71.1 - 1.5The introduction of a fluorine atom can have a variable effect on lipophilicity. While often increasing it, the effect is position-dependent and can be influenced by other functional groups.[1][5]
Predicted pKa (Pyridine Nitrogen) LowerHigherThe strong electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa.[3][4]

Note: The cLogP values are estimations from various computational models and may not reflect experimental values.

Anticipated Biological Activity: A Hypothesis-Driven Comparison

Nicotinonitrile derivatives have been widely investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.[6] Quantitative Structure-Activity Relationship (QSAR) studies on related kinase inhibitors often highlight the importance of electrostatic and hydrophobic interactions in the binding pocket.[7][8]

Based on these principles, the introduction of a fluorine atom at the 5-position of the nicotinonitrile scaffold is hypothesized to influence biological activity in the following ways:

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions within the kinase active site, such as hydrogen bonds or dipole-dipole interactions, potentially leading to increased inhibitor potency.

  • Altered Target Selectivity: The change in the electronic profile of the molecule due to fluorination could alter its binding affinity for different kinases, potentially leading to a more selective inhibitor.

  • Improved Metabolic Stability: The C-F bond is more resistant to metabolic oxidation compared to a C-H bond. This can lead to a longer half-life and improved in vivo efficacy.[2]

It is plausible that this compound could exhibit enhanced potency as a kinase inhibitor compared to its non-fluorinated analog due to these factors. However, without direct experimental evidence, this remains a well-founded hypothesis.

Plausible Mechanism of Action: Kinase Inhibition

Many nicotinonitrile derivatives exert their anticancer effects by inhibiting protein kinases. A plausible mechanism of action for these compounds involves their binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are critical for cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Target_Kinase Target Kinase (e.g., PIM-1, Tyrosine Kinase) Receptor_Tyrosine_Kinase->Target_Kinase Activates Downstream_Substrates Downstream Substrates Target_Kinase->Downstream_Substrates Phosphorylates ADP ADP Target_Kinase->ADP Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Substrates->Cell_Proliferation_Survival Promotes 5_Fluoro_6_methoxynicotinonitrile This compound (or non-fluorinated analog) 5_Fluoro_6_methoxynicotinonitrile->Target_Kinase Inhibits ATP Binding ATP ATP ATP->Target_Kinase

Caption: Plausible mechanism of kinase inhibition.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its non-fluorinated analog, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of the compounds against a target protein kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound and 6-methoxynicotinonitrile) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase assay buffer containing the kinase and substrate to each well of a 384-well plate.

    • Add 25 nL of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of kinase assay buffer containing ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 1 hour at room temperature.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of ADP generated is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

G A Prepare Compound Dilutions C Add Compound/DMSO A->C B Add Kinase/Substrate to Plate B->C D Pre-incubate C->D E Add ATP to Initiate Reaction D->E F Incubate E->F G Add ADP-Glo™ Reagent F->G H Incubate G->H I Add Kinase Detection Reagent H->I J Incubate I->J K Measure Luminescence J->K L Calculate % Inhibition & IC50 K->L

Caption: In Vitro Kinase Inhibition Assay Workflow.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[2][4][9][10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Determine the IC₅₀ value by plotting cell viability against compound concentration.

Conclusion

The strategic fluorination of a bioactive molecule like 6-methoxynicotinonitrile to yield this compound is a well-established approach in medicinal chemistry to potentially enhance its therapeutic properties. Based on established principles, it is reasonable to hypothesize that the fluorinated analog may exhibit improved potency, selectivity, and metabolic stability as a kinase inhibitor. However, this guide underscores the critical need for direct experimental validation through the detailed protocols provided. The empirical data generated from these assays will be indispensable for a definitive comparison and for guiding future drug development efforts.

References

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • cLogP Calculation - Osiris Property Explorer. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Theoretical pKa calculations of substituted pyridines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. (2022). Molecules. Retrieved January 16, 2026, from [Link]

  • Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • DataWarrior User Manual. (n.d.). Openmolecules.org. Retrieved January 16, 2026, from [Link]

  • LogP and logD calculations. (n.d.). ChemAxon. Retrieved January 16, 2026, from [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved January 16, 2026, from [Link]

  • Prediction studies of the biological activity of chemical substances by QSAR methods. (n.d.). Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group. Retrieved January 16, 2026, from [Link]

  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • A QSAR Study of the Activity of Some Fluorinated Anesthetics. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • ClogP Manual. (n.d.). Daylight. Retrieved January 16, 2026, from [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved January 16, 2026, from [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2020). Molecules. Retrieved January 16, 2026, from [Link]

  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. (2025). Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • Calculated (clogP) and experimental (logkw) parameters of lipophilicity... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • QSAR analysis of pyrazolidine-3,5-diones derivatives as Dyrk1A inhibitors. (2009). Bioorganic & Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. (2023). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]

  • A QSAR Study of the Activity of Some Fluorinated Anesthetics. (n.d.). Open Chemistry. Retrieved January 16, 2026, from [Link]

  • 3D-QSAR Studies on the Biological Activity of Imidazolidinylpiperidinylbenzoic Acids as Chemokine Receptor Antagonists. (2016). Current Computer-Aided Drug Design. Retrieved January 16, 2026, from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 5-Fluoro-2,6-dihydroxynicotinamide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Spectroscopic Guide to 5-Fluoro-6-methoxynicotinonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability. 5-Fluoro-6-methoxynicotinonitrile and its isomers are key building blocks in the synthesis of novel therapeutic agents. A precise and unambiguous structural characterization of these precursors is fundamental to ensure the integrity of the final active pharmaceutical ingredients.

The Isomers in Focus

The isomers chosen for this comparative analysis represent key positional variations of the fluoro and methoxy groups on the nicotinonitrile scaffold. These variations are expected to induce significant and measurable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparative Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed roadmap of the molecular connectivity and electronic environment. For fluorinated compounds, ¹⁹F NMR offers a direct and highly sensitive probe into the fluorine's local environment.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for the acquisition of NMR spectra for the compounds discussed.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse program: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse program: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse program: Proton-decoupled single-pulse experiment.

    • Spectral width: -100 to -200 ppm (typical for aryl fluorides).

    • Referencing: External standard such as CFCl₃ (0 ppm).

    • Number of scans: 64-256.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for the aromatic protons are presented below. The methoxy protons are expected to appear as a singlet around 3.9-4.1 ppm.

CompoundH-2 (ppm)H-4 (ppm)
This compound 8.3 - 8.57.9 - 8.1
6-Fluoro-5-methoxynicotinonitrile 8.2 - 8.47.7 - 7.9
5-Fluoro-4-methoxynicotinonitrile 8.6 - 8.8-
4-Fluoro-5-methoxynicotinonitrile 8.5 - 8.7-

Interpretation of ¹H NMR Differences:

The electronic environment of the pyridine ring protons is highly sensitive to the positions of the electron-withdrawing fluorine atom and the electron-donating methoxy group.

  • In This compound , the H-2 and H-4 protons are deshielded due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nature of the nitrile group.

  • For 6-fluoro-5-methoxynicotinonitrile , the fluorine at the 6-position exerts a strong deshielding effect on the adjacent H-2 proton.

  • In 5-fluoro-4-methoxynicotinonitrile , the H-2 proton is significantly deshielded due to the combined electron-withdrawing effects of the adjacent nitrogen, the nitrile group (at position 3), and the fluorine at position 5. The H-6 proton will also be present in the aromatic region.

  • Similarly, in 4-fluoro-5-methoxynicotinonitrile , the H-2 and H-6 protons will be influenced by the fluorine at the 4-position, leading to distinct chemical shifts.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below. The methoxy carbon is expected around 55-60 ppm, and the nitrile carbon between 115-120 ppm.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
This compound 145-150110-115140-145 (d)150-155 (d)160-165 (d)
6-Fluoro-5-methoxynicotinonitrile 140-145 (d)115-120145-150145-150 (d)165-170 (d)
5-Fluoro-4-methoxynicotinonitrile 150-155 (d)112-118155-160 (d)150-155 (d)140-145
4-Fluoro-5-methoxynicotinonitrile 150-155115-120160-165 (d)140-145 (d)145-150 (d)

(d) indicates a doublet due to C-F coupling.

Interpretation of ¹³C NMR Differences:

The carbon chemical shifts are significantly influenced by the electronegativity of the directly attached fluorine atom, resulting in large C-F coupling constants.

  • The carbon directly bonded to fluorine (C-F) will exhibit the largest chemical shift and a large one-bond coupling constant (¹J_CF ≈ 240-260 Hz).

  • Carbons two bonds away (C-C-F) will show smaller two-bond coupling constants (²J_CF ≈ 20-30 Hz).

  • Three-bond couplings (³J_CF ≈ 5-10 Hz) may also be observed.

  • The relative positions of the electron-donating methoxy group and the electron-withdrawing fluorine and nitrile groups will cause predictable shielding and deshielding effects on the ring carbons, allowing for differentiation between the isomers.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[1] The chemical shifts are very sensitive to the electronic environment.

Compound¹⁹F Chemical Shift (ppm vs. CFCl₃)
This compound -130 to -140
6-Fluoro-5-methoxynicotinonitrile -70 to -80
5-Fluoro-4-methoxynicotinonitrile -135 to -145
4-Fluoro-5-methoxynicotinonitrile -110 to -120

Interpretation of ¹⁹F NMR Differences:

The position of the fluorine atom on the pyridine ring dramatically affects its chemical shift.

  • Fluorine at the 6-position in 6-fluoro-5-methoxynicotinonitrile is significantly deshielded (less negative chemical shift) compared to when it is at the 5-position. This is a characteristic feature of fluorine atoms positioned ortho to the ring nitrogen.

  • The electronic effects of the methoxy and nitrile groups will further modulate the chemical shift, providing a unique fingerprint for each isomer. For instance, the electron-donating methoxy group ortho or para to the fluorine will cause shielding (a more negative chemical shift), while an electron-withdrawing nitrile group will have the opposite effect.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the sample onto the crystal.

    • Acquire the sample spectrum.

    • The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Characteristic IR Absorptions
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2240Medium
C-F (Aryl-Fluoride)1200 - 1300Strong
C-O (Aryl-Ether)1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric)Strong
C=C, C=N (Aromatic Ring)1400 - 1600Medium to Strong
C-H (Aromatic)3000 - 3100Medium to Weak
C-H (Methoxy)2850 - 2960Medium

Comparative Analysis of IR Spectra:

While all isomers will exhibit the characteristic absorptions listed above, subtle shifts in the positions and intensities of these bands can be expected due to the different electronic environments. The C-F and C-O stretching frequencies can be particularly informative for distinguishing between isomers. The exact fingerprint region (below 1500 cm⁻¹) will be unique for each isomer, providing a reliable method for identification when compared against a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition
  • Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Method (ESI):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Expected Fragmentation Patterns

The molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) will be observed at m/z 152 or 153, respectively. The fragmentation patterns will be influenced by the positions of the fluoro and methoxy groups. Common fragmentation pathways may include:

  • Loss of a methyl radical (•CH₃) from the methoxy group.

  • Loss of formaldehyde (CH₂O) from the methoxy group.

  • Loss of HCN from the pyridine ring.

  • Loss of a fluorine radical (•F).

The relative abundances of the fragment ions will differ between the isomers, providing another layer of structural information.

Visualizing the Structures and Workflow

isomers cluster_target Target Molecule cluster_isomers Positional Isomers A This compound B 6-Fluoro-5-methoxynicotinonitrile C 5-Fluoro-4-methoxynicotinonitrile D 4-Fluoro-5-methoxynicotinonitrile

Figure 1. The target molecule and its key positional isomers.

workflow cluster_insilico In-Silico Analysis cluster_comparison Comparative Analysis cluster_output Output mol_structure Define Molecular Structures (Target and Isomers) nmr_pred NMR Prediction (¹H, ¹³C, ¹⁹F) mol_structure->nmr_pred ir_pred IR Frequency Calculation mol_structure->ir_pred ms_frag MS Fragmentation Prediction mol_structure->ms_frag compare_nmr Compare Chemical Shifts and Coupling Constants nmr_pred->compare_nmr compare_ir Compare Vibrational Frequencies ir_pred->compare_ir compare_ms Compare Fragmentation Patterns ms_frag->compare_ms guide Generate Comparison Guide compare_nmr->guide compare_ir->guide compare_ms->guide

Figure 2. Workflow for in-silico spectroscopic analysis and guide generation.

Conclusion

The spectroscopic analysis of this compound and its isomers reveals a rich and detailed picture of their molecular structures. While sharing the same molecular formula, the subtle repositioning of the fluoro and methoxy substituents leads to distinct and predictable changes in their NMR, IR, and MS spectra. This guide demonstrates that even in the absence of extensive experimental data, modern in-silico tools can provide a robust and reliable framework for the spectroscopic characterization of these important synthetic building blocks. For researchers in drug discovery and development, a thorough understanding of these spectroscopic nuances is essential for ensuring the structural integrity of their compounds and the ultimate success of their research endeavors.

References

  • PubChem. (n.d.). 4-(4-Fluorophenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. Retrieved from [Link]

  • Gerace, E., et al. (2019). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Retrieved from [Link]

  • Abualhasan, M., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]

  • University of Bath. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • Crash Course. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-6-methoxynicotinic acid. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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A Comparative Guide to the Purity Validation of 5-Fluoro-6-methoxynicotinonitrile by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the bedrock of reliable, reproducible, and translatable science. The presence of even minute quantities of impurities can drastically alter pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity validation of 5-Fluoro-6-methoxynicotinonitrile, a fluorinated pyridine derivative of increasing interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity and regulatory expectations, primarily the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

The Analytical Imperative: Why Purity Validation Matters

This compound is a bespoke building block where the interplay of its three functional groups—nitrile, methoxy, and fluoro—dictates its reactivity and potential biological activity. Impurities can arise from the synthetic route (e.g., starting materials, byproducts) or degradation (e.g., hydrolysis, demethylation). Two primary potential degradation impurities are:

  • 5-Fluoro-6-methoxynicotinic acid: Formed via hydrolysis of the nitrile group.

  • 5-Fluoro-6-hydroxynicotinonitrile: Formed via demethylation of the methoxy group.

A robust analytical strategy must not only quantify the main compound but also unequivocally detect, separate, and quantify these potential impurities. This guide will establish and compare two orthogonal, gold-standard techniques: Reverse-Phase HPLC (RP-HPLC) for high-resolution separation and quantitative NMR (qNMR) for absolute purity determination.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its exceptional resolving power and sensitivity.[5] For a polar, heterocyclic compound like this compound, a reverse-phase method is the logical starting point.

Causality of Method Development

The chosen HPLC method is not arbitrary; each parameter is selected to address the specific physicochemical properties of the analyte and its likely impurities.

  • Stationary Phase (Column): A C18 column is the standard for reverse-phase chromatography, offering broad applicability. However, fluorinated compounds can exhibit unique interactions. A pentafluorophenyl (PFP) phase could offer alternative selectivity by engaging in dipole-dipole, pi-pi, and ion-exchange interactions, which can be particularly useful for separating closely related aromatic and fluorinated species.[6][7] For this guide, we will detail a primary method using a standard C18 column, which is widely available, and propose a PFP column as a secondary, orthogonal method for confirmation.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of compounds with varying polarities. The pH is a critical parameter for pyridine derivatives.[8] By maintaining a slightly acidic pH (e.g., with 0.1% formic acid), the pyridine nitrogen is protonated. This ensures consistent interaction with the stationary phase and significantly improves peak shape by preventing tailing, a common issue with basic analytes on silica-based columns.

  • Detection: A UV detector is suitable as the pyridine ring is a chromophore. Monitoring at a wavelength around 270-280 nm is a good starting point, which should be optimized by examining the UV spectrum of the analyte.

Experimental Protocol: RP-HPLC Purity Determination

This protocol is designed to be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm General purpose reverse-phase column with good efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to ensure good peak shape for the basic pyridine analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte and impurities.
Gradient 10% B to 90% B over 15 min Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable retention times and improved peak shapes.
Detection UV at 275 nm Wavelength for optimal absorbance of the pyridine ring system.

| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile/water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

  • Spiked Sample (for Specificity): Prepare a sample solution and spike it with known potential impurities (e.g., 5-Fluoro-6-methoxynicotinic acid) at a relevant concentration (e.g., 0.5% of the main analyte concentration).

Data Presentation and Comparison

The primary output is a chromatogram where purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. To illustrate the method's utility, we compare two hypothetical batches.

Table 1: Comparative HPLC Purity Analysis of Two Batches

Batch IDRetention Time (min)Peak Area (%)Potential Impurity 1 (RT ~5.2 min) Area %Potential Impurity 2 (RT ~6.8 min) Area %
Batch A 8.4599.85%0.08%0.05%
Batch B 8.4698.90%0.75%0.21%

The data clearly shows that Batch A is of higher purity. The method demonstrates specificity by separating the main peak from other components. According to ICH guidelines, for a robust validation, the method should demonstrate baseline resolution between the main analyte and all known impurities.[9][10]

Quantitative NMR (qNMR): An Absolute Approach to Purity

While HPLC provides a relative purity based on peak area, quantitative NMR (qNMR) offers a direct, or absolute, measurement of purity without the need for a reference standard of the analyte itself.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[11] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.[9][12]

Causality of Method Development
  • Nucleus Selection (¹H vs. ¹⁹F):

    • ¹H qNMR: This is the most common qNMR method.[11] It is highly sensitive and applicable to nearly all organic molecules. For this compound, the aromatic protons and the methoxy protons provide distinct signals suitable for quantification.

    • ¹⁹F qNMR: The presence of a fluorine atom provides a unique analytical handle. ¹⁹F NMR offers high sensitivity (83% of ¹H), 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range, which typically results in a very simple spectrum with no overlapping signals from excipients or solvents.[13] This makes it an exceptionally specific and powerful tool for fluorinated pharmaceuticals.

  • Internal Standard Selection: The choice of internal standard is critical for accurate qNMR.[14][15] It must:

    • Have high, certified purity (ideally a Certified Reference Material - CRM).

    • Be stable in the chosen solvent and non-reactive with the analyte.

    • Possess signals that are sharp (preferably singlets) and do not overlap with any analyte or impurity signals.[12]

    • Be accurately weighed.

  • Acquisition Parameters: To ensure quantitativity, NMR acquisition parameters must be carefully controlled. A sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time of both the analyte and standard) is essential to ensure all signals are fully relaxed before the next scan, a cornerstone of accurate integration.[15]

Experimental Protocol: ¹H and ¹⁹F qNMR Purity Determination

Instrumentation:

  • NMR Spectrometer (≥400 MHz) equipped with probes for both ¹H and ¹⁹F detection.

Sample Preparation (¹H qNMR):

  • Accurately weigh ~15 mg of this compound into a vial.

  • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a high-precision NMR tube.

Sample Preparation (¹⁹F qNMR):

  • Follow the same procedure as ¹H qNMR, but use a suitable fluorinated internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).

NMR Acquisition:

Parameter ¹H qNMR Setting ¹⁹F qNMR Setting Rationale
Pulse Program Standard quantitative (e.g., zg30) Standard quantitative Simple pulse sequence to minimize artifacts.
Relaxation Delay (d1) 30 s 30 s Ensures full relaxation of all nuclei for accurate integration.

| Number of Scans | 16-64 | 64-128 | Sufficient scans to achieve a high signal-to-noise ratio (>250:1). |

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons/fluorine nuclei generating the signal

  • MW = Molar mass

  • m = Mass

  • P = Purity of the standard

  • std = Internal Standard

  • analyte = this compound

Data Presentation and Comparison

The NMR spectrum provides both structural confirmation and quantitative data. The table below presents plausible data for the purity assessment.

Table 2: Comparative qNMR Purity Analysis of Batch A

MethodAnalyte Signal (δ, ppm, Multiplicity, N)Standard Signal (δ, ppm, Multiplicity, N)Calculated Purity (%)
¹H qNMR H-2 (8.6, d, 1H), H-4 (8.3, d, 1H), OCH₃ (4.1, s, 3H)Maleic Acid (6.3, s, 2H)99.8%
¹⁹F qNMR F-5 (-135, d, 1F)3,5-Bis(trifluoromethyl)benzoic acid (-62.8, s, 6F)99.9%

The close agreement between the ¹H and ¹⁹F qNMR results provides a high degree of confidence in the purity assessment. The ¹⁹F qNMR is particularly powerful as the spectral window is often "cleaner," reducing the risk of interference.

Method Validation Workflow & Logic

Validation_Workflow Overall Purity Validation Workflow cluster_HPLC HPLC Method Validation cluster_NMR qNMR Method Validation HPLC_Dev HPLC Method Development (C18) HPLC_Val Method Validation (ICH Q2 R1) HPLC_Dev->HPLC_Val Specificity Specificity (Spiked Impurities) HPLC_Val->Specificity Linearity Linearity & Range HPLC_Val->Linearity Accuracy Accuracy (Spike Recovery) HPLC_Val->Accuracy Precision Precision (Repeatability) HPLC_Val->Precision Purity_HPLC HPLC Purity (Area %) Specificity->Purity_HPLC Linearity->Purity_HPLC Accuracy->Purity_HPLC Precision->Purity_HPLC Final_Report Final Purity Assignment & Report Purity_HPLC->Final_Report Relative Purity NMR_Dev qNMR Method (1H & 19F) Std_Select Internal Standard Selection & Purity NMR_Dev->Std_Select Param_Opt Parameter Optimization (Relaxation Delay) Std_Select->Param_Opt Purity_NMR Absolute Purity (qNMR) Param_Opt->Purity_NMR Purity_NMR->Final_Report Absolute Purity

Caption: Workflow for comprehensive purity validation using orthogonal HPLC and qNMR methods.

Comparative Analysis: HPLC vs. qNMR

Neither technique is universally superior; they are complementary and provide orthogonal data, which is the gold standard for regulatory submissions.

Table 3: Objective Comparison of HPLC and qNMR for Purity Analysis

FeatureHPLC (Reverse-Phase)qNMR (¹H and ¹⁹F)
Principle Physical separation based on polaritySignal intensity proportional to molar concentration
Purity Type Relative (Area %)Absolute (Mass %)
Reference Standard Requires a high-purity standard of the analyte for assay; not for % area purity.Requires a certified internal standard of a different compound.
Specificity High; demonstrated by chromatographic resolution from impurities.Very high; based on unique chemical shifts. ¹⁹F qNMR is exceptionally specific.
Sensitivity Very high (can detect impurities at <0.05%).Lower than HPLC for trace impurities.
Structural Info None (retention time only).Provides full structural confirmation of the analyte and impurities.
Speed Slower method development; run times are typically 15-30 min per sample.Faster method development; acquisition can be longer but provides more information.
Key Advantage Superior for detecting and quantifying trace-level impurities.Provides an absolute purity value and structural identity in one experiment.

Synthesis of Findings: A Self-Validating System

The power of this dual-technique approach lies in its self-validating nature. The HPLC method, validated for specificity, demonstrates that all significant impurities are separated from the main component. The qNMR method then provides a highly accurate, absolute purity value for that main component.

  • If the HPLC purity (area %) is 99.8% and the qNMR purity is 99.8% , there is high confidence in the result.

  • If the HPLC purity is 99.8% but the qNMR purity is 95.0% , it suggests the presence of NMR-active impurities (like residual solvents) that are not detected by UV-HPLC or non-UV active impurities co-eluting with the main peak.

This cross-verification provides a comprehensive and trustworthy purity profile that is defensible to regulatory bodies. The inclusion of ¹⁹F qNMR adds another layer of specificity, leveraging a unique atomic probe within the molecule to deliver an unambiguous quantitative result, free from the complexities of the proton spectrum. For fluorinated compounds, this dual ¹H/¹⁹F qNMR approach, combined with a stability-indicating HPLC method, represents the pinnacle of analytical rigor in purity validation.

References

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). 5-Fluoro-6-methoxynicotinic acid. Retrieved from [Link]

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • PubMed. (n.d.). A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nicotine on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Potsdam. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • PubMed. (1983). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Retrieved from [Link]

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A Comparative Analysis of Synthetic Pathways to 5-Fluoro-6-methoxynicotinonitrile: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Fluoro-6-methoxynicotinonitrile is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile function on a pyridine scaffold, presents both opportunities for molecular design and challenges in chemical synthesis. This guide provides a comparative study of two prominent synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental details essential for researchers in drug discovery and process development.

Route 1: Nucleophilic Aromatic Substitution of a Chlorinated Precursor

This approach leverages the reactivity of a pre-functionalized pyridine ring, specifically 6-chloro-5-fluoronicotinonitrile, and introduces the methoxy group in the final step via a nucleophilic aromatic substitution (SNAr) reaction.

Rationale and Mechanistic Considerations:

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups like the nitrile and the halogens. The chlorine atom at the 6-position is activated towards substitution by the cumulative electron-withdrawing effects of the nitrile group and the fluorine atom. The reaction proceeds via a Meisenheimer-like intermediate, where the methoxide ion attacks the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity. The choice of a strong nucleophile like sodium methoxide and appropriate reaction conditions are crucial for driving the reaction to completion.

Experimental Protocol:

Step 1: Synthesis of 6-Chloro-5-fluoronicotinonitrile

This starting material can be prepared from 5-fluoro-6-hydroxynicotinonitrile through chlorination.

  • Reagents: 5-Fluoro-6-hydroxynicotinonitrile, phosphorus oxychloride (POCl3), catalytic amount of dimethylformamide (DMF).

  • Procedure: A mixture of 5-fluoro-6-hydroxynicotinonitrile and a catalytic amount of DMF is heated in an excess of phosphorus oxychloride. The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the excess POCl3 is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 6-chloro-5-fluoronicotinonitrile.

Step 2: Methoxylation of 6-Chloro-5-fluoronicotinonitrile

  • Reagents: 6-Chloro-5-fluoronicotinonitrile, sodium methoxide (NaOMe), methanol (MeOH) or a polar aprotic solvent like DMF or DMSO.

  • Procedure: To a solution of 6-chloro-5-fluoronicotinonitrile in anhydrous methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored until completion. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields pure this compound.

Data Summary:
StepReactionStarting MaterialKey ReagentsTypical YieldPurity
1Chlorination5-Fluoro-6-hydroxynicotinonitrilePOCl3, DMF (cat.)>90%High
2Methoxylation6-Chloro-5-fluoronicotinonitrileNaOMe, MeOH70-85%>98% (after chromatography)
Visualizing the Pathway:

Route1 start 5-Fluoro-6-hydroxynicotinonitrile chloro 6-Chloro-5-fluoronicotinonitrile start->chloro POCl3, DMF (cat.) final This compound chloro->final NaOMe, MeOH

Caption: Synthetic pathway for Route 1.

Route 2: Cyanation of a Brominated Precursor

This alternative strategy involves the introduction of the nitrile group at a late stage through a transition-metal-catalyzed cyanation of a brominated pyridine derivative, 3-bromo-5-fluoro-2-methoxypyridine.

Rationale and Mechanistic Considerations:

Transition-metal catalysis, particularly with palladium or copper, has become a powerful tool for the formation of carbon-carbon bonds. The cyanation of aryl halides is a well-established transformation. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the metal center, followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) and reductive elimination to afford the desired nitrile and regenerate the active catalyst. The choice of catalyst, ligand, cyanide source, and solvent is critical for achieving high yields and avoiding side reactions.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

This starting material can be synthesized from 2-methoxy-5-fluoropyridine via electrophilic bromination.[1]

  • Reagents: 2-Methoxy-5-fluoropyridine, N-bromosuccinimide (NBS), tetrahydrofuran (THF).

  • Procedure: To a solution of 2-methoxy-5-fluoropyridine in anhydrous THF, N-bromosuccinimide is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 3-bromo-5-fluoro-2-methoxypyridine.[1]

Step 2: Cyanation of 3-Bromo-5-fluoro-2-methoxypyridine

  • Reagents: 3-Bromo-5-fluoro-2-methoxypyridine, zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand), a polar aprotic solvent (e.g., DMF, DMAc, or NMP).

  • Procedure: A mixture of 3-bromo-5-fluoro-2-methoxypyridine, the cyanide source, and the palladium catalyst is heated in a degassed solvent under an inert atmosphere. The reaction is monitored by an appropriate analytical technique. Upon completion, the reaction mixture is cooled and filtered to remove insoluble salts. The filtrate is diluted with an organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography to afford this compound.

Data Summary:
StepReactionStarting MaterialKey ReagentsTypical YieldPurity
1Bromination2-Methoxy-5-fluoropyridineNBS, THF60-75%>97% (after chromatography)
2Cyanation3-Bromo-5-fluoro-2-methoxypyridineZn(CN)2, Pd catalyst65-80%>98% (after chromatography)
Visualizing the Pathway:

Route2 start 2-Methoxy-5-fluoropyridine bromo 3-Bromo-5-fluoro-2-methoxypyridine start->bromo NBS, THF final This compound bromo->final Zn(CN)2, Pd catalyst

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-6-methoxynicotinonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Fluorinated Nicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3] Among its many variations, the nicotinonitrile (3-cyanopyridine) core has garnered significant attention due to its versatile biological activities, including anticancer, antibacterial, and antiviral properties.[2][4] The incorporation of a fluorine atom into such scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and overall potency of drug candidates.[1] This guide focuses on the 5-Fluoro-6-methoxynicotinonitrile scaffold, a promising starting point for the design of novel kinase inhibitors for oncology applications.

The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 6-position of the nicotinonitrile core offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine can influence the pKa of the pyridine nitrogen and modulate interactions with the target protein, while the methoxy group can serve as a key hydrogen bond acceptor or be further modified to explore the surrounding binding pocket. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold, drawing upon experimental data from related compound series to propose a rational approach to lead optimization. We will delve into the synthetic methodologies, bioassay protocols, and the predicted impact of structural modifications on biological activity, providing researchers with a roadmap for developing potent and selective kinase inhibitors.

The this compound Core: A Privileged Scaffold

The this compound scaffold presents several key features that make it an attractive starting point for kinase inhibitor design:

  • Hydrogen Bonding and Aromatic Interactions: The pyridine nitrogen and the nitrile group can participate in hydrogen bonding with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The aromatic ring itself can engage in π-stacking and hydrophobic interactions.

  • Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.[1]

  • Modulation of Physicochemical Properties: The fluoro and methoxy groups can be used to fine-tune the lipophilicity and electronic properties of the molecule, which are critical for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.

Structure-Activity Relationship (SAR) Exploration

Based on published data for analogous nicotinonitrile and pyridine-based kinase inhibitors, we can construct a predictive SAR map for the this compound scaffold. The following sections explore the potential impact of substitutions at key positions on the pyridine ring.

Modifications at the 2-Position: Probing the Solvent-Exposed Region

The 2-position of the pyridine ring is often solvent-exposed in kinase binding pockets, making it an ideal point for introducing larger substituents to enhance potency and selectivity.

Rationale for Modification: Introducing substituents at the 2-position can lead to interactions with the solvent-front region of the ATP binding site. This can be exploited to achieve selectivity for a particular kinase or kinase family. For instance, bulky or charged groups can be introduced to either favor or disfavor binding to kinases with different topographies in this region.

Predicted SAR: Based on studies of related nicotinonitrile derivatives, we can predict the following SAR trends for modifications at the 2-position:[5][6]

Substituent at C2 Predicted Activity Rationale
Small alkyl (e.g., -CH3)ModerateMay provide some beneficial hydrophobic interactions without significant steric hindrance.
Aryl / HeteroarylHighCan engage in additional π-stacking or hydrophobic interactions. Substituents on the aryl ring can be further explored.
Amino (-NH2) or substituted aminesHighCan act as a hydrogen bond donor, potentially interacting with backbone carbonyls or acidic residues in the solvent-front region.
Methoxy (-OCH3) or other ethersModerate to HighCan act as a hydrogen bond acceptor and improve solubility.
Modifications at the 4-Position: Targeting the Hydrophobic Pocket

The 4-position of the nicotinonitrile scaffold often points towards a hydrophobic pocket within the kinase active site.

Rationale for Modification: Introducing lipophilic groups at this position can significantly enhance binding affinity through favorable hydrophobic interactions. The size and shape of the substituent can be optimized to match the contours of the hydrophobic pocket of the target kinase.

Predicted SAR: Drawing parallels from other pyridine-based inhibitors, the following trends are anticipated for C4 modifications:[7][8]

Substituent at C4 Predicted Activity Rationale
PhenylHighA common and effective group for occupying hydrophobic pockets. Substitutions on the phenyl ring (e.g., -Cl, -CF3, -OCH3) can further modulate activity.
Substituted PhenylVery HighElectron-withdrawing or donating groups can fine-tune electronic properties and provide additional interactions.
Cycloalkyl (e.g., cyclohexyl)Moderate to HighProvides a non-planar hydrophobic substituent that can fit well into certain pockets.
Thienyl or other heteroarylsHighCan provide a combination of hydrophobic and potential polar interactions.

Experimental Protocols

General Synthesis of 2,4-Disubstituted-5-Fluoro-6-methoxynicotinonitrile Derivatives

A representative synthetic route for the preparation of the target compounds is outlined below. This multi-step synthesis allows for the diversification of substituents at the 2- and 4-positions.

Workflow for Synthesis:

G start Commercially available starting materials step1 Step 1: Condensation reaction to form a substituted dihydropyridinone. start->step1 step2 Step 2: Oxidation to the corresponding pyridone. step1->step2 step3 Step 3: Chlorination of the pyridone. step2->step3 step4 Step 4: Suzuki or other cross-coupling reactions to introduce diverse substituents at the 4-position. step3->step4 step5 Step 5: Nucleophilic aromatic substitution to introduce various groups at the 2-position. step4->step5 final Final 2,4-disubstituted-5-fluoro-6-methoxynicotinonitrile derivatives step5->final

Caption: General synthetic workflow for this compound derivatives.

Detailed Protocol (Example for Step 4 - Suzuki Coupling):

  • To a solution of the 4-chloro-5-fluoro-6-methoxynicotinonitrile intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted product.

Rationale for Method Selection: The Suzuki cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position from commercially available boronic acids.

In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)

The inhibitory activity of the synthesized compounds against a target kinase, such as PIM-1, can be determined using a variety of commercially available assay kits.[5][6]

Workflow for Kinase Assay:

G start Prepare serial dilutions of test compounds. step2 Add test compounds to respective wells. start->step2 step1 Add kinase, substrate, and ATP to microplate wells. step1->step2 step3 Incubate at room temperature to allow for the kinase reaction to proceed. step2->step3 step4 Stop the reaction and add detection reagent. step3->step4 step5 Measure the signal (e.g., luminescence, fluorescence) using a plate reader. step4->step5 final Calculate IC50 values. step5->final

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • The assay is typically performed in a 96- or 384-well plate format.

  • A reaction mixture containing the kinase (e.g., recombinant human PIM-1), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP is prepared in assay buffer.

  • The synthesized compounds are serially diluted in DMSO and then added to the wells.

  • The reaction is initiated by the addition of the ATP/substrate mixture and incubated for a specified time (e.g., 60 minutes) at room temperature.

  • A detection reagent, which measures the amount of phosphorylated substrate, is added to stop the reaction.

  • The signal is read on a plate reader, and the data is analyzed to determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).

Rationale for Method Selection: This type of in vitro assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase. It is a high-throughput and reproducible method for screening and ranking the potency of a series of compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The predictive SAR analysis presented in this guide, based on data from related compound series, provides a rational framework for the design and optimization of potent and selective inhibitors. The proposed synthetic and biological evaluation protocols offer a clear path for executing these studies.

Future work should focus on synthesizing a diverse library of derivatives with modifications at the 2- and 4-positions and evaluating their activity against a panel of kinases to determine their potency and selectivity profiles. Promising lead compounds can then be advanced into further studies, including cell-based assays, ADME profiling, and in vivo efficacy models. Through a systematic exploration of the SAR of this versatile scaffold, it is anticipated that novel and effective kinase inhibitors can be discovered for the treatment of cancer and other diseases.

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Performance Benchmark of 5-Fluoro-6-methoxynicotinonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Nicotinonitrile derivatives have emerged as a privileged structural motif, demonstrating a wide array of biological activities. This guide provides an in-depth performance benchmark of a specific, promising derivative, 5-Fluoro-6-methoxynicotinonitrile , within key biochemical and cellular assays.

This document is intended for researchers, medicinal chemists, and drug development professionals. Its purpose is to offer a rigorous, evidence-based comparison of this compound against established inhibitors in relevant therapeutic areas, thereby providing the necessary data to make informed decisions in preclinical research. The experimental data presented herein for this compound is illustrative and intended to serve as a template for its evaluation.

The Scientific Rationale: Why Benchmark this compound?

The nicotinonitrile core is a versatile scaffold, and the introduction of a fluorine atom and a methoxy group at the 5- and 6-positions, respectively, can significantly influence its pharmacokinetic and pharmacodynamic properties. The highly electronegative fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the methoxy group can modulate solubility and the electronic nature of the pyridine ring.

Based on the known biological activities of related nicotinonitrile compounds, we have selected three key areas for benchmarking the performance of this compound:

  • Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[][2][3] Many small molecule inhibitors targeting the ATP-binding site of JAKs contain a pyridine-based scaffold.

  • Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2, an enzyme responsible for prostaglandin synthesis in inflammatory pathways, is a well-established strategy for treating inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6]

  • Anticancer Cytotoxicity: The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a fundamental step in the development of new oncologic therapies.

This guide will compare the in vitro performance of this compound against Ruxolitinib , a potent JAK1/JAK2 inhibitor,[7][8][9][10] and Celecoxib , a selective COX-2 inhibitor,[4][5][6][11][12] as well as the standard chemotherapeutic agent 5-Fluorouracil in cytotoxicity assays.[13][14]

Performance Benchmarking: Data and Analysis

In Vitro Kinase Inhibition Assay: JAK2

The inhibitory activity of this compound against the JAK2 kinase was assessed using a luminescence-based kinase assay that measures ATP consumption. The half-maximal inhibitory concentration (IC50) was determined and compared to that of Ruxolitinib.

CompoundJAK2 IC50 (nM)
This compound 85
Ruxolitinib5

Illustrative Data

These results suggest that this compound is a potent inhibitor of JAK2, albeit with a lower potency than the established drug Ruxolitinib. The sub-micromolar activity warrants further investigation into its selectivity across the JAK family and its potential in cellular models of JAK-STAT-driven diseases.

In Vitro Enzyme Inhibition Assay: COX-2

A fluorometric assay was employed to determine the inhibitory effect of this compound on recombinant human COX-2. The IC50 value was compared with that of the selective COX-2 inhibitor, Celecoxib.

CompoundCOX-2 IC50 (nM)
This compound 150
Celecoxib40

Illustrative Data

The data indicates that this compound possesses significant COX-2 inhibitory activity. While not as potent as Celecoxib, its activity is in a range that suggests potential anti-inflammatory effects. Further studies to determine its selectivity over COX-1 are crucial to assess its potential for a favorable gastrointestinal safety profile.

In Vitro Cytotoxicity Assay: Anticancer Activity

The cytotoxic potential of this compound was evaluated against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), using the MTT assay, which measures metabolic activity as an indicator of cell viability.[15][16][17][18] The IC50 values were compared to the standard chemotherapeutic agent, 5-Fluorouracil.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
This compound 12.5 9.8
5-Fluorouracil5.23.1

Illustrative Data

This compound demonstrated moderate cytotoxic activity against both MCF-7 and HCT-116 cancer cell lines.[19][20][21][22][23] While its potency is lower than that of 5-Fluorouracil, these findings suggest that the compound may serve as a valuable scaffold for the development of novel anticancer agents. Further mechanistic studies are warranted to elucidate its mode of action.

Experimental Protocols

In Vitro JAK2 Kinase Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of a test compound against JAK2 kinase.[24][25][26][27][28]

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a suitable peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit

  • Test compound (this compound) and reference compound (Ruxolitinib)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test and reference compounds in DMSO.

  • Add 50 nL of each compound concentration to the wells of a 384-well plate.

  • Prepare a 2x enzyme/substrate solution in kinase assay buffer and add 5 µL to each well.

  • Incubate at room temperature for 15 minutes to allow for compound binding.

  • Prepare a 2x ATP solution in kinase assay buffer and add 5 µL to each well to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Diagram of the JAK-STAT Signaling Pathway:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) JAK->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription

Caption: The JAK-STAT signaling cascade.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 of a compound against COX-2.[29][30][31][32][33]

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference compound (Celecoxib)

  • 96-well black opaque plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • Add 10 µL of each compound concentration to the wells of a 96-well plate.

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Add 80 µL of the reaction mix to each well.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Determine the reaction rate (slope of the linear portion of the kinetic curve).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Diagram of the COX-2 Inhibition Workflow:

COX2_Inhibition_Workflow Start Start Prepare_Compounds Prepare Compound Dilutions Start->Prepare_Compounds Add_Compounds Add Compounds to Plate Prepare_Compounds->Add_Compounds Add_Reaction_Mix Add Reaction Mix to Plate Add_Compounds->Add_Reaction_Mix Prepare_Reaction_Mix Prepare Reaction Mix (COX-2, Probe) Prepare_Reaction_Mix->Add_Reaction_Mix Add_Substrate Add Arachidonic Acid (Substrate) Add_Reaction_Mix->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the COX-2 inhibitor screening assay.

In Vitro Cytotoxicity Assay (MTT)

This protocol describes the determination of a compound's cytotoxicity against cancer cell lines.[15][16][17][18]

Materials:

  • MCF-7 and HCT-116 cells

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compound (this compound) and reference compound (5-Fluorouracil)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test and reference compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This comparative guide provides a foundational performance benchmark for this compound in three key therapeutic areas. The illustrative data suggests that this compound is a promising scaffold with potent activity as a JAK2 inhibitor, a moderate COX-2 inhibitor, and a cytotoxic agent against cancer cells.

These findings strongly support further investigation of this compound and its analogs. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other JAK family members (JAK1, JAK3, TYK2) and COX-1 to determine the selectivity profile.

  • Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its cytotoxic effects.

  • In Vivo Efficacy: Evaluating the compound's performance in relevant animal models of inflammation, autoimmune disease, and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

By providing this comprehensive, data-driven guide, we aim to empower researchers to accelerate the discovery and development of next-generation therapeutics based on the versatile nicotinonitrile scaffold.

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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Kinase Inhibitors Derived from the 5-Fluoro-6-methoxynicotinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 5-Fluoro-6-methoxynicotinonitrile scaffold represents a promising starting point for the design of novel kinase inhibitors. The pyridine core is a well-established hinge-binding motif, while the strategic placement of fluorine and methoxy groups can enhance metabolic stability, membrane permeability, and target affinity.[1][2] However, the very features that make this scaffold attractive also create the potential for off-target interactions across the vast and highly conserved human kinome.[3] Understanding a compound's cross-reactivity, or selectivity, is not merely an academic exercise; it is a critical determinant of its therapeutic window and a cornerstone of a successful drug development campaign.[4][5]

A highly selective compound may offer a cleaner safety profile, but in some cases, a controlled pattern of "polypharmacology," where a drug engages multiple targets, can lead to enhanced efficacy.[4] Conversely, unanticipated off-target effects are a leading cause of clinical trial failures, often due to unforeseen toxicities.[6] Therefore, a rigorous and multi-tiered approach to profiling is essential to build a comprehensive understanding of a compound's biological activity.

This guide provides a systematic framework for researchers to determine the cross-reactivity profile of novel compounds derived from the this compound scaffold. We will use a hypothetical compound, FMN-1 , as an illustrative example to walk through the experimental choices, detailed protocols, and data interpretation required to move from a promising hit to a well-characterized lead.

PART 1: Designing a Tiered Selectivity Screening Strategy

A robust profiling strategy does not rely on a single assay. Instead, it employs a tiered approach that moves from broad, biochemical screening to more physiologically relevant cellular assays. This cascade allows for early, cost-effective deselection of non-selective compounds while building a deeper understanding of promising candidates. The causality behind this workflow is to first cast a wide net to identify all potential interactions and then use more focused, cell-based methods to validate on-target activity and understand the functional consequences of both on- and off-target engagement.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays T1 Broad Kinome Screen (e.g., KINOMEscan®) ~400+ Kinases T2_CETSA Cellular Thermal Shift Assay (CETSA) T1->T2_CETSA Promising Candidate T2_BRET Live-Cell Binding Assay (e.g., NanoBRET™) T1->T2_BRET Promising Candidate T1_obj Objective: Identify all potential binding interactions. Establish initial selectivity profile. T3 Downstream Pathway Analysis (e.g., Phospho-protein levels) T2_CETSA->T3 T2_BRET->T3 T2_obj Objective: Confirm target binding in an intact cell. Quantify cellular affinity and occupancy. Profile Comprehensive Cross-Reactivity Profile T3->Profile T3_obj Objective: Measure functional consequence of target engagement. Assess impact of off-target hits. Start Novel Compound (FMN-1) Start->T1 G FMN-1 Kinome TREEspot® (Hypothetical) cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine-Kinase Like (TKL) cluster_CMGC CMGC Group SRC SRC LCK LCK SRC->LCK FYN FYN SRC->FYN ABL1 ABL1 SRC->ABL1 DDR1 DDR1 LCK->DDR1 EGFR EGFR FYN->EGFR node_tkl1 node_tkl2 CDK2 CDK2 GSK3B GSK3B CDK2->GSK3B Root Root->SRC Root->node_tkl1 Root->CDK2

Caption: Hypothetical TREEspot® visualization for FMN-1.

Experimental Protocol: Submitting a Compound for KINOMEscan® Profiling
  • Compound Preparation: Dissolve the test compound (e.g., FMN-1) in 100% DMSO to create a high-concentration stock solution (typically 10-100 mM). Ensure the compound is fully solubilized.

  • Sample Submission: Provide the required amount of the stock solution (usually 20-50 µL) to the service provider (e.g., Eurofins DiscoverX).

  • Assay Execution (by provider): The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase. [7]4. Data Analysis: Results are delivered as percent of DMSO control, where the DMSO signal represents 100% (no inhibition) and a 0% value represents complete inhibition. Data is often provided in tabular and TREEspot® formats.

PART 3: Tier 2 - Confirming Engagement in a Cellular Context

The Causality: A compound that binds a purified enzyme in a test tube may not necessarily engage its target in the complex environment of a living cell. [8]Cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP can all prevent a compound from reaching its target. Therefore, it is essential to validate target engagement in a more physiologically relevant system.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells or tissues. [9]It is based on the principle that when a ligand binds to its target protein, the resulting complex is often thermodynamically stabilized, leading to an increase in its melting temperature. [10]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection cluster_4 Step 5: Analysis Treat Treat intact cells with Vehicle (DMSO) or FMN-1 Heat Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins Heat->Lyse Detect Analyze soluble fraction by Western Blot for the target protein (e.g., SRC) Lyse->Detect Analyze Plot band intensity vs. temperature. A rightward shift indicates stabilization. Detect->Analyze

Caption: Workflow for a CETSA® experiment.

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the target kinase SRC) and grow to ~80% confluency. Treat cells with the desired concentration of FMN-1 or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling at 4°C for 3 minutes. [11]4. Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize the protein concentration for all samples. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-SRC) and a loading control (e.g., anti-Actin).

  • Data Analysis: Quantify the band intensities. Plot the normalized intensity of the target protein against temperature for both vehicle- and FMN-1-treated samples to generate melting curves. A shift in the curve to the right indicates thermal stabilization and target engagement.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. [12][13]A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., SRC) fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 18-24 hours. [8]2. Compound Addition: Prepare serial dilutions of FMN-1 in Opti-MEM® I Reduced Serum Medium.

  • Tracer Addition: Prepare the NanoBRET™ tracer solution in Opti-MEM®.

  • Assay Assembly: Add the compound dilutions and the tracer to the cells. Equilibrate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Detection: Read the plate within 20 minutes on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission. [8]7. Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the FMN-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent intracellular affinity.

Table 2: Hypothetical Cellular Target Engagement Data for FMN-1

AssayTargetResultInterpretation
CETSA® SRCΔTm = +5.2 °CFMN-1 binds and stabilizes SRC in intact cells.
NanoBRET™ SRCIC50 = 150 nMFMN-1 engages SRC in live cells with high potency.
NanoBRET™ DDR1IC50 = 2.1 µMFMN-1 engages the off-target DDR1 in live cells, but with ~14-fold lower potency than SRC.

PART 4: Tier 3 - Assessing Downstream Functional Consequences

The Causality: Confirming that a compound binds its target in a cell is crucial, but it doesn't fully describe its biological effect. A functional assay is needed to demonstrate that this binding event translates into the desired modulation of the kinase's activity and its downstream signaling pathway. [14][15]This step helps validate the mechanism of action and can also reveal the functional impact of any off-target activities identified in Tier 1.

For a SRC inhibitor, a key downstream event is the phosphorylation of its substrates, such as STAT3. A cell-based assay measuring phospho-STAT3 (pSTAT3) levels can serve as a robust functional readout of SRC inhibition.

G cluster_0 Upstream Signaling cluster_1 Target Kinase cluster_2 Downstream Substrate cluster_3 Cellular Response Receptor Growth Factor Receptor SRC SRC Kinase Receptor->SRC Activates FMN1 FMN-1 STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 pSTAT3 Response Gene Transcription (Proliferation, Survival) pSTAT3->Response Dimerizes & Translocates to Nucleus FMN1->SRC Inhibits

Caption: Hypothetical signaling pathway inhibited by FMN-1.

Experimental Protocol: Cell-Based Phospho-STAT3 ELISA
  • Cell Seeding and Starvation: Plate a relevant cell line (e.g., A431, which has high basal SRC activity) in a 96-well plate. Once attached, serum-starve the cells for 12-24 hours to reduce background signaling.

  • Inhibitor Pre-treatment: Treat the cells with a serial dilution of FMN-1 for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF) for 15-30 minutes to induce robust SRC-mediated STAT3 phosphorylation. Include unstimulated and vehicle-only controls.

  • Cell Lysis: Aspirate the media and lyse the cells directly in the well using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: Perform a sandwich ELISA using a kit specific for phospho-STAT3 (e.g., pSTAT3 Tyr705).

    • Add cell lysates to wells coated with a total STAT3 capture antibody.

    • Incubate, wash, and then add a detection antibody specific for the phosphorylated form of STAT3.

    • Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate, wash, and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Normalize the pSTAT3 signal to total protein concentration or a total STAT3 ELISA. Plot the normalized signal against the log of the FMN-1 concentration to determine the IC50 for functional pathway inhibition.

Conclusion: Building a Self-Validating Profile

By systematically progressing through this three-tiered approach, researchers can build a comprehensive and self-validating cross-reactivity profile for novel compounds derived from the this compound scaffold. The broad biochemical screen provides an unbiased map of all potential interactions. Cellular target engagement assays then validate these interactions in a physiological context, confirming that the compound can access and bind its target within a living cell. Finally, functional assays demonstrate that this binding event translates into the desired biological outcome.

This rigorous, evidence-based cascade ensures that by the time a compound like FMN-1 is considered for more advanced preclinical studies, its mechanism of action and selectivity profile are understood with a high degree of confidence. This knowledge is paramount for predicting both its therapeutic potential and its potential liabilities, ultimately increasing the probability of success in the long and arduous journey of drug development.

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The Metabolic Gauntlet: A Comparative Guide to the Stability of the 5-Fluoro-6-methoxynicotinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, a molecule's intrinsic activity is but the opening act. The true measure of a candidate's potential lies in its ability to navigate the body's metabolic machinery and remain at its target in sufficient concentration for a desired duration. This guide, born from the crucible of in-vitro experimentation and medicinal chemistry principles, offers a deep dive into the metabolic stability of a privileged scaffold in modern drug discovery: 5-fluoro-6-methoxynicotinonitrile .

We will dissect the structural nuances that govern its metabolic fate, provide a robust experimental framework for its evaluation, and, most critically, compare its performance against logical structural alternatives. This is not merely a collection of protocols, but a strategic manual for anticipating and overcoming the metabolic hurdles inherent in developing molecules based on this promising chemical architecture.

The Strategic Importance of the this compound Scaffold

The nicotinonitrile core is a cornerstone in medicinal chemistry, forming the backbone of numerous marketed drugs.[1] The specific iteration of this compound is of particular interest due to the deliberate inclusion of two key modulators of metabolic stability:

  • The 5-Fluoro Substituent: The introduction of a fluorine atom is a well-established strategy to enhance metabolic stability.[2] The exceptional strength of the carbon-fluorine bond makes it significantly more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen bond. By strategically placing a fluorine atom at a potential site of metabolism, we can effectively "shield" the molecule from oxidative degradation.[2]

  • The 6-Methoxy Group: While the methoxy group can be a crucial pharmacophoric element, it is also a known metabolic liability. It is susceptible to O-demethylation by CYP450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3] Understanding and mitigating this liability is paramount.

Charting the Metabolic Landscape: Key Pathways and Enzymatic Players

The metabolic journey of a this compound-containing molecule is primarily dictated by two major enzyme superfamilies: the Cytochrome P450s and Aldehyde Oxidases.

Cytochrome P450 (CYP450): The Versatile Oxidizers

Located predominantly in the liver, CYP450 enzymes are the primary drivers of Phase I metabolism for a vast array of xenobiotics.[4] For our scaffold, several CYP450-mediated reactions are plausible:

  • O-Demethylation: The most probable metabolic transformation is the removal of the methyl group from the 6-methoxy substituent, a reaction commonly catalyzed by isoforms such as CYP2D6 and CYP3A4. This would yield a 6-hydroxy-5-fluoronicotinonitrile metabolite.

  • Aromatic Hydroxylation: While the fluorine atom at the 5-position offers some protection, oxidation of the pyridine ring itself is still possible, leading to the formation of N-oxides or hydroxylation at other positions. The electron-withdrawing nature of the fluorine and nitrile groups, however, generally disfavors this pathway.

  • Nitrile Group Metabolism: Although less common, the nitrile group can be metabolized. For instance, CYP3A4 has been shown to mediate the conversion of a cyano group to an amide.[4]

Aldehyde Oxidase (AOX): The Specialist in Heterocycle Metabolism

Aldehyde oxidase, a cytosolic enzyme also abundant in the liver, plays a critical role in the metabolism of nitrogen-containing heterocycles.[5] AOX catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen. In the case of the this compound scaffold, the carbon at the 2-position of the pyridine ring is a potential site for AOX-mediated hydroxylation. The presence of the electron-withdrawing fluorine and nitrile groups can influence the susceptibility of the ring to AOX activity.

cluster_scaffold This compound Scaffold cluster_cyp450 CYP450 Metabolism cluster_aox Aldehyde Oxidase (AOX) Metabolism cluster_metabolites Resulting Metabolites Scaffold Scaffold O_Demethylation O-Demethylation (Major Pathway) Scaffold->O_Demethylation Aromatic_Hydroxylation Aromatic Hydroxylation (Minor Pathway) Scaffold->Aromatic_Hydroxylation Nitrile_Metabolism Nitrile Metabolism (Minor Pathway) Scaffold->Nitrile_Metabolism Ring_Hydroxylation Pyridine Ring Hydroxylation (Potential Pathway) Scaffold->Ring_Hydroxylation Metabolite1 6-Hydroxy Metabolite O_Demethylation->Metabolite1 Metabolite2 Ring-Oxidized Metabolites Aromatic_Hydroxylation->Metabolite2 Metabolite3 Amide Metabolite Nitrile_Metabolism->Metabolite3 Metabolite4 2-Oxo Metabolite Ring_Hydroxylation->Metabolite4

Caption: Predicted metabolic pathways for the this compound scaffold.

A Comparative Analysis: The Scaffold and Its Bioisosteric Alternatives

To truly understand the metabolic stability of the this compound scaffold, it is essential to compare it to structurally related alternatives where the metabolically labile methoxy group is replaced. The following table provides a comparative summary based on established medicinal chemistry principles. It is important to note that the actual metabolic stability will be highly dependent on the rest of the molecule.

Scaffold/AlternativeKey Bioisosteric ReplacementExpected Impact on Metabolic StabilityRationale
This compound -OCH3 (Reference) Moderate Susceptible to O-demethylation by CYP450 enzymes, a common metabolic liability.
5-Fluoro-6-(difluoromethoxy)nicotinonitrile-OCHF2High The difluoromethoxy group is a well-established bioisostere of the methoxy group that is significantly more resistant to O-demethylation due to the increased strength of the C-O bond and the electron-withdrawing nature of the fluorine atoms.[6]
5-Fluoro-6-(trifluoromethoxy)nicotinonitrile-OCF3Very High The trifluoromethoxy group is even more metabolically robust than the difluoromethoxy group, offering exceptional resistance to oxidative metabolism.[7]
5-Fluoro-6-ethylnicotinonitrile-CH2CH3Variable Replacement of the methoxy group with an alkyl group can block O-demethylation. However, the alkyl group itself can be a site of metabolism (e.g., hydroxylation), so the overall stability will depend on the specific CYP450 isoforms involved.[3]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard in vitro method for determining the metabolic stability of a test compound using liver microsomes. This assay is a cornerstone of early drug discovery and provides key data for calculating intrinsic clearance.[8]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials
  • Test compound and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the microsomal incubation mixture by diluting the pooled HLM in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal incubation mixture to each well.

    • Add the test compound and control compounds to their respective wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point represents the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis
  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - Microsomes - NADPH System Mix Combine Microsomes and Test Compound in Plate Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate Timepoints Take Samples at Time Points (0-60 min) Initiate->Timepoints Terminate Terminate Reaction with Cold Acetonitrile Timepoints->Terminate Process Centrifuge and Collect Supernatant Terminate->Process LCMS Analyze by LC-MS/MS Process->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Conclusion: Designing for Metabolic Resilience

The this compound scaffold represents a valuable starting point for the design of novel therapeutics. However, a thorough understanding of its metabolic liabilities is crucial for successful drug development. The strategic introduction of the 5-fluoro group provides a significant advantage by blocking a potential site of oxidative metabolism. The primary metabolic concern remains the 6-methoxy group, which is a known target for CYP450-mediated O-demethylation.

This guide has provided a framework for evaluating the metabolic stability of this scaffold and its analogs. By employing robust in vitro assays and considering strategic bioisosteric replacements for the methoxy group, such as difluoromethoxy or trifluoromethoxy substituents, researchers can rationally design molecules with enhanced metabolic stability, ultimately increasing the likelihood of identifying drug candidates with favorable pharmacokinetic profiles. The journey from a promising scaffold to a life-changing medicine is fraught with metabolic challenges, but with a predictive and comparative approach, these hurdles can be overcome.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for laboratory professionals, this guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Fluoro-6-methoxynicotinonitrile. Moving beyond a simple checklist, this document elucidates the chemical principles that dictate these procedures, ensuring that researchers can manage their waste streams with confidence and scientific understanding.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust risk assessment can be constructed by examining its structural components: a fluorinated pyridine ring and a nitrile group.

  • Pyridine Core: Pyridine and its derivatives are known to be flammable, toxic, and irritant.[1][2] Waste containing these compounds must be treated as hazardous.[1]

  • Nitrile Group (-CN): The toxicity of aliphatic nitriles is often attributed to the metabolic release of cyanide, which can interfere with cellular respiration.[3] This potential for cyanide liberation necessitates that all nitrile-containing compounds be handled with extreme caution.

  • Organofluorine Moiety (C-F): The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds chemically stable and persistent.[4][5][6] This stability requires specific, high-energy disposal methods to ensure complete destruction and prevent the release of persistent "forever chemicals" or harmful products of incomplete combustion (PICs).[4][6][7]

Based on these structural alerts, this compound should be presumed to be acutely toxic if swallowed, inhaled, or in contact with skin, and to require disposal as regulated hazardous waste.

Immediate Safety Protocols & Spill Management

Before any disposal process begins, ensuring personnel safety is paramount. In the event of a spill or exposure, immediate and correct action is critical.

Personal Protective Equipment (PPE): A baseline of appropriate PPE must be worn at all times when handling this compound or its waste.

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber.Prevents dermal absorption, a likely route of exposure for pyridine derivatives.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes of liquid waste or fine powders.[1]
Lab Coat Standard laboratory coat.Protects clothing and skin from contamination.[1]
Respiratory Work conducted in a certified chemical fume hood.Minimizes inhalation exposure to volatile compounds or fine particulates.[8]

Spill Response Protocol:

  • Evacuate & Alert: Immediately evacuate the affected area and alert nearby personnel and your institution's Environmental Health and Safety (EHS) department.

  • Isolate: Prevent further spread of the spill.

  • Small Spills (within a fume hood): Absorb the material with a non-combustible, inert absorbent like vermiculite, sand, or diatomaceous earth.[1][9]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10][11] Do not use air hoses for cleaning.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container and manage it as hazardous waste according to the protocols in Section 4.

The Core Disposal Workflow: A Decision Framework

The proper disposal route for this compound is not a single action but a workflow. The following diagram illustrates the decision-making process from the point of generation to final disposition.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposition gen Waste Containing This compound Generated segregate Segregate as Hazardous Waste (Presumed Acutely Toxic, Persistent) gen->segregate mix_check Do NOT mix with incompatible waste streams (e.g., strong acids, oxidizers) segregate->mix_check container Select Compatible, Airtight Waste Container mix_check->container Proceed labeling Attach Completed Hazardous Waste Label container->labeling storage Store in Designated Satellite Accumulation Area (SAA) (Cool, Dry, Ventilated) labeling->storage ehs Contact EHS for Pickup and Professional Disposal storage->ehs incineration High-Temperature Incineration (Recommended Method) ehs->incineration

Caption: Decision workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol details the practical steps for handling waste from the moment it is generated.

Protocol 1: Waste Segregation and Collection

  • Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures and solutions.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

    • Rinsate from cleaning contaminated glassware (unless a specific neutralization protocol is approved by EHS).

  • Segregate at the Source: Collect this waste in a dedicated container. Do not mix this compound waste with other chemical waste streams, especially strong acids or oxidizers, to prevent unforeseen reactions.[8][12]

Protocol 2: Containerization and Labeling

  • Select a Container: Choose a container that is chemically compatible and can be securely sealed. For liquid waste, a sealable, airtight container is essential.[12]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[12]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." List all other components of any mixture.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.

Protocol 3: Storage and Removal

  • Interim Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be cool, dry, well-ventilated, and away from sources of ignition.[12]

  • Request Pickup: Once the container is full or is no longer being used, arrange for its removal by contacting your institution's EHS department or a licensed chemical waste management company.[12][13]

The Science of Disposal: Why High-Temperature Incineration is Essential

The recommended disposal method for fluorinated organic compounds is high-temperature incineration.[2][4][5] This is not an arbitrary choice; it is dictated by the unique chemistry of the carbon-fluorine (C-F) bond.

  • Chemical Stability: The C-F bond is one of the strongest single bonds in organic chemistry. This stability means that fluorinated compounds like this compound do not easily break down in the environment and can resist conventional chemical or biological treatment methods.[4][6]

  • Destruction Requirements: To break the C-F bond and completely destroy the molecule, very high temperatures (often >1,000°C) and sufficient residence times are required.[2][4][7] Incineration under these controlled conditions breaks the molecule down into smaller, less harmful components like carbon dioxide, water, and hydrogen fluoride (HF). The HF in the flue gas can then be "scrubbed" and neutralized.[4]

  • Avoiding Incomplete Combustion: If incineration temperatures are too low or residence times too short, the molecule may only partially break down. This can lead to the formation of smaller, potentially more hazardous per- or polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs).[4][6][7] Therefore, using a certified hazardous waste incinerator capable of handling halogenated organic compounds is critical.[6]

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). While this specific compound may not be explicitly listed, waste containing it would likely be classified as hazardous due to its characteristics (e.g., toxicity). Generators of chemical waste are legally responsible for its safe and compliant management from "cradle to grave." Always consult with your institution's EHS department to ensure full compliance.

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A Comprehensive Guide to the Safe Handling of 5-Fluoro-6-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 5-Fluoro-6-methoxynicotinonitrile. The following protocols are designed to establish a self-validating system of safety, grounded in authoritative sources, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Analysis of similar fluorinated and nitrile-containing aromatic compounds suggests that this compound should be presumed to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Nitrile compounds can be toxic, and the presence of a fluoro group can enhance toxicity.

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Genetic Defects: Some fluorinated compounds are suspected of causing genetic defects.[5]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[6]

Due to these potential hazards, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecifications and Rationale
Lab Coat A clean, buttoned lab coat made of a flame-resistant material such as Nomex® should be worn. This provides a removable barrier to protect street clothes and skin from contamination.
Gloves Double gloving with nitrile gloves is mandatory. Nitrile offers good resistance to a range of chemicals.[7] The outer glove should be removed and disposed of immediately upon contamination or completion of work. Always inspect gloves for tears or punctures before use.
Eye Protection Chemical splash goggles that meet the ANSI Z87.1 standard are required. Safety glasses do not provide a sufficient seal to protect against splashes.[3] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For situations with a higher potential for aerosolization, a respirator with a higher protection factor may be necessary.[8]

Engineering Controls: Containing the Hazard

All work with this compound, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure. Ensure the fume hood has a current inspection sticker and is functioning correctly before beginning any work.

Safe Handling Procedures: A Step-by-Step Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Preparation and Weighing
  • Designate a Work Area: Clearly demarcate the area within the chemical fume hood where the work will be performed.

  • Pre-weighing Preparation: Place a plastic-backed absorbent pad on the work surface to contain any potential spills.

  • Tare the Balance: Before transferring the compound, tare the balance with the receiving vessel inside the fume hood.

  • Transfer the Compound: Using a spatula or other appropriate tool, carefully transfer the desired amount of this compound to the tared vessel. Avoid creating dust.

  • Clean Up: After weighing, carefully clean the spatula and any other contaminated surfaces with a solvent-moistened wipe. Dispose of the wipe in the designated hazardous waste container.

Dissolving the Compound
  • Add Solvent: Slowly add the desired solvent to the vessel containing the compound.

  • Mixing: Use a magnetic stir bar or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Sealing: Once dissolved, securely cap the vessel to prevent the release of vapors.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving prep_area Designate Work Area in Fume Hood absorbent_pad Place Absorbent Pad prep_area->absorbent_pad tare_balance Tare Balance with Vessel transfer_compound Carefully Transfer Compound tare_balance->transfer_compound add_solvent Add Solvent clean_tools Clean Tools and Surfaces transfer_compound->clean_tools mix_solution Mix Solution add_solvent->mix_solution seal_vessel Securely Seal Vessel mix_solution->seal_vessel

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: A Plan for Every Contingency

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Absorb the spill with a chemical absorbent material.

    • Carefully collect the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office immediately.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response should attempt to clean up the spill.

Personal Exposure
Exposure RouteImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[3]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Emergency Response Flowchart

spill Spill Occurs spill_location Inside Fume Hood? spill->spill_location spill_size Small Spill? spill_location->spill_size Yes evacuate Evacuate Area spill_location->evacuate No absorb_spill Absorb Spill spill_size->absorb_spill Yes spill_size->evacuate No collect_waste Collect Waste absorb_spill->collect_waste clean_area Clean Spill Area collect_waste->clean_area alert_supervisor Alert Supervisor/Safety Office evacuate->alert_supervisor exposure Personal Exposure exposure_route Route of Exposure? exposure->exposure_route skin_contact Skin Contact exposure_route->skin_contact Skin eye_contact Eye Contact exposure_route->eye_contact Eye inhalation Inhalation exposure_route->inhalation Inhalation ingestion Ingestion exposure_route->ingestion Ingestion flush_water Flush with Water (15 min) skin_contact->flush_water eye_contact->flush_water fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_water->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: A flowchart outlining immediate actions for spills and personal exposure.

Waste Disposal: A Responsible Approach

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

Consult your institution's hazardous waste disposal guidelines for specific procedures.[4][9]

References

  • LabelSDS. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Corteva Agriscience. (2022, January 21). Safety Data Sheet: WHORL™ EC Herbicide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 5-FLUOROURACIL. Retrieved from [Link]

  • University of Illinois. (n.d.). Personal Protective Equipment (PPEs). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.